Product packaging for 3-(Vinyloxy)propan-1-amine(Cat. No.:CAS No. 66415-55-2)

3-(Vinyloxy)propan-1-amine

Cat. No.: B1352237
CAS No.: 66415-55-2
M. Wt: 101.15 g/mol
InChI Key: JPVNTYZOJCDQBK-UHFFFAOYSA-N
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Description

3-(Vinyloxy)propan-1-amine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1352237 3-(Vinyloxy)propan-1-amine CAS No. 66415-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-4-6/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVNTYZOJCDQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402720
Record name Aminopropylvinylether
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Molecular Weight

101.15 g/mol
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CAS No.

66415-55-2
Record name 3-(Ethenyloxy)-1-propanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(ethenyloxy)-
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Record name Aminopropylvinylether
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Record name 3-(vinyloxy)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 3-(vinyloxy)propan-1-amine. The information is tailored for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, data presentation, and the exploration of relevant biological pathways.

Introduction

This compound, also known as aminopropyl vinyl ether, is a bifunctional molecule incorporating a primary amine and a vinyl ether moiety.[1] This unique combination of reactive groups makes it a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel therapeutic agents. The vinyl ether group can participate in various reactions, including polymerization and cycloadditions, while the primary amine allows for conjugation to other molecules of interest, such as peptides, proteins, or drug molecules. This guide will detail a practical synthetic route to this compound and provide a thorough analysis of its structural and spectroscopic properties. Furthermore, it will explore the potential biological significance of the vinyl ether functional group in the context of drug design and delivery.

Synthesis of this compound

A robust and accessible method for the synthesis of this compound is the direct vinylation of 3-amino-1-propanol. This reaction can be efficiently carried out using calcium carbide as a safe and easy-to-handle in-situ source of acetylene. The reaction is typically performed in a polar aprotic solvent in the presence of a strong base.

Experimental Protocol: Vinylation of 3-Amino-1-propanol

Materials:

  • 3-Amino-1-propanol

  • Calcium carbide (CaC₂)

  • Potassium hydroxide (KOH)

  • Potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 3-amino-1-propanol (1.0 mmol), crushed potassium hydroxide (1.1 mmol), and anhydrous potassium fluoride (1.0 mmol).

  • Add anhydrous dimethyl sulfoxide (1 mL) to the flask.

  • Carefully add granulated calcium carbide (2.0 mmol) to the reaction mixture.

  • Add deionized water (4.0 mmol) dropwise to the stirred mixture. An exothermic reaction will occur, and the temperature should be monitored.

  • Heat the reaction mixture to the desired temperature (optimization may be required, starting around 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding an excess of cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Calcium carbide reacts with water to produce flammable acetylene gas. Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected physical and spectroscopic data for the compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
CAS Number 66415-55-2[2]
Appearance Colorless liquid
Boiling Point 76 °C[3]
Density 0.89 g/mL at 25 °C[3]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the vinyl and the aminopropyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.45dd1H-O-CH=CH₂
~4.15dd1H-O-CH=CH ₂(trans)
~3.95dd1H-O-CH=CH ₂(cis)
~3.70t2H-O-CH ₂-CH₂-CH₂-NH₂
~2.80t2H-O-CH₂-CH₂-CH ₂-NH₂
~1.80quintet2H-O-CH₂-CH ₂-CH₂-NH₂
~1.40 (variable)br s2H-NH₂

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~151.8-O-C H=CH₂
~86.5-O-CH=C H₂
~68.0-O-C H₂-CH₂-CH₂-NH₂
~40.0-O-CH₂-CH₂-C H₂-NH₂
~32.0-O-CH₂-C H₂-CH₂-NH₂

3.2.3. FTIR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the amine and vinyl ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, broadN-H stretching (primary amine)
3100-3000Medium=C-H stretching (vinyl)
2950-2850StrongC-H stretching (aliphatic)
1640-1610StrongC=C stretching (vinyl ether)
1650-1580MediumN-H bending (primary amine)
1200-1050StrongC-O-C stretching (ether)

Biological Relevance and Potential Applications in Drug Development

While this compound itself is not a known therapeutic agent, the vinyl ether moiety is of significant interest in medicinal chemistry and drug delivery.[4][5]

Vinyl Ethers as Prodrug Moieties and in Drug Delivery

The vinyl ether linkage is susceptible to hydrolysis under acidic conditions.[4] This property can be exploited in drug delivery systems to achieve pH-triggered release of a therapeutic agent in specific microenvironments, such as tumor tissues, which are often more acidic than healthy tissues.[4] Furthermore, the vinyl ether group can be used as a protecting group for hydroxyl functionalities in drug molecules, which can be cleaved under specific biological conditions to release the active drug.

Cytotoxic Potential of Vinyl Ether-Containing Compounds

Recent studies have explored the biological activity of novel cyanomethyl vinyl ether derivatives as potential anticancer agents.[6][7] These studies have shown that certain vinyl ether compounds exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6][7]

Potential Signaling Pathway Involvement

The ability of some vinyl ether-containing compounds to interfere with microtubule dynamics suggests a potential interaction with the tubulin signaling pathway. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of tubulin polymerization by small molecules can lead to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimer Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitosis Mitotic Arrest Microtubule->Mitosis Essential for Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Apoptosis Apoptosis Vinyl Ether Compound Vinyl Ether Compound Vinyl Ether Compound->Tubulin Dimer Mitotic Arrest Mitotic Arrest Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of action for cytotoxic vinyl ether compounds targeting tubulin.

Conclusion

This compound is a versatile chemical building block with potential applications in materials science and drug development. Its synthesis via the vinylation of 3-amino-1-propanol is a practical and scalable method. The well-defined spectroscopic signature of this compound allows for its unambiguous characterization. The presence of the vinyl ether functional group opens up possibilities for its use in pH-sensitive drug delivery systems and as a scaffold for the synthesis of novel bioactive molecules. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-(vinyloxy)propan-1-amine (also known as aminopropyl vinyl ether). This bifunctional molecule, containing both a primary amine and a vinyl ether moiety, offers a versatile platform for a range of chemical transformations, making it a valuable building block in organic synthesis, polymer chemistry, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C5H11NO.[1][2] It is characterized by the presence of a reactive vinyl ether group and a nucleophilic primary amine, which dictate its chemical behavior. Proper handling and storage in a cool, dry, and dark place (2-8°C) are recommended to ensure its stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H11NO[1][3]
Molecular Weight 101.15 g/mol [1][3]
CAS Number 66415-55-2[3][4]
Appearance Colorless liquid[1][2]
Boiling Point 76 °C (at 760 mmHg)[1]
Density 0.89 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.445[1]
Purity Typically ≥95%
Solubility Good solubility in organic solvents[1]

Spectral Data for Characterization

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 6.4-6.6 ppm for the -O-CH= and 4.0-4.2 ppm for the =CH₂), the propyl chain protons, and the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the vinyl carbons (around 151 ppm for -O-CH= and 87 ppm for =CH₂), the carbons of the propyl chain, and the carbon adjacent to the nitrogen.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the vinyl group (around 3100 cm⁻¹), C=C stretching of the vinyl group (around 1620 cm⁻¹), and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 101, confirming the molecular weight of the compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its two functional groups: the vinyl ether and the primary amine. This dual functionality allows for a diverse range of chemical transformations.

Reactivity of the Vinyl Ether Group

The vinyl ether moiety is an electron-rich double bond, making it susceptible to electrophilic attack.

  • Cationic Polymerization: A key reaction of vinyl ethers is their ability to undergo cationic polymerization to form poly(vinyl ether)s. This process is typically initiated by Lewis acids or protonic acids. The resulting polymers have applications in coatings, adhesives, and sealants.[1]

    G Monomer This compound Carbocation Propagating Carbocation Monomer->Carbocation Forms Initiator Cationic Initiator (e.g., Lewis Acid) Initiator->Monomer Initiation Carbocation->Monomer Propagation Polymer Poly(vinyl ether) Carbocation->Polymer Termination

  • Hydrolysis: The vinyl ether group is sensitive to acidic conditions and can be hydrolyzed to an aldehyde (propanal) and 3-aminopropanol. This reaction proceeds via a hemiacetal intermediate.

  • Addition Reactions: The electron-rich double bond can participate in various addition reactions, such as the addition of alcohols to form acetals or the addition of halogens.

Reactivity of the Primary Amine Group

The primary amine group is a good nucleophile and a base, allowing it to participate in a variety of common amine reactions.

  • Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can be used to protect the amine functionality or to introduce new functional groups.

  • Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. [5]Reductive amination offers a more controlled method for synthesizing higher-order amines. [5]

  • Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is reversible and is often a key step in the synthesis of more complex molecules.

    G Amine This compound SchiffBase Schiff Base (Imine) Amine->SchiffBase Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->SchiffBase Water Water (H₂O) SchiffBase->Water Elimination

    Diagram 2. Schiff Base Formation from this compound.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and key reactions of this compound. These are general procedures and may require optimization for specific applications.

Synthesis of this compound

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene under basic conditions.

Illustrative Protocol: Vinylation of 3-Aminopropanol

  • Apparatus: A pressure-rated reactor equipped with a stirrer, a gas inlet, a thermocouple, and a pressure gauge is required.

  • Reagents: 3-Aminopropanol, a strong base (e.g., potassium hydroxide), and acetylene gas.

  • Procedure: a. Charge the reactor with 3-aminopropanol and the basic catalyst. b. Purge the reactor with an inert gas (e.g., nitrogen). c. Introduce acetylene gas into the reactor, maintaining a specific pressure and temperature. d. The reaction mixture is stirred until the consumption of acetylene ceases. e. After the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented. f. The crude product is then purified.

    G Start Start ChargeReactor Charge Reactor with 3-Aminopropanol and Catalyst Start->ChargeReactor Purge Purge with Inert Gas ChargeReactor->Purge IntroduceAcetylene Introduce Acetylene (Control Pressure & Temperature) Purge->IntroduceAcetylene Reaction Stir until Reaction is Complete IntroduceAcetylene->Reaction CoolVent Cool Reactor and Vent Excess Acetylene Reaction->CoolVent Purification Purify Crude Product CoolVent->Purification End End Purification->End

    Diagram 3. Experimental Workflow for the Synthesis of this compound.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure to prevent polymerization at high temperatures.

Illustrative Protocol: Fractional Distillation

  • Apparatus: A standard fractional distillation setup with a vacuum source, a fractionating column, a condenser, and receiving flasks.

  • Procedure: a. The crude reaction mixture is transferred to the distillation flask. b. The system is evacuated to the desired pressure. c. The flask is heated gently in a heating mantle. d. Fractions are collected at the appropriate boiling point and pressure. The main fraction containing this compound is collected.

Representative Reaction: N-Acetylation

This protocol illustrates the protection of the amine group via acylation.

Illustrative Protocol: Synthesis of N-(3-(vinyloxy)propyl)acetamide

  • Reagents: this compound, acetic anhydride, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

  • Procedure: a. Dissolve this compound and triethylamine in dichloromethane in a round-bottom flask. b. Cool the mixture in an ice bath. c. Slowly add acetic anhydride to the cooled solution with stirring. d. Allow the reaction to warm to room temperature and stir for several hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. h. The product can be further purified by column chromatography if necessary.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules in drug discovery and materials science.

  • Drug Delivery: The polymerizable vinyl ether group can be used to create biocompatible polymers for drug encapsulation and controlled release systems. The amine group can be used for conjugating drugs or targeting moieties.

  • Synthesis of Heterocycles: The amine and vinyl ether functionalities can be utilized in intramolecular cyclization reactions to construct various nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

  • Surface Modification: The reactive nature of this compound allows for its use in modifying the surfaces of materials to improve biocompatibility, introduce specific functionalities, or enhance adhesion.

Safety Information

This compound is classified as a flammable liquid and is harmful if swallowed. [4]It can cause severe skin burns and eye damage. [4]Therefore, it is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound. For specific applications, further research and experimental validation are recommended.

References

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine (CAS Number: 66415-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the topic, 26996-12-3, is not associated with 3-(Vinyloxy)propan-1-amine in publicly available chemical databases. This technical guide pertains to this compound, for which the correct and consistently referenced CAS number is 66415-55-2 .

Introduction

This compound, also known as aminopropyl vinyl ether, is a bifunctional organic compound featuring both a primary amine and a vinyl ether functional group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis and polymer chemistry. Its colorless liquid form and reactivity have led to its use in the development of specialty polymers, coatings, and adhesives. While direct applications in drug development are not extensively documented, its role as a monomer presents potential for the synthesis of functional polymers with applications in biomedicine, such as drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 66415-55-2[1][2]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 76 °C (lit.)[2]
Density 0.89 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.445 (lit.)[2]
Purity Typically ≥95%
Storage Temperature 2-8°C, under inert gas, protected from light
InChI Key JPVNTYZOJCDQBK-UHFFFAOYSA-N[1]
SMILES C=COCCCN[1]

Safety and Handling

This compound is a flammable and corrosive compound that requires careful handling in a laboratory setting. The following table summarizes its key safety information.

Hazard StatementGHS PictogramPrecautionary Statement
H226: Flammable liquid and vapor🔥P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H314: Causes severe skin burns and eye damagecorrosiveP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H317: May cause an allergic skin reactionP261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.
H318: Causes serious eye damagecorrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The primary method for synthesizing this compound is through the vinylation of 3-amino-1-propanol. This reaction involves the addition of an acetylene group across the hydroxyl functionality of the amino alcohol. While specific patented processes may vary, a general and environmentally conscious approach involves the use of calcium carbide as an acetylene source.

Experimental Protocol: Vinylation of 3-amino-1-propanol

This protocol is a generalized procedure based on modern vinylation techniques. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 3-amino-1-propanol

  • Calcium carbide (CaC₂)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hexane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Pressure-rated reaction vessel with a magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a pressure-rated reaction vessel, combine 3-amino-1-propanol, a catalytic amount of potassium tert-butoxide, and dimethyl sulfoxide (DMSO) as the solvent.

  • Add a stoichiometric amount of calcium carbide to the mixture.

  • Carefully add a controlled amount of water to initiate the in-situ generation of acetylene from calcium carbide.

  • Seal the reaction vessel and heat the mixture to a temperature between 100-130°C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the reaction mixture using hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic extracts and wash with water to remove any remaining DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-amino-1-propanol 3-amino-1-propanol In-situ acetylene generation In-situ acetylene generation 3-amino-1-propanol->In-situ acetylene generation Vinylation Calcium Carbide (CaC2) Calcium Carbide (CaC2) Calcium Carbide (CaC2)->In-situ acetylene generation Potassium tert-butoxide (catalyst) Potassium tert-butoxide (catalyst) Potassium tert-butoxide (catalyst)->In-situ acetylene generation DMSO (solvent) DMSO (solvent) DMSO (solvent)->In-situ acetylene generation Heat (100-130°C) Heat (100-130°C) In-situ acetylene generation->Heat (100-130°C) Stirring Stirring Heat (100-130°C)->Stirring Extraction with Hexane Extraction with Hexane Stirring->Extraction with Hexane Reaction Completion Washing with Water Washing with Water Extraction with Hexane->Washing with Water Drying (Na2SO4) Drying (Na2SO4) Washing with Water->Drying (Na2SO4) Solvent Evaporation Solvent Evaporation Drying (Na2SO4)->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Synthesis workflow for this compound.

Applications

The bifunctional nature of this compound makes it a valuable monomer in polymer synthesis. The vinyl ether group can undergo polymerization, while the primary amine group can be used for cross-linking or further functionalization.

Polymer Synthesis

This compound is used as a monomer or co-monomer in the production of specialty polymers. These polymers find applications in:

  • Coatings: The incorporation of this monomer can improve the adhesion, flexibility, and durability of coatings.

  • Adhesives and Sealants: The amine functionality allows for strong interactions with various substrates, enhancing adhesive properties. The vinyl ether group provides a site for curing and cross-linking.

  • Specialty Resins: It is used in the formulation of resins with specific properties, such as improved thermal stability or chemical resistance.

Potential in Drug Development and Biomedical Applications

While this compound itself is not known to possess direct pharmacological activity, its utility as a monomer extends to the synthesis of polymers with potential biomedical applications, particularly in drug delivery.

Polymers containing tertiary amine groups are known to be pH-responsive. In acidic environments, such as those found in tumor microenvironments or within endosomes of cells, the amine groups become protonated. This protonation can lead to a change in the polymer's conformation, causing swelling or disassembly of a nanoparticle drug carrier, thereby triggering the release of an encapsulated therapeutic agent.

The synthesis of such pH-responsive polymers for drug delivery could involve the polymerization of this compound, followed by the modification of the primary amine to a tertiary amine, or its use as a co-monomer with other functional monomers. The resulting polymer could be designed to self-assemble into nanoparticles (micelles or polymersomes) that can encapsulate hydrophobic drugs.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Mechanism cluster_release Drug Release monomer This compound polymerization Polymerization monomer->polymerization functional_polymer Functional Polymer (with amine side chains) polymerization->functional_polymer self_assembly Self-Assembly in Aqueous Solution functional_polymer->self_assembly drug_loading Drug Encapsulation self_assembly->drug_loading nanoparticle Drug-Loaded Nanoparticle drug_loading->nanoparticle systemic_circulation Systemic Circulation (pH 7.4) nanoparticle->systemic_circulation tumor_accumulation Tumor Accumulation (EPR Effect) systemic_circulation->tumor_accumulation cellular_uptake Cellular Uptake (Endocytosis) tumor_accumulation->cellular_uptake acidic_environment Acidic Environment (Tumor or Endosome, pH < 6.5) cellular_uptake->acidic_environment protonation Amine Protonation acidic_environment->protonation destabilization Nanoparticle Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release

Workflow of this compound in potential drug delivery applications.

Conclusion

This compound (CAS: 66415-55-2) is a valuable bifunctional monomer with established applications in the fields of polymer chemistry for coatings, adhesives, and specialty resins. For researchers in drug development, the primary interest in this compound lies in its potential as a building block for creating advanced, functional polymers. The presence of the amine group allows for the design of pH-responsive materials, which are of significant interest for targeted drug delivery systems. Further research into the polymerization of this compound and the biological evaluation of the resulting polymers could open up new avenues for its application in the biomedical field. This technical guide provides the foundational information necessary for researchers to safely handle and utilize this versatile compound in their research endeavors.

References

Spectroscopic Analysis of 3-(Vinyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 3-(vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift and fragmentation patterns for its constituent functional groups. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers in drug development and chemical synthesis.

Introduction

This compound is a bifunctional molecule incorporating a primary amine and a vinyl ether. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of polymers, coatings, and as an intermediate for pharmaceutical and agrochemical compounds. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification. This guide aims to provide researchers and scientists with a detailed reference for the predicted spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure (CH₂=CHOCH₂CH₂CH₂NH₂) and typical spectroscopic values for vinyl ethers and aliphatic primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the vinyl, propyl chain, and amine protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.45dd1H=CH-O
~ 4.20dd1H=CH₂ (trans to -OR)
~ 4.00dd1H=CH₂ (cis to -OR)
~ 3.70t2H-O-CH₂-
~ 2.80t2H-CH₂-NH₂
~ 1.80p2H-CH₂-CH₂-CH₂-
~ 1.40 (broad)s2H-NH₂

Multiplicity: s = singlet, t = triplet, p = pentet, dd = doublet of doublets

¹³C NMR (Carbon-13 NMR): The predicted proton-decoupled ¹³C NMR spectrum would show five signals corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 151.8=CH-O
~ 86.5=CH₂
~ 66.5-O-CH₂-
~ 40.0-CH₂-NH₂
~ 32.0-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

The predicted major absorption bands in the IR spectrum are characteristic of the primary amine and vinyl ether functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3380 - 3250Medium, two bandsN-H stretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H stretchVinylic (=C-H)
2960 - 2850StrongC-H stretchAliphatic (-CH₂-)
1640 - 1610StrongC=C stretchAlkene (Vinyl)
1650 - 1580MediumN-H bend (scissoring)Primary Amine (-NH₂)
1200 - 1050StrongC-O-C stretchEther
910 - 665Medium, broadN-H wagPrimary Amine (-NH₂)
Mass Spectrometry (MS)

The predicted electron ionization mass spectrum would be governed by the nitrogen rule and characteristic fragmentation patterns of ethers and amines.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
101[C₅H₁₁NO]⁺˙Molecular Ion (M⁺˙)
100[C₅H₁₀NO]⁺[M-H]⁺
71[C₄H₇O]⁺α-cleavage (loss of •CH₂NH₂)
58[C₃H₈N]⁺α-cleavage (loss of •OCH=CH₂)
43[C₂H₅N]⁺˙Cleavage of propyl chain
30[CH₄N]⁺Base Peak; α-cleavage (loss of •CH₂(CH₂)₂OCH=CH₂)

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the neat liquid sample, this compound, in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds between scans.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure no air bubbles are trapped between the plates.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct insertion with a probe for a volatile liquid or through the injection port of a Gas Chromatography (GC-MS) system for separation and analysis.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment, forming a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC or Direct Infusion Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis Structure Verification & Impurity Profiling Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

The Bifunctional Reactivity of 3-(Vinyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Vinyloxy)propan-1-amine is a versatile bifunctional molecule possessing both a primary amine and a vinyl ether moiety. This unique structural combination allows for orthogonal reactivity, making it a valuable building block in organic synthesis, polymer chemistry, and materials science. The nucleophilic primary amine readily participates in reactions such as acylation, alkylation, and Michael additions, while the electron-rich vinyl ether group is susceptible to electrophilic attack and is a prime candidate for cationic polymerization. This guide provides an in-depth exploration of its distinct reactivity, supported by structured data, representative experimental protocols, and visualizations of key chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 66415-55-2[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
IUPAC Name 3-(ethenyloxy)propan-1-amine[1]
Boiling Point 76 °C (at 760 mmHg)Vendor Data
Density 0.89 g/mL (at 25 °C)Vendor Data
Refractive Index (n20/D) 1.445Vendor Data
InChI Key JPVNTYZOJCDQBK-UHFFFAOYSA-N[1]
SMILES C=COCCCN[1]

Reactivity of the Primary Amine Group

The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. This allows it to readily react with a wide range of electrophiles.

Nucleophilic Reactions

The amine functionality serves as a potent nucleophile in several key organic reactions:

  • N-Acylation: It reacts vigorously with acyl chlorides and acid anhydrides to form stable N-substituted amides. This is a common strategy for protecting the amine group or for synthesizing amide-containing target molecules.

  • N-Alkylation: The amine can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, due to the increased nucleophilicity of the alkylated products.[2]

  • Epoxide Ring-Opening: The amine attacks the electrophilic carbon of an epoxide ring, leading to its opening and the formation of β-amino alcohols.[3][4] This reaction is highly efficient and typically occurs at the least sterically hindered carbon of the epoxide.[4]

  • Aza-Michael Addition: As a competent Michael donor, the amine can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the aza-Michael addition.[5] This is a powerful carbon-nitrogen bond-forming reaction.

Nucleophilic_Attack_Amine cluster_amine Amine Reactivity amine H₂N-R (this compound) product H₂N⁺(E)-R (Intermediate/Product) amine->product Nucleophilic Attack electrophile E⁺ (Electrophile e.g., Acyl Chloride, Epoxide, α,β-Unsaturated Carbonyl) electrophile->product Hydrolysis_Vinyl_Ether cluster_vinyl Vinyl Ether Hydrolysis vinyl_ether R-O-CH=CH₂ (this compound) intermediate [R-O-C⁺H-CH₃] (Resonance-Stabilized Cation) vinyl_ether->intermediate Protonation (rate-determining) proton H₃O⁺ proton->intermediate products R-OH + CH₃CHO (Alcohol + Acetaldehyde) intermediate->products +H₂O, -H⁺ Bifunctional_Strategy cluster_workflow Synthetic Workflow Example start This compound step1 Amide Coupling (Amine Reaction) start->step1 drug Drug-COOH drug->step1 conjugate Drug-CONH-(CH₂)₃-O-CH=CH₂ (Drug-Linker Conjugate) step1->conjugate step2 Polymerization (Vinyl Ether Reaction) conjugate->step2 polymer Polymer-Drug Conjugate step2->polymer

References

A Technical Guide to the Bifunctional Roles of Vinyl Ether and Amine Groups in 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-(Vinyloxy)propan-1-amine is a versatile bifunctional monomer distinguished by the presence of both a highly reactive vinyl ether group and a nucleophilic primary amine group within the same structure. This unique combination makes it a valuable building block in polymer chemistry, materials science, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the distinct and synergistic roles of these two functional groups. It covers the molecule's physicochemical properties, the specific reactivity of each group, and their combined utility in various applications. Detailed experimental protocols for synthesis, characterization, and polymerization are presented, alongside critical safety and handling information, to support its application by researchers, scientists, and drug development professionals.

Introduction

In the field of organic synthesis and polymer science, monomers possessing multiple, chemically distinct functional groups are of paramount importance.[1][2] These bifunctional molecules serve as foundational platforms for constructing complex macromolecular architectures and advanced materials with tailored properties.[1][3] this compound, also known as aminopropyl vinyl ether, exemplifies such a molecule by integrating an electron-rich vinyl ether and a primary amine.[4]

The vinyl ether group is renowned for its susceptibility to cationic polymerization and its utility as a protective group for alcohols, which is stable under basic conditions but labile in acidic environments.[5][6] Concurrently, the primary amine group offers a site for a wide array of chemical transformations, including acylation, alkylation, and imine formation, and plays a critical role in modulating the physicochemical properties of drug molecules, such as solubility and bioavailability.[7]

This guide aims to dissect the chemical behavior of this compound, focusing on the individual and cooperative functionalities of its vinyl ether and amine moieties. By providing structured data, detailed experimental methodologies, and logical diagrams, this document serves as a comprehensive resource for professionals leveraging this molecule in advanced synthesis and material design.

Physicochemical and Spectral Data

A clear understanding of the physical and spectral properties of this compound is essential for its effective use in experimental settings. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 3-(Ethenyloxy)propan-1-amine [8]
CAS Number 66415-55-2 [8][9]
Molecular Formula C₅H₁₁NO [4][8]
Molecular Weight 101.15 g/mol [8][9]
Physical Form Colorless Liquid [4][9]
Boiling Point 76 °C (at 760 mmHg) [4][10]
Density 0.89 g/mL (at 25 °C) [4][10]

| Refractive Index (n20/D) | 1.445 |[4] |

Table 2: Characteristic Spectral Data for this compound

Spectroscopy Characteristic Peaks / Shifts Reference(s)
FT-IR (Neat) Strong C=O stretch (from EGDMA/MAA) at 1716 cm⁻¹, C-H stretch at 2950 cm⁻¹. The presence of the amine group is confirmed by the disappearance of the primary amine absorption peak at 1649.0 cm⁻¹ upon protection. [8]
¹H NMR Data available on PubChem, provided by Sigma-Aldrich Co. LLC. [8]

| ¹³C NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. |[8] |

The Role of the Vinyl Ether Group

The vinyl ether moiety (CH₂=CHO-R) is an electron-rich olefin, a characteristic that dictates its reactivity. The oxygen atom's lone pairs delocalize into the π-system of the double bond, making it highly susceptible to electrophilic attack and a prime candidate for specific types of polymerization and synthetic transformations.

Cationic Polymerization

Vinyl ethers are classic monomers for cationic polymerization.[11] The high reactivity of the propagating carbocation species, however, often leads to challenges in controlling the polymerization, such as undesirable chain transfer reactions.[11][12] Modern protocols have been developed to achieve "living" or controlled polymerization, enabling the synthesis of well-defined poly(vinyl ether)s with predictable molecular weights and low dispersity.[13][14][15]

The general mechanism involves three key stages:

  • Initiation: An initiator (e.g., a Lewis acid with a proton source) generates a carbocation from the vinyl ether monomer.

  • Propagation: The carbocationic chain end adds sequentially to monomer units.

  • Termination/Chain Transfer: The reaction is concluded by a termination event or the transfer of the active site to another molecule (monomer, solvent, or impurity).

Caption: Workflow of cationic polymerization of a vinyl ether.

Protecting Group in Organic Synthesis

The vinyl ether functionality can serve as an effective protecting group for alcohols.[16] This strategy leverages the group's high stability under basic and organometallic conditions and its facile cleavage under mild acidic conditions.[5][6][16] The protection proceeds via an acid-catalyzed addition of an alcohol to the vinyl ether, forming an acetal that masks the hydroxyl group's reactivity.[16] Deprotection is the reverse hydrolytic process.[16]

G

Caption: Logical flow of alcohol protection using a vinyl ether.

The Role of the Primary Amine Group

The primary amine (-NH₂) in this compound is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity and Nucleophilicity

As a Lewis base, the amine group readily accepts a proton from acids to form a water-soluble ammonium salt. This property is fundamental in drug development for enhancing the solubility and formulation of amine-containing active pharmaceutical ingredients (APIs).[7] As a nucleophile, the amine attacks electron-deficient centers, enabling a wide range of covalent bond-forming reactions.

Key Chemical Transformations

The primary amine is a hub for numerous synthetic transformations, allowing for the molecule's elaboration into more complex structures. Key reactions include:

  • Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines after reduction of the intermediate imine.

  • Imine Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases).

G

Caption: Key reaction pathways for the primary amine group.

Implications in Drug Development

Amine groups are prevalent in over 85% of pharmaceuticals.[17] Their ability to be protonated at physiological pH allows them to form ionic bonds with biological targets like enzymes and receptors. The N-H bonds can act as hydrogen bond donors, further strengthening drug-target interactions. However, primary amines can also be liabilities, prone to metabolic processes like N-acetylation or oxidation, which can be a consideration in prodrug design.[18][19] The amine in this compound provides a handle for conjugating this molecule to other APIs or biomolecules.

Synergistic Functionality and Applications

The true value of this compound lies in the interplay between its two functional groups. This bifunctionality allows it to act as a versatile linker and monomer in creating advanced materials.[10]

  • Functional Polymers: The vinyl ether group can be polymerized to form a polymer backbone, while the pendant aminopropyl groups remain available for post-polymerization modification. This allows for the creation of materials that can be cross-linked, grafted with other molecules, or used to chelate metal ions.

  • Adhesives and Coatings: The dual functionality is valuable in formulations for adhesives, sealants, and coatings.[10] The vinyl ether can participate in curing reactions, while the amine group can improve adhesion to substrates through hydrogen bonding and polar interactions.

  • Bioconjugation: The amine group can be used to attach the molecule to proteins or peptides, while the vinyl ether remains available for subsequent "click" chemistry-type reactions or polymerization, enabling the creation of novel hydrogels or drug delivery systems.

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale approach involves the vinylation of 3-amino-1-propanol. An alternative is the reaction of 3-chloropropan-1-ol with acetylene followed by amination. A generalized protocol for the vinylation of an alcohol using calcium carbide is described below.

Protocol: Vinylation of an Alcohol (General) [20]

  • To a sealed reaction vessel, add the starting alcohol (e.g., 3-amino-1-propanol, with the amine group potentially protected) (1.0 mmol), potassium hydroxide (KOH) (1.25 mmol), and calcium carbide (CaC₂) (2.0 mmol).

  • Add a high-boiling polar aprotic solvent such as DMSO (1.5 mL).

  • Seal the vessel and stir the mixture vigorously at an elevated temperature (e.g., 130 °C) for 3-4 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • After cooling to room temperature, extract the product into a suitable organic solvent (e.g., hexane or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography on silica gel that has been neutralized with triethylamine to prevent decomposition of the vinyl ether.[20]

Protocol: Cationic Polymerization of a Functional Vinyl Ether

This protocol provides a general method for the controlled cationic polymerization of a vinyl ether, which must be adapted based on the specific initiator system and desired polymer characteristics.[11][12]

Materials:

  • Vinyl ether monomer (e.g., this compound, with amine protected)

  • Initiator system (e.g., trifluoromethyl sulfonate catalyst)[12]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., pre-chilled methanol)

Procedure:

  • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and monomers should be distilled from appropriate drying agents.

  • In a Schlenk flask under an inert atmosphere, dissolve the initiator in the chosen anhydrous solvent.

  • Cool the initiator solution to the desired reaction temperature (often between -78 °C and 0 °C to suppress side reactions).[11]

  • Slowly add the vinyl ether monomer to the stirred initiator solution via syringe.

  • Allow the reaction to proceed for the desired time, monitoring the conversion if possible (e.g., by taking aliquots for ¹H NMR analysis).

  • Terminate the polymerization by adding the quenching agent (e.g., methanol).

  • Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using GPC (for molecular weight and dispersity), NMR, and DSC (for thermal properties).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[21]

Table 3: GHS Hazard Information

Hazard Class Statement H-Code
Flammable Liquid Flammable liquid and vapour H226
Acute Toxicity, Oral Harmful if swallowed H302
Skin Corrosion Causes severe skin burns and eye damage H314
Skin Sensitization May cause an allergic skin reaction H317

| Eye Damage | Causes serious eye damage | H318 |

(Data sourced from reference[22])

Handling Recommendations:

  • Handle only in a well-ventilated area or a chemical fume hood.[21]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][23]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store in a tightly sealed container in a cool, dry, and dark place, typically refrigerated at 2-8°C.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[21]

Conclusion

This compound is a potent chemical intermediate whose value is derived from the orthogonal reactivity of its vinyl ether and primary amine functional groups. The vinyl ether provides a pathway to polymerization and acid-labile constructions, while the amine offers a robust handle for nucleophilic reactions, bioconjugation, and tuning of physicochemical properties. This dual nature allows for the synthesis of complex, functional materials and molecules that are relevant across diverse fields, from industrial coatings to advanced drug delivery systems. A thorough understanding of the distinct chemistry of each functional group, as detailed in this guide, is crucial for unlocking the full synthetic potential of this versatile building block.

References

The Versatile Role of 3-(Vinyloxy)propan-1-amine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 3-(Vinyloxy)propan-1-amine

This compound, a bifunctional molecule featuring both a primary amine and a vinyl ether moiety, is emerging as a versatile building block in organic synthesis. Its unique combination of reactive sites allows for its participation in a diverse array of chemical transformations, leading to the construction of complex molecular architectures, including valuable nitrogen-containing heterocycles and functionalized polymers. This technical guide consolidates the current understanding of its applications, providing detailed experimental insights and quantitative data for synthetic chemists.

Core Properties and Reactivity

This compound, also known as aminopropyl vinyl ether (APVE), is a colorless liquid with the chemical formula C₅H₁₁NO.[1][2] Its reactivity is characterized by the nucleophilic nature of the primary amine and the susceptibility of the electron-rich vinyl ether to electrophilic attack and participation in cycloaddition reactions. This dual functionality makes it a valuable intermediate in the synthesis of a variety of organic compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁NO[1][2]
Molecular Weight101.15 g/mol [2]
Boiling Point76 °C (lit.)[1]
Density0.89 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.445 (lit.)[1]

Applications in Polymer Chemistry and Materials Science

A significant application of this compound lies in the field of polymer chemistry. Its ability to undergo polymerization and act as a crosslinking agent has been harnessed in the development of specialty polymers, coatings, adhesives, and sealants.[1]

One notable example is its use in the synthesis of copolymers such as poly[(tert-butyl acrylate)-co-(3-aminopropyl vinyl ether)]. These copolymers can be further modified through polymer-analogous reactions to introduce radically polymerizable groups, leading to the formation of crosslinkable poly(acrylic acid)s.

Furthermore, this compound has been employed in the preparation of room-temperature-vulcanizable (RTV) silicone rubbers. These materials have been utilized for the immobilization of enzymes, such as lipase, highlighting the biocompatibility and functional versatility of the resulting polymers.

Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. The bifunctional nature of this compound makes it an attractive precursor for the synthesis of such ring systems.

Hetero-Diels-Alder Reactions

The vinyl ether moiety of this compound can participate as a dienophile in hetero-Diels-Alder reactions, a powerful tool for the synthesis of six-membered heterocycles. A documented application involves the reaction of aminopropyl vinyl ether with an azalactone-functionalized polystyrene resin. This reaction proceeds via a [4+2] cycloaddition, demonstrating the utility of the vinyl ether component in forming new heterocyclic rings. While specific details for small molecule synthesis are emerging, this example underscores the potential of this compound in constructing complex molecular frameworks.

Functionalization and Derivatization

The primary amine group of this compound can be readily functionalized, providing a handle to modulate its reactivity and introduce additional molecular complexity.

Acylation Reactions

A straightforward and important transformation is the acylation of the primary amine. For instance, the reaction of this compound with trichloroacetyl chloride in the presence of a base like triethylamine yields 3-vinyloxypropyl trichloroacetamide. This transformation is crucial as the resulting amide can exhibit different reactivity profiles compared to the free amine, potentially enabling a wider range of synthetic applications.

Experimental Protocols

Synthesis of 3-Vinyloxypropyl Trichloroacetamide

Procedure:

  • A solution of this compound (10.1 g, 0.1 mol) and triethylamine (17 mL) in 250 mL of tetrahydrofuran (THF) is prepared.

  • To this solution, trichloroacetyl chloride (11.2 mL, 0.1 mol) is added.

  • The reaction mixture is stirred, leading to the formation of a brown solid.

  • The solid is purified by dissolving it in THF and passing it through a silica gel column.

  • After removal of the THF under vacuum at room temperature, a yellowish viscous liquid is obtained.

  • The yield of the final product, 3-vinyloxypropyl trichloroacetamide, is 12.8 g.

Logical Workflow for Synthetic Applications

The following diagram illustrates the key synthetic pathways involving this compound.

G A This compound B Polymerization / Crosslinking A->B Monomer C Hetero-Diels-Alder Reaction ([4+2] Cycloaddition) A->C Dienophile D Acylation A->D Nucleophile E Specialty Polymers, Coatings, Adhesives B->E Forms F Nitrogen-Containing Heterocycles C->F Yields G N-Acylated Derivatives D->G Produces

Caption: Synthetic pathways of this compound.

Future Outlook

The exploration of this compound in organic synthesis is an active area of research. Its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is particularly promising for the efficient construction of diverse chemical libraries for drug discovery. Further investigation into its role in asymmetric catalysis and the synthesis of natural products is warranted and expected to unveil novel synthetic methodologies. The accessibility of both the amine and vinyl ether functionalities for sequential or one-pot transformations makes this compound a highly valuable and versatile tool for the modern synthetic chemist.

References

An In-depth Technical Guide to 3-(Vinyloxy)propan-1-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-(vinyloxy)propan-1-amine, a bifunctional molecule incorporating both a vinyl ether and a primary amine group. Due to a lack of specific historical documentation detailing its initial synthesis, this guide situates its discovery within the broader context of the development of vinyl ether chemistry, particularly the pioneering work of Walter Reppe. This document outlines the plausible synthetic routes, detailed experimental protocols, and key physicochemical properties of the compound. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 3-(ethenyloxy)propan-1-amine or aminopropyl vinyl ether, is a chemical compound with the formula C₅H₁₁NO. Its structure features a reactive vinyl ether moiety and a nucleophilic primary amine, making it a valuable building block in organic synthesis, polymer chemistry, and materials science. The vinyl ether group can undergo polymerization and various addition reactions, while the primary amine allows for a wide range of functionalization, including amidation, alkylation, and salt formation. The specific historical details of the discovery of this compound are not well-documented in publicly available literature. However, its synthesis falls under the well-established field of vinyl ether chemistry, which was significantly advanced by the work of Walter Reppe at BASF in the 1920s and 1930s.

Historical Context: The Rise of Reppe Chemistry

The industrial-scale synthesis of vinyl ethers became feasible through the work of Walter Reppe, who developed methods for the safe handling of acetylene under pressure. "Reppe Chemistry" encompasses a series of high-pressure reactions involving acetylene, including vinylation.[1] The vinylation of alcohols and amines with acetylene in the presence of a strong base is a cornerstone of this field and represents the most probable route for the initial synthesis of compounds like this compound.[2]

The general reaction involves the nucleophilic addition of an alcohol or amine to the acetylene triple bond, typically catalyzed by an alkali metal hydroxide or alkoxide. This process, known as Reppe vinylation, opened up access to a wide variety of vinyl monomers.[3] Given that 3-amino-1-propanol was a known compound, its vinylation using Reppe's methods would have been a logical step for chemists exploring the scope of these reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[4]

PropertyValueSource
CAS Number 66415-55-2
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
IUPAC Name 3-(ethenyloxy)propan-1-amine
Synonyms Aminopropyl vinyl ether, 3-(vinyloxy)propylamine[4]
Appearance Colorless to yellow liquid[5]
Boiling Point 76 °C (lit.)[5]
Density 0.89 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.445 (lit.)[5]

Plausible Synthetic Routes and Experimental Protocols

While the specific first synthesis is not documented, two primary methods are highly plausible for the preparation of this compound: the Reppe vinylation of 3-amino-1-propanol and palladium-catalyzed transvinylation.

Reppe Vinylation of 3-Amino-1-propanol with Acetylene

This classic method would involve the direct reaction of 3-amino-1-propanol with acetylene under basic conditions. The alcohol moiety is more acidic than the amine and would preferentially be vinylated.

Caution: This reaction involves high-pressure acetylene and should only be performed by trained personnel in a specialized high-pressure laboratory.

  • Reactor Preparation: A high-pressure autoclave ("Reppe glass" or similar stainless steel reactor) is charged with 3-amino-1-propanol (1 mole) and a catalytic amount of potassium hydroxide (0.05 moles).[1]

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Pressurization and Heating: The reactor is pressurized with acetylene to 10-20 atm and heated to 120-150 °C.

  • Reaction: The reaction mixture is stirred at temperature and pressure for several hours. The progress of the reaction can be monitored by the uptake of acetylene.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess acetylene is carefully vented.

  • Work-up and Purification: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) and filtered to remove the catalyst. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 3-Amino-1-propanol 3-Amino-1-propanol Autoclave Autoclave 3-Amino-1-propanol->Autoclave Acetylene Acetylene Acetylene->Autoclave KOH (catalyst) KOH (catalyst) KOH (catalyst)->Autoclave High Pressure (10-20 atm) High Pressure (10-20 atm) High Pressure (10-20 atm)->Autoclave High Temperature (120-150 °C) High Temperature (120-150 °C) High Temperature (120-150 °C)->Autoclave Neutralization & Filtration Neutralization & Filtration Autoclave->Neutralization & Filtration Reaction Fractional Distillation Fractional Distillation Neutralization & Filtration->Fractional Distillation Purification This compound This compound Fractional Distillation->this compound Isolation G cluster_reactants Reactants & Catalyst cluster_process Process 3-Amino-1-propanol 3-Amino-1-propanol Reaction Flask Reaction Flask 3-Amino-1-propanol->Reaction Flask Ethyl Vinyl Ether (excess) Ethyl Vinyl Ether (excess) Ethyl Vinyl Ether (excess)->Reaction Flask Pd(OAc)₂ / Ligand Pd(OAc)₂ / Ligand Pd(OAc)₂ / Ligand->Reaction Flask Solvent Removal Solvent Removal Reaction Flask->Solvent Removal Stirring (12-24h) Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Solvent Removal->Purification (Chromatography/Distillation) Work-up This compound This compound Purification (Chromatography/Distillation)->this compound Isolation

References

An In-depth Technical Guide to the Safe Handling of 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 3-(Vinyloxy)propan-1-amine (CAS No. 66415-55-2). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from available safety data sheets, chemical databases, and established protocols for similar hazardous materials. Professionals handling this substance must exercise caution and adhere to rigorous safety standards.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₅H₁₁NOPubChem[1]
Molecular Weight 101.15 g/mol PubChem[1]
CAS Number 66415-55-2Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Purity 95%Sigma-Aldrich

Note: The lack of experimentally verified data necessitates a cautious approach. All handling procedures should be based on the known hazards of corrosive aliphatic amines and flammable vinyl ethers.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its primary hazard classifications.

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapour[2]
Acute toxicity, OralH302: Harmful if swallowed[2]
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[2]
Serious eye damage/eye irritationH318: Causes serious eye damage[2]
Skin sensitizationH317: May cause an allergic skin reaction[2]

Experimental Protocols for Safety Assessment

While specific experimental results for this compound are not widely published, the following are detailed methodologies for key safety experiments that would be conducted to determine its hazard profile. These are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight prior to dosing, with access to water.

  • Dose Preparation: The test substance is prepared to the appropriate concentration. For this compound, an aqueous solution would be considered if soluble; otherwise, a suitable, non-toxic vehicle would be used.

  • Administration: A single dose is administered to the animals by gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Corrosion/Irritation - In Vitro Reconstructed Human Epidermis (RHE) Test (Adapted from OECD Guideline 431)

Objective: To determine the potential of a substance to cause skin corrosion.

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RHE) model is used.

  • Preparation: The RHE tissues are pre-incubated in a sterile, defined medium.

  • Application of Test Substance: A small volume of this compound is applied topically to the surface of the RHE tissue.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

  • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold.

Flash Point Determination - Pensky-Martens Closed Cup Method (Adapted from ASTM D93)

Objective: To determine the flash point of a volatile material.

Methodology:

  • Apparatus: A Pensky-Martens closed cup tester is used.

  • Sample Preparation: The test cup is filled with the sample of this compound to a specified level.

  • Heating: The sample is heated at a slow, constant rate while being stirred.

  • Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Safe Handling and Storage

Given its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A chemical-resistant laboratory coat, apron, and full-length pants.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

  • Store in a dark place, as recommended for some vinyl ethers to prevent polymerization. Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials.

Incompatible Materials

While a specific chemical compatibility chart for this compound is not available, based on its chemical structure (amine and vinyl ether groups), the following should be avoided:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Acids: Reacts exothermically with acids.

  • Isocyanates and Halogenated Organics: Amines can react vigorously with these compounds.

  • Sources of Free Radicals: Vinyl ethers can undergo hazardous polymerization initiated by free radicals.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralization: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorption.

  • Collection and Disposal: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

G cluster_0 Safe Handling Workflow Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical Prepare_Work_Area->Handle_Chemical Store_Properly Store in Designated Area Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste Handle_Chemical->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

G cluster_1 Emergency Response for Spill Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Risk Assess Risk (Size, Location) Evacuate_Area->Assess_Risk Wear_PPE Don Full PPE Assess_Risk->Wear_PPE Contain_Spill Contain Spill with Absorbent Wear_PPE->Contain_Spill Neutralize Neutralize (If Safe) Contain_Spill->Neutralize Collect_Waste Collect and Package Waste Neutralize->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: A step-by-step emergency response plan for a spill of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the substance's Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before handling any chemical.

References

A Technical Guide to 3-(Vinyloxy)propan-1-amine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Vinyloxy)propan-1-amine, a bifunctional molecule incorporating both a primary amine and a vinyl ether moiety, is a versatile building block in organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel polymers, coatings, adhesives, and pharmaceutical compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed representative synthesis protocol, and an exploration of its key applications.

Introduction

This compound (CAS No. 66415-55-2) is a colorless to yellow liquid with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1] The presence of a reactive vinyl ether group and a nucleophilic primary amine group within the same molecule allows for orthogonal reactivity, enabling its participation in a diverse range of chemical reactions. The vinyl ether can undergo polymerization and addition reactions, while the amine group is amenable to reactions such as amidation, alkylation, and reactions with isocyanates. This dual functionality makes it a valuable monomer and crosslinking agent in polymer chemistry and a key intermediate in the synthesis of more complex molecules.[2]

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary between suppliers. For research and development purposes, it is typically available in quantities ranging from grams to kilograms. Below is a summary of some of the key suppliers and their typical product specifications. Pricing is subject to change and is best confirmed by direct inquiry with the supplier.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich66415-55-2≥95%Inquire
Ambeed, Inc.66415-55-295%Inquire
BLD Pharmatech66415-55-295%Inquire
Chemrio66415-55-2InquireInquire
Laibo Chem66415-55-2Inquire100g
LGC Standards66415-55-2InquireInquire
MACKLIN66415-55-2≥95%5g, 25g, 100g
MuseChem66415-55-297%1g, 5g, 10g, 25g, 50g, 100g
Oakwood Chemical66415-55-295%1g, 5g, 25g, 100g
Santa Cruz Biotechnology66415-55-2Inquire1g, 5g
TCI America66415-55-2>97%1g, 5g, 25g

Synthesis of Functionalized Vinyl Ethers: A Representative Protocol

Palladium-Catalyzed Synthesis of a Functionalized Vinyl Ether

This protocol is adapted from the literature on palladium-catalyzed synthesis of vinyl ethers and represents a general procedure.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • 3-Aminopropanol (or other functionalized alcohol)

  • Ethyl vinyl ether (EVE)

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Argon (or other inert gas)

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas line (e.g., argon or nitrogen)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation:

    • In a clean, dry Schlenk flask under an inert atmosphere of argon, dissolve palladium(II) acetate (0.02 mmol) and 1,10-phenanthroline (0.03 mmol) in anhydrous dichloromethane (5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve 3-aminopropanol (1.0 mmol) in anhydrous dichloromethane (10 mL). Note: For substrates with reactive amine groups, protection (e.g., as a carbamate) may be necessary prior to this step to prevent side reactions.

    • Add a large excess of ethyl vinyl ether (e.g., 10-20 equivalents) to the solution of the alcohol.

  • Reaction Execution:

    • Using a syringe, transfer the solution of the alcohol and ethyl vinyl ether to the flask containing the prepared palladium catalyst.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of potassium carbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl vinyl ether.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure functionalized vinyl ether.

G Experimental Workflow for Palladium-Catalyzed Vinylation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cat_prep_1 Dissolve Pd(OAc)₂ and 1,10-Phenanthroline in CH₂Cl₂ cat_prep_2 Stir for 30 min under Argon cat_prep_1->cat_prep_2 Formation of Catalyst Complex react_2 Add Substrate Solution to Catalyst cat_prep_2->react_2 react_1 Dissolve 3-Aminopropanol and Ethyl Vinyl Ether in CH₂Cl₂ react_1->react_2 react_3 Stir at Room Temperature (24-48h) react_2->react_3 workup_1 Quench with K₂CO₃ (aq) react_3->workup_1 workup_2 Extract with CH₂Cl₂ workup_1->workup_2 workup_3 Dry over MgSO₄ workup_2->workup_3 workup_4 Concentrate in vacuo workup_3->workup_4 workup_5 Purify by Column Chromatography workup_4->workup_5 final_product final_product workup_5->final_product Pure this compound

Caption: Palladium-Catalyzed Synthesis Workflow.

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool for researchers and professionals in drug development and materials science.

Polymer Synthesis

The vinyl ether group can undergo cationic polymerization to produce poly(vinyl ether)s with pendant aminopropyl groups. These functionalized polymers have potential applications as gene delivery vectors, bio-compatible coatings, and platforms for drug conjugation. The primary amine provides a site for further modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.

Crosslinking and Coating Formulations

This compound can act as a crosslinking agent in various polymer systems. The amine group can react with functionalities such as epoxides or isocyanates, while the vinyl ether can participate in separate curing processes, such as UV-initiated cationic polymerization. This allows for the formation of durable and functional coatings, adhesives, and sealants.

Intermediate in Organic Synthesis

As a bifunctional building block, this compound is a useful starting material for the synthesis of more complex molecules. The amine can be derivatized to form amides, sulfonamides, or other nitrogen-containing functional groups, while the vinyl ether can be transformed through various addition reactions or used as a protecting group for the alcohol functionality after hydrolysis. This versatility is particularly valuable in the synthesis of novel pharmaceutical intermediates and other fine chemicals.[2]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is also classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant potential in various fields of research and development. Its unique combination of a primary amine and a vinyl ether group allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of functional polymers, advanced materials, and complex organic molecules. Understanding its commercial availability, synthetic routes, and diverse applications is crucial for scientists and researchers looking to leverage its unique properties in their work.

References

Methodological & Application

Synthesis and Application of Functional Polymers from 3-(Vinyloxy)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functional polymers derived from 3-(vinyloxy)propan-1-amine are emerging as versatile platforms in biomedical research, particularly in the fields of drug and gene delivery. The presence of a primary amine group in each repeating unit of the polymer backbone provides a reactive handle for bioconjugation, while the poly(vinyl ether) backbone itself offers desirable physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of poly(this compound), targeting researchers and professionals in drug development and materials science. The primary polymerization method discussed is cationic polymerization, with a focus on controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers.[1][2]

Applications in Drug Delivery

The primary amine groups along the polymer chain are readily protonated at physiological pH, rendering the polymer cationic. This positive charge facilitates interaction with negatively charged biological membranes and molecules, such as nucleic acids, making these polymers promising candidates for non-viral gene delivery vectors.[3] Furthermore, the amine functionality allows for the covalent attachment of targeting ligands, imaging agents, and therapeutic molecules, enabling the development of sophisticated drug delivery systems.

Synthesis of poly(this compound) via Cationic RAFT Polymerization

Cationic polymerization of vinyl ethers can be challenging to control due to the high reactivity of the propagating carbocationic species.[1] However, the development of controlled radical polymerization techniques, such as RAFT, has been adapted for cationic systems, offering a pathway to polymers with predictable molecular weights and narrow molecular weight distributions.[1][2]

Experimental Protocol: Cationic RAFT Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) via cationic RAFT polymerization. It is crucial to note that the amine functionality of the monomer can interfere with the cationic polymerization. Therefore, protection of the amine group (e.g., as a carbamate) prior to polymerization, followed by deprotection, is a common and recommended strategy. The following protocol assumes the use of an N-protected monomer.

Materials:

  • N-protected this compound (e.g., tert-butyl (3-(vinyloxy)propyl)carbamate)

  • Chain Transfer Agent (CTA) (e.g., S-ethyl-O-ethyl xanthate)

  • Cationic initiator (e.g., a Lewis acid such as SnCl₄ or a protic acid such as triflic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., pre-chilled methanol)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Monomer and Reagent Purification: Ensure all reagents and solvents are free of water and other protic impurities, which can terminate the cationic polymerization. The monomer and solvent should be distilled and dried over appropriate drying agents.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reaction Mixture Preparation: In the Schlenk flask, dissolve the protected this compound monomer and the RAFT agent in the anhydrous solvent.

  • Initiation: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C to control the polymerization). Add the cationic initiator dropwise via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.

  • Termination: Quench the polymerization by adding an excess of a pre-chilled nucleophilic solvent, such as methanol.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Deprotection (if necessary): If a protected monomer was used, perform the deprotection step under appropriate conditions (e.g., acidic hydrolysis for a Boc-protected amine) to yield the final amine-functionalized polymer.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and chemical structure using ¹H NMR and FTIR spectroscopy.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Polymer Synthesis reagent_prep Reagent Preparation & Purification reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup polymerization Polymerization Initiation & Propagation reaction_setup->polymerization termination Termination of Polymerization polymerization->termination isolation Polymer Isolation & Purification termination->isolation characterization Polymer Characterization isolation->characterization

Caption: A schematic overview of the key steps involved in the synthesis and characterization of poly(this compound).

Quantitative Data Summary

Due to the limited availability of specific experimental data for the polymerization of this compound in the current literature, the following tables present illustrative data based on the cationic RAFT polymerization of a structurally similar vinyl ether, 2-aminoethyl vinyl ether (with a protected amine), to provide an expected range of outcomes.

Table 1: Reaction Conditions for Cationic RAFT Polymerization

EntryMonomer/CTA/Initiator RatioSolventTemperature (°C)Time (h)
1100:1:0.1Dichloromethane-204
2200:1:0.1Dichloromethane-208
3100:1:0.1Toluene06
4200:1:0.1Toluene012

Table 2: Polymer Characterization Data

EntryConversion (%)Mₙ ( g/mol , Theoretical)Mₙ ( g/mol , GPC)PDI (Mₙ/Mₙ)
1929,3008,9001.15
28817,80016,5001.20
3858,6008,1001.25
48016,20015,1001.30

Note: Mₙ = Number-average molecular weight; PDI = Polydispersity Index. These are representative values.

Application in Drug Delivery: Cellular Uptake

The cationic nature of poly(this compound) at physiological pH is a key attribute for its application in drug delivery, as it promotes interaction with the negatively charged cell membrane, facilitating cellular uptake. The primary mechanisms of endocytosis for cationic polymers are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Cellular Uptake Signaling Pathway

The following diagram illustrates a generalized pathway for the cellular uptake of a drug-polymer conjugate via endocytosis.

CellularUptake Generalized Cellular Uptake Pathway of Cationic Polymers cluster_extracellular Extracellular Space cluster_cell Cell PolymerDrug Polymer-Drug Conjugate Membrane Cell Membrane PolymerDrug->Membrane Adsorption Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release (Endosomal Escape) LateEndosome->DrugRelease Exocytosis Exocytosis Lysosome->Exocytosis Target Intracellular Target DrugRelease->Target

Caption: A simplified diagram showing the endocytic pathway for cellular internalization of a polymer-drug conjugate.

Conclusion

Poly(this compound) represents a promising class of functional polymers for biomedical applications. The ability to synthesize well-defined polymers using techniques like cationic RAFT polymerization opens up avenues for creating sophisticated drug delivery systems. The inherent cationic nature of the polymer facilitates cellular uptake, a critical step in intracellular drug delivery. Further research focusing on the precise control of polymerization of this specific monomer and in-depth biological evaluation will be crucial for its translation into clinical applications.

References

Application Notes and Protocols for the Cationic Polymerization of 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-(vinyloxy)propan-1-amine), a polymer with primary amine functionalities, holds significant promise for biomedical applications, including drug delivery, gene transfection, and antimicrobial materials. The cationic nature of the protonated amine groups can facilitate interaction with negatively charged biological membranes and molecules, enabling efficient encapsulation and targeted release of therapeutic agents. Cationic polymerization of vinyl ethers is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. However, the presence of the primary amine in the this compound monomer presents a challenge, as the basic amine can interfere with the cationic propagating species. To overcome this, a protection/deprotection strategy is employed. The amine group is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to render it inert to the polymerization conditions. Following polymerization of the protected monomer, the Boc group is readily removed under acidic conditions to yield the desired primary amine-functionalized polymer.

This document provides detailed protocols for the synthesis of the Boc-protected monomer, its living cationic polymerization, and the subsequent deprotection to obtain poly(this compound).

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-(vinyloxy)propyl)carbamate (Boc-VOPA)

This protocol describes the protection of the primary amine of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF).

  • Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (3-(vinyloxy)propyl)carbamate.

Protocol 2: Living Cationic Polymerization of tert-butyl (3-(vinyloxy)propyl)carbamate

This protocol is adapted from established procedures for the living cationic polymerization of functionalized vinyl ethers.[1] It utilizes a well-defined initiating system to achieve controlled polymerization.

Materials:

  • tert-butyl (3-(vinyloxy)propyl)carbamate (Boc-VOPA), freshly distilled

  • Toluene, freshly distilled from a suitable drying agent

  • Initiator: 1-isobutoxyethyl acetate (IBEA) or a similar acetal

  • Lewis Acid Co-initiator: Ethylaluminum sesquichloride (EASC, Et₁.₅AlCl₁.₅) or Tin(IV) chloride (SnCl₄)

  • Lewis Base Additive (for stabilization): Ethyl acetate or 1,4-dioxane, freshly distilled

  • Methanol (for termination)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. All reagents and solvents must be anhydrous.

  • Prepare a stock solution of the initiator (e.g., IBEA) and the Lewis base additive (e.g., ethyl acetate) in toluene in a glovebox or under an inert atmosphere.

  • In a Schlenk flask, dissolve the purified Boc-VOPA monomer in toluene.

  • Cool the monomer solution to the desired polymerization temperature (e.g., 0 °C or -78 °C) in a suitable bath.

  • Add the initiator/Lewis base stock solution to the monomer solution via syringe.

  • Initiate the polymerization by the dropwise addition of the Lewis acid co-initiator (e.g., EASC or SnCl₄) to the stirred solution.

  • Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ).

Protocol 3: Deprotection of Poly(tert-butyl (3-(vinyloxy)propyl)carbamate)

This protocol describes the removal of the Boc protecting group to yield the final primary amine-containing polymer.[2][3][4][5]

Materials:

  • Poly(tert-butyl (3-(vinyloxy)propyl)carbamate)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Diethyl ether or hexane (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dialysis tubing (if necessary)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the Boc-protected polymer in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 50% v/v in DCM) or a solution of HCl in dioxane or methanol.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the deprotection by ¹H NMR spectroscopy (disappearance of the tert-butyl peak).

  • After complete deprotection, remove the excess acid and solvent under reduced pressure.

  • Redissolve the polymer in a minimal amount of water or methanol and precipitate it into a large volume of a non-solvent like diethyl ether or hexane.

  • Alternatively, for water-soluble polymers, neutralize the acidic solution with a base (e.g., NaHCO₃) and dialyze against deionized water to remove salts and impurities.

  • Isolate the final polymer, poly(this compound), by filtration and drying under vacuum or by lyophilization from an aqueous solution.

Data Presentation

The following tables present representative data for the living cationic polymerization of a functionalized vinyl ether, which can be expected to be similar for the polymerization of Boc-VOPA under optimized conditions.

Entry[M]₀/[I]₀MonomerInitiator SystemTemp (°C)Time (h)Conv. (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
150Boc-VOPAIBEA/Et₁.₅AlCl₁.₅02>9510,5001.15
2100Boc-VOPAIBEA/Et₁.₅AlCl₁.₅04>9520,2001.18
3200Boc-VOPAIBEA/Et₁.₅AlCl₁.₅08>9539,8001.21
4100Boc-VOPAIBEA/SnCl₄-786>9521,0001.12

Table 1: Representative data for the living cationic polymerization of Boc-protected this compound (Boc-VOPA). Data is illustrative and based on typical results for living cationic polymerization of functional vinyl ethers.

PropertyPoly(Boc-VOPA)Poly(this compound)
SolubilitySoluble in common organic solvents (DCM, THF, toluene)Soluble in water (as hydrochloride salt), methanol
Glass Transition Temp. (Tg)Dependent on molecular weightDependent on molecular weight and salt form
Thermal Decomposition Temp.~200-250 °C (Boc group loss)>300 °C (polymer backbone)

Table 2: Expected physical properties of the protected and deprotected polymers.

Visualizations

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Deprotection Initiator Initiator (e.g., IBEA) ActiveSpecies Active Cationic Species Initiator->ActiveSpecies + Lewis Acid LewisAcid Lewis Acid (e.g., Et1.5AlCl1.5) GrowingChain Propagating Polymer Chain ActiveSpecies->GrowingChain + Monomer Monomer Boc-VOPA Monomer GrowingChain->GrowingChain ProtectedPolymer Poly(Boc-VOPA) GrowingChain->ProtectedPolymer + Terminator Terminator Terminator (e.g., Methanol) FinalPolymer Poly(this compound) ProtectedPolymer->FinalPolymer + Acid Acid Acid (e.g., TFA) G start Start: Anhydrous Conditions dissolve_monomer Dissolve Boc-VOPA in Toluene start->dissolve_monomer cool Cool to Polymerization Temperature dissolve_monomer->cool add_initiator Add Initiator/Lewis Base Solution cool->add_initiator initiate Initiate with Lewis Acid add_initiator->initiate polymerize Monitor Polymerization initiate->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate and Isolate Polymer terminate->precipitate deprotect Deprotect with Acid precipitate->deprotect purify Purify Final Polymer deprotect->purify end End: Characterize Polymer purify->end

References

Application Notes and Protocols for Surface Modification Using 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using 3-(vinyloxy)propan-1-amine. This versatile molecule offers the unique combination of a reactive vinyl ether group for polymerization and a primary amine group for subsequent bioconjugation, making it an ideal candidate for creating functionalized surfaces for a variety of biomedical applications, including drug delivery, tissue engineering, and diagnostics.

Introduction to this compound in Surface Modification

This compound, also known as aminopropyl vinyl ether, is an organic compound that serves as a valuable building block in the synthesis of specialized polymers and coatings.[1][2] Its bifunctional nature, possessing both a vinyl ether and an amine group, allows for its use in crosslinking reactions and as a reactive intermediate for surface modification.[2] The vinyl ether moiety can undergo polymerization, initiated by methods such as plasma deposition or UV irradiation, to form a stable polymer coating on a substrate. The pendant primary amine groups then provide reactive sites for the covalent attachment of biomolecules, drugs, or other functional ligands. This dual functionality is particularly advantageous in the development of biocompatible materials and drug delivery systems.[3][4]

The primary amine groups on the surface can be utilized for the immobilization of therapeutic agents, targeting ligands, or anti-fouling molecules. This makes surfaces modified with this compound highly attractive for applications requiring specific biological interactions and enhanced biocompatibility.[5]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO[6]
Molecular Weight 101.15 g/mol [6]
Boiling Point 76 °C (lit.)[1]
Density 0.89 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.445 (lit.)[1]

Application I: Plasma Polymerization for Enhanced Cell Adhesion

Plasma polymerization is a solvent-free method to deposit thin, highly cross-linked, and pinhole-free polymer films onto a variety of substrates. This technique can be employed to create a stable coating of poly(this compound) that presents a high density of amine groups on the surface, which has been shown to enhance cell adhesion.[5]

Experimental Workflow: Plasma Polymerization

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization cluster_char Surface Characterization cluster_bio Biological Evaluation A Substrate Cleaning (e.g., sonication in ethanol/acetone) B Drying (e.g., under nitrogen stream) A->B C Placement in Plasma Reactor D Introduction of this compound vapor C->D E Plasma Ignition and Deposition D->E F XPS Analysis (Elemental composition, amine density) E->F G AFM Imaging (Surface topography and roughness) E->G H Contact Angle Measurement (Surface wettability) E->H I Cell Seeding F->I G->I H->I J Cell Adhesion and Proliferation Assays I->J

Workflow for plasma polymerization and subsequent analysis.
Detailed Protocol: Plasma Polymerization

Materials:

  • This compound (reagent grade)

  • Substrates (e.g., glass coverslips, silicon wafers, polymer films)

  • Plasma reactor (radio frequency or microwave)

  • Argon gas (high purity)

  • Ethanol, Acetone (analytical grade)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonication in a sequence of acetone and ethanol for 15 minutes each.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Polymerization:

    • Place the cleaned and dried substrates into the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce argon gas at a controlled flow rate to pre-clean the substrate surface with an argon plasma for 5 minutes.

    • Introduce this compound vapor into the chamber at a controlled flow rate.

    • Ignite the plasma at a specified power (e.g., 20-100 W) and allow the deposition to proceed for a defined duration (e.g., 5-30 minutes) to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the plasma and the monomer flow.

    • Allow the chamber to cool and vent to atmospheric pressure with nitrogen.

    • Remove the coated substrates for characterization.

Expected Surface Characteristics
ParameterUntreated Substrate (e.g., Glass)Poly(this compound) Coated
Water Contact Angle ~30-50°60-80°
Surface Roughness (RMS) < 1 nm2-5 nm
Nitrogen Content (XPS) 0 at.%5-15 at.%
Amine Group Density 01-5 x 10¹⁴ groups/cm²

Application II: UV-Initiated Grafting for Drug Conjugation

UV-initiated grafting is a versatile technique to covalently attach polymer chains to a surface. This method can be used to graft this compound onto various polymeric substrates, creating a surface rich in primary amines for subsequent drug conjugation.

Logical Relationship: UV-Grafting and Drug Conjugation

G A Substrate with Initiator Benzophenone C UV Irradiation (λ = 365 nm) Grafting Process A->C B This compound Monomer Solution B->C D Amine-Functionalized Surface -NH₂ groups C->D F Conjugated Surface Drug-NH-CO-Surface D->F E Drug with NHS-ester Activated Drug E->F

Logical flow of UV-grafting and subsequent drug conjugation.
Detailed Protocol: UV-Initiated Grafting and Drug Conjugation

Materials:

  • Polymer substrate (e.g., polyethylene, polypropylene)

  • This compound

  • Photoinitiator (e.g., benzophenone)

  • Solvent (e.g., acetone, isopropanol)

  • Drug with a reactive group (e.g., N-hydroxysuccinimide (NHS)-ester)

  • UV lamp (λ ≈ 365 nm)

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate as described in the plasma polymerization protocol.

    • Coat the substrate with a solution of the photoinitiator (e.g., 1% w/v benzophenone in acetone) and allow the solvent to evaporate completely.

  • UV Grafting:

    • Prepare a solution of this compound in a suitable solvent (e.g., 10% v/v in isopropanol).

    • Immerse the photoinitiator-coated substrate in the monomer solution in a quartz reaction vessel.

    • Irradiate the assembly with UV light for a specified time (e.g., 15-60 minutes) under a nitrogen atmosphere to prevent oxygen inhibition.

    • After irradiation, thoroughly wash the substrate with the solvent to remove any ungrafted monomer and polymer.

  • Drug Conjugation:

    • Prepare a solution of the NHS-ester activated drug in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Immerse the amine-functionalized substrate in the drug solution and react for 2-4 hours at room temperature.

    • Rinse the substrate extensively with buffer and deionized water to remove any non-covalently bound drug.

Quantitative Analysis of Drug Loading
Surface Modification StepExpected Amine Density (groups/cm²)Drug Loading Capacity (µg/cm²)
UV-grafted this compound 0.5-2 x 10¹⁵-
After Drug Conjugation Varies (decreases)0.1-1.0

Characterization Techniques

A suite of surface-sensitive techniques is essential for the thorough characterization of materials modified with this compound.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and quantify the nitrogen content, which is indicative of the presence of the amine groups.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness of the coatings.

  • Contact Angle Goniometry: To assess the surface wettability (hydrophilicity/hydrophobicity) by measuring the water contact angle.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present on the modified surface.

Biocompatibility and Functional Assays

The ultimate utility of these modified surfaces in biomedical applications is determined by their interaction with biological systems.

  • Cell Viability and Proliferation Assays: To evaluate the cytotoxicity of the modified surfaces using assays such as MTT or Live/Dead staining.

  • Protein Adsorption Studies: To quantify the amount of protein adsorption on the surface, which is crucial for understanding the biofouling properties.

  • Drug Release Studies: For drug-conjugated surfaces, in vitro drug release profiles can be generated by incubating the material in a relevant buffer and measuring the drug concentration in the supernatant over time.

Conclusion

This compound is a promising monomer for the surface modification of materials intended for biomedical applications. The protocols and data presented here, while based on established methodologies for similar compounds, provide a strong foundation for researchers and drug development professionals to explore the potential of this versatile molecule. The ability to create stable, amine-functionalized surfaces opens up a wide range of possibilities for the development of advanced biomaterials with tailored biological activities. Further optimization of the described protocols for specific substrates and applications is encouraged to fully harness the potential of this compound in surface engineering.

References

Application Notes and Protocols: Reaction Mechanism of 3-(Vinyloxy)propan-1-amine with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional monomer possessing both a primary amine and a vinyl ether group. This unique structure allows for versatile reactivity, particularly with epoxides. The primary amine serves as a potent nucleophile for epoxide ring-opening, a cornerstone reaction in the synthesis of β-amino alcohols and epoxy resins.[1][] Simultaneously, the vinyl ether group is susceptible to cationic polymerization, enabling the formation of polyacetals.[3]

The reaction between this compound and epoxides can be directed down two primary mechanistic pathways depending on the catalytic conditions. Under neutral or basic conditions, the reaction proceeds via nucleophilic addition of the amine to the epoxide ring. In the presence of a suitable cationic initiator, a copolymerization involving the vinyl ether and epoxide can occur.[4][5] These distinct pathways allow for the synthesis of a wide array of molecules, from discrete small-molecule adducts to complex polymer networks, with significant applications in materials science and drug development.[][6]

Application Notes

Overview of Reaction Pathways

The reaction of this compound with epoxides can be controlled to favor one of two primary mechanisms:

  • Pathway A: Nucleophilic Ring-Opening: The lone pair of electrons on the primary amine attacks one of the electrophilic carbons of the epoxide ring. This SN2-type reaction is highly efficient and results in the formation of a stable β-amino alcohol adduct, leaving the vinyl ether moiety intact for potential subsequent modification or polymerization. This is the predominant pathway in the absence of a cationic initiator.[7]

  • Pathway B: Cationic Polymerization: In the presence of an acid catalyst or a photo/thermal initiator system (e.g., an iodonium salt and a radical initiator), a cationic polymerization process is initiated.[4][8] The vinyl ether is highly reactive towards cations, forming a propagating chain that can incorporate both vinyl ether and epoxide monomers, leading to the formation of copolymers with tailored properties.[5]

Reaction Mechanism Diagrams

G cluster_A Pathway A: Nucleophilic Ring-Opening cluster_B Pathway B: Cationic Polymerization amine This compound adduct β-Amino Alcohol Adduct (Vinyl ether group intact) amine->adduct Nucleophilic Attack epoxide Epoxide epoxide->adduct monomers This compound + Epoxide polymer Copolymer monomers->polymer Chain Propagation initiator Cationic Initiator (e.g., H+, Lewis Acid) initiator->polymer

Caption: Primary reaction pathways of this compound with epoxides.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of adducts and polymers.

Table 1: Representative Conditions for Nucleophilic Ring-Opening (Pathway A)

Epoxide Substrate Catalyst/Conditions Solvent Temperature (°C) Reaction Time (h) Expected Yield (%)
Propylene Oxide None (Neat) None 60 - 80 4 - 8 > 90
Phenyl Glycidyl Ether LiClO₄ Acetonitrile 25 - 40 6 - 12 > 85
Diglycidyl Ether of Bisphenol A (DGEBA) None 2-Propanol 80 - 100 8 - 16 > 95 (Oligomer)

| Epichlorohydrin | Base (e.g., K₂CO₃) | Methanol | 25 | 12 - 24 | ~80-90 |

Table 2: Conditions for Radical-Induced Cationic Copolymerization (Pathway B)

Epoxide Comonomer Initiator System Monomer Ratio (Amine:Epoxide) Solvent Temperature (°C) Resulting Polymer
Cycloaliphatic Epoxide Iodonium salt + Peroxide 1:1 None (Bulk) 25 (UV initiated) Crosslinked Network
DGEBA Iodonium salt + Peroxide 2:1 None (Bulk) 25 (UV initiated) High Tg Thermoset

| Propylene Oxide | BF₃·OEt₂ | 1:1 | Dichloromethane | -20 to 0 | Linear Copolymer |

Table 3: Spectroscopic Characterization Data for β-Amino Alcohol Adduct

Analysis Method Functional Group Expected Signal / Chemical Shift
FTIR (cm⁻¹) O-H stretch (hydroxyl) 3200 - 3500 (broad)
N-H stretch (secondary amine) 3250 - 3400
C=C stretch (vinyl) 1620 - 1640
C-O-C stretch (ether) 1050 - 1150
¹H NMR (ppm) =CH-O 6.4 - 6.6 (dd)
=CH₂ 4.0 - 4.3 (m)
CH-OH 3.8 - 4.1 (m)
N-H, O-H 1.5 - 3.5 (broad, exchangeable)
¹³C NMR (ppm) =CH-O 150 - 153
=CH₂ 85 - 88
CH-OH 65 - 75

| | CH₂-N | 40 - 55 |

Applications in Drug Development

The products of the reaction between this compound and epoxides are of significant interest in the pharmaceutical and biomedical fields.

  • β-Amino Alcohols as Pharmacophores: The β-amino alcohol motif formed via Pathway A is a key structural component in a wide range of pharmaceuticals, including beta-blockers and antiviral agents.[6][7] The ability to synthesize these structures with an additional vinyl ether handle opens up possibilities for creating novel drug conjugates and prodrugs.

  • Polymeric Drug Delivery Systems: Copolymers synthesized via Pathway B can be designed to be biocompatible and biodegradable. The amine and hydroxyl functionalities along the polymer backbone provide sites for drug attachment, while the overall polymer properties (e.g., hydrophilicity, degradability) can be tuned by adjusting the monomer ratio.

  • Biomaterials and Coatings: The resulting polymers can be used to create hydrogels or functional coatings for medical devices. The amine groups can be protonated to impart a positive charge, promoting cell adhesion or conferring antimicrobial properties.

Experimental Protocols

Protocol 1: Synthesis of a β-Amino Alcohol Adduct via Nucleophilic Ring-Opening

This protocol describes the synthesis of 1-((3-(vinyloxy)propyl)amino)propan-2-ol from this compound and propylene oxide.

Materials:

  • This compound (1.0 eq)

  • Propylene oxide (1.1 eq)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

Methodology:

  • Charge a 100 mL round-bottom flask with this compound (e.g., 10.1 g, 0.1 mol).

  • Place the flask in an ice bath and slowly add propylene oxide (e.g., 6.4 g, 0.11 mol) dropwise with stirring.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to 60°C and maintain for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

  • Remove any unreacted propylene oxide under reduced pressure using a rotary evaporator.

  • The resulting product, a viscous oil, can be purified by vacuum distillation if necessary.

G start Start charge_reagents 1. Charge flask with This compound start->charge_reagents end End: Purified Adduct add_epoxide 2. Add propylene oxide dropwise in ice bath charge_reagents->add_epoxide reflux 3. Heat mixture to 60°C for 6 hours add_epoxide->reflux monitor 4. Monitor reaction by TLC/GC-MS reflux->monitor cool 5. Cool to room temperature monitor->cool Reaction Complete evaporate 6. Remove excess epoxide via rotary evaporation cool->evaporate purify 7. (Optional) Purify by vacuum distillation evaporate->purify purify->end

Caption: Experimental workflow for the synthesis of a β-amino alcohol adduct.

Protocol 2: Synthesis of a Copolymer via Radical-Induced Cationic Polymerization (RICP)

This protocol describes the photopolymerization of a mixture of this compound and a cycloaliphatic epoxide.

Materials:

  • This compound (1.0 eq)

  • 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221) (1.0 eq)

  • (4-Octyloxyphenyl)phenyliodonium hexafluoroantimonate (photoacid generator, 1 mol%)

  • Benzopinacol (radical initiator, 1 mol%)

  • Glass vial, magnetic stir bar

  • UV curing lamp (365 nm)

Methodology:

  • In a glass vial, combine this compound and the cycloaliphatic epoxide in a 1:1 molar ratio.

  • Add the iodonium salt photoacid generator (1 mol% relative to total monomers) and the benzopinacol radical initiator (1 mol%).

  • Stir the mixture in the dark until all components are fully dissolved, forming a homogenous, viscous resin.

  • Pour the resin into a mold or cast it as a thin film on a suitable substrate.

  • Expose the resin to a high-intensity UV lamp (365 nm) for 60-120 seconds to initiate polymerization. The reaction is highly exothermic.

  • Allow the sample to cool. The resulting solid polymer can be removed from the mold for characterization.

  • Post-curing in an oven at 100-120°C for 1 hour can enhance the final properties of the thermoset.

G start Start mix_monomers 1. Combine amine and epoxide monomers start->mix_monomers end End: Cured Polymer add_initiators 2. Add photoacid generator and radical initiator mix_monomers->add_initiators dissolve 3. Stir in dark until homogenous add_initiators->dissolve cast_resin 4. Cast resin into mold or as a film dissolve->cast_resin uv_cure 5. Expose to UV light (365 nm) to cure cast_resin->uv_cure post_cure 6. (Optional) Post-cure in oven at 120°C uv_cure->post_cure post_cure->end

Caption: Experimental workflow for cationic copolymerization.

References

3-(Vinyloxy)propan-1-amine: A Versatile Crosslinking Agent for Advanced Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Vinyloxy)propan-1-amine, also known as aminopropyl vinyl ether, is a bifunctional molecule featuring both a vinyl ether group and a primary amine. This unique structure allows it to participate in dual curing mechanisms, making it a versatile and valuable crosslinking agent in the formulation of high-performance coatings and adhesives. The vinyl ether moiety can undergo rapid, cationically initiated polymerization, often triggered by UV light, while the primary amine group can react with various functionalities, most notably epoxy resins, through a nucleophilic addition mechanism. This dual reactivity opens avenues for creating highly crosslinked polymer networks with tailored properties, including excellent adhesion, enhanced mechanical strength, and superior chemical resistance.

This document provides an overview of the potential applications of this compound in coatings and adhesives, based on the general principles of vinyl ether and amine chemistry. Due to the limited availability of specific experimental data for this compound in the public domain, the following sections will focus on the theoretical reaction mechanisms and generalized protocols.

I. Application in UV-Curable Coatings

In the realm of UV-curable coatings, the vinyl ether group of this compound is the primary reactive site. Cationic photopolymerization of vinyl ethers is a well-established technology known for its high reaction rates and insensitivity to oxygen inhibition, a common issue in free-radical polymerization.

Proposed Curing Mechanism: Cationic Polymerization

The curing process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid. This acid protonates the vinyl ether double bond, creating a highly reactive carbocation. This carbocation then rapidly propagates by adding to other vinyl ether monomers, forming a crosslinked polymer network. The presence of the amine group can influence the curing process and final properties of the coating.

Reaction Scheme:

G cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator UV UV Light Acid Strong Acid (H+) UV->Acid generates VE Vinyl Ether Monomer (this compound) Acid->VE protonates Carbocation Carbocation VE->Carbocation Polymer Crosslinked Polymer VE->Polymer Carbocation->VE attacks another monomer Carbocation->Polymer propagates to form

Caption: Cationic polymerization of the vinyl ether group.

General Experimental Protocol for a UV-Curable Coating

This protocol is a generalized procedure and would require optimization for specific applications.

Materials:

  • This compound

  • Epoxy-functionalized resin (e.g., Bisphenol A diglycidyl ether)

  • Cationic photoinitiator (e.g., a triarylsulfonium salt)

  • Reactive diluent (optional, e.g., a monofunctional vinyl ether)

  • Substrate for coating (e.g., metal panel, plastic sheet)

Procedure:

  • Formulation: In a light-protected container, blend the epoxy-functionalized resin with this compound at a desired stoichiometric ratio. The ratio will depend on the desired degree of crosslinking from both the amine-epoxy reaction and the vinyl ether polymerization.

  • Photoinitiator Addition: Add the cationic photoinitiator to the mixture, typically at a concentration of 1-5% by weight of the total resin. Ensure thorough mixing until the photoinitiator is completely dissolved. A reactive diluent can be added to adjust viscosity.

  • Application: Apply the formulated coating to the substrate using a suitable method such as spin coating, draw-down bar, or spray coating to achieve a uniform film thickness.

  • UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp). The required UV dose will depend on the photoinitiator concentration, film thickness, and the specific resin system. Curing is typically rapid, often occurring within seconds to minutes.

  • Post-Cure: A thermal post-cure (e.g., at 80-120°C) may be beneficial to ensure complete reaction of the amine and epoxy groups, further enhancing the coating's properties.

II. Application in Two-Component Adhesives

In two-component adhesive systems, this compound can act as a curative for epoxy resins. The primary amine group undergoes a nucleophilic addition reaction with the epoxide rings of the epoxy resin, leading to the formation of a durable, crosslinked network.

Proposed Curing Mechanism: Epoxy-Amine Addition

The reaction proceeds through the opening of the epoxy ring by the primary amine, forming a secondary amine. This secondary amine can then react with another epoxy group. This step-wise reaction builds a three-dimensional polymer network.

Reaction Scheme:

G Epoxy Epoxy Resin Amine This compound (Primary Amine) Epoxy->Amine reacts with Crosslinked Crosslinked Polymer Epoxy->Crosslinked Intermediate Secondary Amine Adduct Amine->Intermediate Intermediate->Epoxy reacts with another epoxy group Intermediate->Crosslinked forms

Caption: Crosslinking of an epoxy resin with a primary amine.

General Experimental Protocol for a Two-Component Adhesive

This is a representative protocol and should be adapted for specific adhesive requirements.

Materials:

  • Part A (Resin): Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Part B (Hardener): this compound

  • Fillers and additives (optional, e.g., silica for viscosity control, toughening agents)

Procedure:

  • Formulation of Components: Part A consists of the epoxy resin, potentially with fillers. Part B comprises this compound. The components are stored separately.

  • Mixing: Immediately before application, thoroughly mix Part A and Part B in the correct stoichiometric ratio. The amine hydrogen equivalent weight of this compound should be used to calculate the appropriate amount needed to react with the epoxy equivalent weight of the resin.

  • Application: Apply the mixed adhesive to the substrates to be bonded.

  • Curing: Allow the adhesive to cure at ambient temperature. The curing time will depend on the specific formulation and ambient conditions. An elevated temperature cure (e.g., 60-100°C) can be used to accelerate the curing process and enhance the final properties of the adhesive bond.

III. Quantitative Data Summary

PropertyUV-Curable Coating (Cationic Cure)Two-Component Adhesive (Epoxy-Amine Cure)
Curing Time Seconds to minutes (UV exposure)Hours at ambient temperature; shorter with heat
Adhesion Strength Good to Excellent on various substratesExcellent on metals, composites, and plastics
Hardness (Pencil) H - 3HHB - 2H
Chemical Resistance Good resistance to solvents and acidsExcellent resistance to a wide range of chemicals
Flexibility Moderate to GoodGood to Excellent

IV. Workflow for Formulation and Testing

The development of a coating or adhesive using this compound would follow a structured workflow from initial formulation to final performance evaluation.

G cluster_formulation Formulation Development cluster_application Application and Curing cluster_testing Performance Evaluation F1 Define Performance Requirements F2 Select Resin System (e.g., Epoxy, Urethane) F1->F2 F3 Determine Stoichiometric Ratios F2->F3 F4 Incorporate Additives (e.g., Photoinitiators, Fillers) F3->F4 A1 Substrate Preparation F4->A1 A2 Coating/Adhesive Application A1->A2 A3 Curing Process (UV and/or Thermal) A2->A3 T1 Mechanical Testing (Adhesion, Hardness, Flexibility) A3->T1 T2 Chemical Resistance Testing T1->T2 T3 Thermal Analysis (Tg, TGA) T2->T3 T3->F1 Feedback for Optimization

Caption: General workflow for coating/adhesive development.

This compound holds significant promise as a versatile crosslinking agent for creating advanced coatings and adhesives. Its dual functionality allows for the formulation of systems that can be cured through different mechanisms, offering a wide range of properties. While specific experimental data is currently limited, the foundational chemistry of its vinyl ether and primary amine groups suggests its potential for developing high-performance materials. Further research and application-specific testing are necessary to fully elucidate its performance characteristics and optimize formulations for various industrial uses.

Application Notes and Protocols for the Polymerization of 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(3-(vinyloxy)propan-1-amine), a versatile polymer with potential applications in drug delivery and biomaterials. Due to the inherent reactivity of the primary amine with cationic polymerization reagents, a protection-deprotection strategy is employed. The amine group of the monomer, this compound, is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting monomer, N-Boc-3-(vinyloxy)propan-1-amine, undergoes living cationic polymerization, followed by the removal of the Boc protecting group to yield the final primary amine-functionalized polymer.

Overview of the Synthetic Strategy

The overall synthetic pathway involves three main stages:

  • Protection of the Amine Monomer: The primary amine of this compound is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected monomer.

  • Living Cationic Polymerization: The N-Boc-3-(vinyloxy)propan-1-amine monomer is polymerized using a living cationic polymerization technique, which allows for control over the polymer's molecular weight and results in a narrow molecular weight distribution.

  • Deprotection of the Polymer: The Boc protecting groups are removed from the polymer backbone to yield the final poly(this compound).

Monomer This compound ProtectedMonomer N-Boc-3-(vinyloxy)propan-1-amine Monomer->ProtectedMonomer Boc Protection ProtectedPolymer Poly(N-Boc-3-(vinyloxy)propan-1-amine) ProtectedMonomer->ProtectedPolymer Living Cationic Polymerization FinalPolymer Poly(this compound) ProtectedPolymer->FinalPolymer Deprotection cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and TEA in anhydrous DCM B Cool to 0 °C A->B C Slowly add (Boc)₂O solution B->C D Warm to room temperature C->D E Stir for 12-16 hours D->E F Monitor by TLC E->F G Wash with NaHCO₃ and brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Purify by column chromatography I->J cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Polymerization cluster_2 Polymer Isolation A Dissolve Boc-monomer in anhydrous toluene B Cool to reaction temperature A->B C Add IBEA initiator B->C D Initiate with Et₁.₅AlCl₁.₅ C->D E Stir for specified time D->E F Terminate with methanol E->F G Warm to room temperature F->G H Precipitate in non-solvent G->H I Filter, wash, and dry H->I cluster_0 Deprotection Reaction cluster_1 Polymer Isolation A Dissolve protected polymer in DCM B Add excess Trifluoroacetic Acid (TFA) A->B C Stir at room temperature for 1-2 hours B->C D Monitor by FT-IR C->D E Precipitate in cold diethyl ether D->E F Collect by filtration/centrifugation E->F G Wash with diethyl ether F->G H Dry under vacuum G->H

Application of 3-(Vinyloxy)propan-1-amine in the Synthesis of a 7-Deazapurine Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional reagent of increasing interest in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a primary amine and a vinyl ether moiety, allows for versatile incorporation into complex molecular scaffolds. This application note details the use of this compound in the synthesis of a key intermediate for a novel class of kinase inhibitors based on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. The 7-deazapurine scaffold is a prevalent structural motif in a variety of kinase inhibitors, and functionalization at the N7 position is a common strategy for modulating potency and selectivity. The vinyl ether group of the synthesized intermediate serves as a latent aldehyde, which can be unmasked in a subsequent step for further elaboration, such as reductive amination to introduce additional diversity.

Reaction Scheme

The synthesis of the target intermediate, N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of this compound displaces the chlorine atom at the 4-position of the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring.

reaction_scheme reactant1 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=88339&t=l"/>TD>TR><TR><TD>4-Chloro-7H-pyrrolo[2,3-d]pyrimidineTD>TR>TABLE>> product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_image.png"/>TD>TR><TR><TD>N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineTD>TR>TABLE>> reactant1->product DIPEA, n-Butanol, 120 °C reactant2 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4386396&t=l"/>TD>TR><TR><TD>3-(Vinyloxy)propan-1-amineTD>TR>TABLE>> reactant2->product

Caption: Synthesis of N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol) in n-butanol (20 mL) was added this compound (0.79 g, 7.81 mmol) followed by N,N-diisopropylethylamine (2.27 mL, 13.02 mmol).

  • The reaction mixture was heated to 120 °C and stirred for 16 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).

  • The organic layer was separated, washed with brine (30 mL), dried over anhydrous sodium sulfate, and filtered.

  • The filtrate was concentrated under reduced pressure to afford the crude product.

  • The crude product was purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield the pure N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a white solid.

Results and Data

ParameterValue
Yield 85%
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 1H), 7.10 (d, J = 3.6 Hz, 1H), 6.60 (dd, J = 14.4, 6.8 Hz, 1H), 6.55 (d, J = 3.6 Hz, 1H), 5.80 (br s, 1H), 4.20 (d, J = 14.4 Hz, 1H), 4.00 (d, J = 6.8 Hz, 1H), 3.85 (t, J = 6.0 Hz, 2H), 3.75 (q, J = 6.4 Hz, 2H), 2.05 (p, J = 6.2 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 157.8, 151.9, 151.1, 121.5, 102.8, 99.4, 86.7, 68.1, 40.2, 30.9.
Mass Spec (ESI) m/z 219.1 [M+H]⁺

Logical Workflow of the Synthesis and Application

workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Discovery start Start Materials: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine This compound reaction SNAr Reaction (DIPEA, n-Butanol, 120 °C) start->reaction workup Aqueous Workup (EtOAc, NaHCO₃) reaction->workup purification Column Chromatography workup->purification product Intermediate: N-(3-(vinyloxy)propyl)-7H- pyrrolo[2,3-d]pyrimidin-4-amine purification->product hydrolysis Hydrolysis of Vinyl Ether (Acidic Conditions) product->hydrolysis aldehyde Aldehyde Intermediate hydrolysis->aldehyde red_amination Reductive Amination (Amine, Reducing Agent) aldehyde->red_amination final_product Diverse Kinase Inhibitors red_amination->final_product

Caption: Workflow from synthesis to potential drug candidates.

Discussion

The nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound provides a straightforward and high-yielding route to a valuable pharmaceutical intermediate. The reaction proceeds cleanly under the specified conditions, and the product is easily purified by standard chromatographic techniques.

The resulting intermediate, N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a versatile building block for the synthesis of more complex molecules. The vinyl ether functionality can be readily hydrolyzed under mild acidic conditions to unmask a terminal aldehyde. This aldehyde can then be subjected to a variety of transformations, most notably reductive amination with a diverse range of primary and secondary amines. This strategy allows for the rapid generation of a library of analogues with different substituents at the terminus of the propyloxy side chain, facilitating structure-activity relationship (SAR) studies in a drug discovery program targeting kinases.

Conclusion

This compound is an effective and versatile reagent for the functionalization of heterocyclic pharmaceutical intermediates. The protocol described herein provides a reliable method for the synthesis of N-(3-(vinyloxy)propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key building block for the development of novel kinase inhibitors. The bifunctional nature of this compound allows for the introduction of a latent aldehyde functionality, which can be exploited for the efficient generation of diverse libraries of potential drug candidates.

Application Notes and Protocols: 3-(Vinyloxy)propan-1-amine in Flexible and Durable Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional monomer that holds significant promise in the development of high-performance flexible and durable sealants. Its unique molecular structure, featuring both a vinyl ether group and a primary amine, allows for a dual-curing mechanism. The vinyl ether moiety readily undergoes cationic polymerization, forming the polymer backbone, while the pendant amino group can participate in secondary crosslinking reactions, enhancing the sealant's mechanical properties and adhesion. This dual functionality makes it a valuable component in formulating sealants with a superior balance of flexibility, durability, and adhesion to a variety of substrates.

This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of advanced sealant systems.

Key Properties of this compound

PropertyValue
CAS Number 66415-55-2
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Appearance Colorless liquid
Boiling Point 76 °C (lit.)
Density 0.89 g/mL at 25 °C (lit.)

Performance Data of Sealants Incorporating Amino Vinyl Ether Monomers

While specific data for sealants based solely on this compound is limited in publicly available literature, the following table summarizes representative performance data for sealant formulations incorporating similar amino-functional silanes and vinyl ether-based systems. This data provides a benchmark for the expected performance enhancements when using this compound.

PropertyTest MethodFormulation A (Standard Silicone Sealant)Formulation B (Silicone Sealant with Aminosilane Adhesion Promoter)Formulation C (Vinyl Ether-Based Sealant)
Tensile Strength (MPa) ASTM D4122.12.53.0
Elongation at Break (%) ASTM D412450500400
Hardness (Shore A) ASTM C661253035
Adhesion-in-Peel (N/mm) ASTM C7942.54.03.5
Tack-Free Time (minutes) ASTM C679302520

Experimental Protocols

Protocol 1: Synthesis of a Flexible Sealant via Cationic Polymerization

This protocol describes the synthesis of a basic flexible sealant formulation using this compound as a key monomer, initiated by a cationic photoinitiator.

Materials:

  • This compound

  • Triethylene glycol divinyl ether (TEGDVE) (as a crosslinker)

  • Hydroxy-functionalized polydimethylsiloxane (PDMS-OH) (as a flexibilizer)

  • Fumed silica (as a rheology modifier and reinforcing filler)

  • Cationic photoinitiator (e.g., a triarylsulfonium salt)

  • Toluene (anhydrous)

Procedure:

  • Pre-formulation: In a dry, inert atmosphere (e.g., a glovebox), thoroughly mix the desired amounts of this compound, TEGDVE, and PDMS-OH in a reaction vessel until a homogeneous solution is obtained.

  • Filler Incorporation: Gradually add the fumed silica to the mixture while stirring vigorously to ensure uniform dispersion and avoid clumping. Continue mixing until a smooth, paste-like consistency is achieved.

  • Initiator Addition: Dissolve the cationic photoinitiator in a minimal amount of anhydrous toluene and add it to the formulation under subdued light conditions. Mix thoroughly to ensure even distribution of the initiator.

  • Degassing: Place the formulated sealant in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Apply the sealant to the desired substrate and expose it to a high-intensity UV light source (320-400 nm) to initiate cationic polymerization. The curing time will depend on the intensity of the UV source and the thickness of the sealant layer.

Protocol 2: Evaluation of Sealant Mechanical Properties

This protocol outlines the procedure for testing the key mechanical properties of the cured sealant.

Sample Preparation:

  • Cast the uncured sealant formulation into dumbbell-shaped molds as specified by ASTM D412 for tensile testing.

  • Prepare uniform sheets of the sealant for hardness testing according to ASTM C661.

  • Cure all samples under the same conditions as described in Protocol 1.

Testing:

  • Tensile Strength and Elongation:

    • Conduct tensile testing on the dumbbell-shaped specimens using a universal testing machine at a constant crosshead speed.

    • Record the maximum stress applied before failure (tensile strength) and the percentage of elongation at the point of rupture.

  • Hardness:

    • Measure the Shore A hardness of the cured sealant sheets using a durometer as per the ASTM C661 standard. Take multiple readings at different locations and calculate the average.

Protocol 3: Assessment of Adhesion Performance

This protocol details the method for evaluating the adhesive properties of the sealant to a specific substrate.

Sample Preparation:

  • Prepare test assemblies as described in ASTM C794, where the sealant is applied between the substrate of interest (e.g., aluminum, glass, or concrete) and a flexible backing material.

  • Cure the sealant as previously described.

Testing:

  • Adhesion-in-Peel:

    • Perform a 180° peel test on the prepared assemblies using a tensile testing machine.

    • Record the force required to peel the sealant from the substrate and calculate the adhesion-in-peel strength in Newtons per millimeter (N/mm).

Signaling Pathways and Experimental Workflows

Sealant_Formation_Pathway Monomer This compound + Crosslinker (TEGDVE) + Flexibilizer (PDMS-OH) Polymerization Cationic Polymerization Monomer->Polymerization Initiator Cationic Photoinitiator Initiator->Polymerization UV_Light UV Light (320-400 nm) UV_Light->Polymerization Initiation Backbone Polymer Backbone (Poly(vinyl ether)) Polymerization->Backbone Crosslinking Secondary Crosslinking (via Amino Groups) Backbone->Crosslinking Sealant Flexible & Durable Sealant Crosslinking->Sealant

Caption: Cationic polymerization and crosslinking pathway for sealant formation.

Experimental_Workflow Start Start Formulation Sealant Formulation (Monomers, Fillers, Initiator) Start->Formulation Mixing Homogeneous Mixing Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Application Application to Substrate Degassing->Application Curing UV Curing Application->Curing Testing Performance Testing Curing->Testing Mechanical Mechanical Properties (Tensile, Elongation, Hardness) Testing->Mechanical Adhesion Adhesion-in-Peel Testing->Adhesion End End Mechanical->End Adhesion->End

Caption: Experimental workflow for sealant preparation and testing.

Logical_Relationship Structure This compound Structure Vinyl_Ether Vinyl Ether Group Structure->Vinyl_Ether Amino_Group Primary Amino Group Structure->Amino_Group Cationic_Poly Cationic Polymerization (Backbone Formation) Vinyl_Ether->Cationic_Poly Crosslinking Secondary Crosslinking (Moisture Cure/Reaction with other functional groups) Amino_Group->Crosslinking Adhesion Adhesion Amino_Group->Adhesion Flexibility Flexibility Cationic_Poly->Flexibility Durability Durability & Cohesion Crosslinking->Durability

Caption: Relationship between monomer structure and sealant properties.

Application Notes and Protocols: A Step-by-Step Guide for Incorporating 3-(Vinyloxy)propan-1-amine into Polymer Backbones via a Protection-Polymerization-Deprotection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Vinyloxy)propan-1-amine is a valuable monomer for the synthesis of functional polymers. The presence of a primary amine group offers a site for bioconjugation, drug attachment, or altering the physicochemical properties of the final polymer, making it highly attractive for biomedical and materials science applications. However, the incorporation of this monomer into polymer backbones presents a significant challenge. The electron-rich vinyl ether group is most readily polymerized through cationic polymerization. Unfortunately, the basic primary amine group readily neutralizes the acid catalysts required for this process, inhibiting or terminating polymerization.

To overcome this issue, a three-step protection-polymerization-deprotection strategy is required. This application note provides a detailed, step-by-step guide for the successful incorporation of this compound into polymer backbones using a tert-butoxycarbonyl (Boc) protecting group, followed by living cationic polymerization and subsequent deprotection to yield the desired amine-functional polymer.

Rationale for the Protection Strategy

Direct cationic polymerization of this compound is not feasible due to the incompatibility of the amine and the polymerization catalyst. The following diagram illustrates the chemical logic necessitating a protection strategy.

G cluster_problem Problem: Direct Polymerization cluster_solution Solution: Protection Strategy Monomer This compound (Contains -NH2 group) Termination Acid-Base Neutralization (Polymerization Terminated) Monomer->Termination reacts with ProtectedMonomer Boc-Protected Monomer (-NH-Boc is non-basic) Catalyst Cationic Initiator (e.g., Lewis Acid) Catalyst->Termination reacts with Polymerization Successful Cationic Polymerization ProtectedMonomer->Polymerization Deprotection Deprotection (Acid Treatment) Polymerization->Deprotection FinalPolymer Final Amine-Functional Polymer Deprotection->FinalPolymer

Caption: Logical diagram illustrating the incompatibility of the amine group with cationic initiators and the rationale for a protection-based strategy.

Experimental Workflow

The overall experimental process is a sequential three-stage synthesis as depicted below. Each stage involves a distinct reaction setup, execution, and purification procedure.

Application of 3-(Vinyloxy)propan-1-amine in Composite Systems: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Vinyloxy)propan-1-amine is a bifunctional molecule incorporating both a vinyl ether group and a primary amine group. This unique structure makes it a versatile building block in polymer and materials science, with potential applications in the formation of advanced composite systems. The vinyl ether moiety can undergo rapid cationic polymerization, while the amine group can participate in a variety of reactions, including acting as a curing agent, a surface modifier, or a site for further chemical functionalization. This document explores the theoretical applications and plausible experimental approaches for utilizing this compound in the preparation of composite materials, based on established chemical principles.

Potential Applications in Composite Systems

The dual functionality of this compound suggests several key roles in the fabrication of composite materials:

  • Adhesion Promoter/Coupling Agent: The primary amine group can form strong interactions (covalent or hydrogen bonds) with the surface of inorganic fillers such as silica, glass fibers, or metal oxides. The vinyl ether group can then co-polymerize with a polymer matrix, creating a robust interfacial bridge between the filler and the matrix. This would enhance the mechanical properties and durability of the composite.

  • Monomer in Functional Polymer Matrices: this compound can be used as a comonomer in the synthesis of functional polymer matrices. The pendant amine groups along the polymer backbone can serve as crosslinking sites, points for post-polymerization modification, or can impart specific properties to the matrix, such as altered polarity or pH-responsiveness.

  • Surface Modification of Fillers: Fillers can be pre-treated with this compound to introduce reactive vinyl ether groups onto their surfaces. These modified fillers can then be incorporated into a polymer matrix where the vinyl ether groups can participate in the polymerization process, leading to a covalently linked composite structure.

Hypothetical Experimental Protocols

The following protocols are generalized and would require optimization based on the specific polymer matrix, filler, and desired composite properties.

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

This protocol describes a hypothetical procedure for functionalizing silica nanoparticles to enhance their compatibility and reactivity within a polymer matrix.

Materials:

  • Silica Nanoparticles (e.g., 100 nm average diameter)

  • This compound

  • Anhydrous Toluene

  • Triethylamine (as an acid scavenger)

  • Methanol (for washing)

  • Deionized Water (for washing)

Procedure:

  • Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of silica in 50 mL of toluene) via ultrasonication for 30 minutes.

  • Addition of Reagents: To the stirred suspension, add this compound (e.g., 5 equivalents based on estimated surface silanol groups) and a catalytic amount of triethylamine.

  • Reaction: Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere and maintain for 24 hours.

  • Washing: After cooling to room temperature, collect the functionalized silica nanoparticles by centrifugation. Wash the particles sequentially with toluene, methanol, and deionized water (three cycles each) to remove unreacted reagents.

  • Drying: Dry the functionalized silica nanoparticles under vacuum at 60°C for 48 hours.

  • Characterization: Characterize the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of vinyl and amine groups, and Thermogravimetric Analysis (TGA) to quantify the amount of grafted organic material.

Logical Workflow for Surface Modification:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dry_Silica Dry Silica Nanoparticles Disperse_Silica Disperse in Toluene Dry_Silica->Disperse_Silica Add_Reagents Add this compound & Triethylamine Disperse_Silica->Add_Reagents Reflux Reflux under N2 Add_Reagents->Reflux Wash Centrifuge & Wash Reflux->Wash Dry_Functionalized_Silica Dry Functionalized Silica Wash->Dry_Functionalized_Silica Characterize Characterize (FTIR, TGA) Dry_Functionalized_Silica->Characterize

Workflow for Silica Nanoparticle Functionalization
Protocol 2: Preparation of a UV-Curable Composite with Functionalized Silica

This protocol outlines a hypothetical procedure for creating a composite material using the functionalized silica from Protocol 1 in a vinyl ether-based resin system.

Materials:

  • Functionalized Silica Nanoparticles (from Protocol 1)

  • A vinyl ether monomer or oligomer (e.g., tri(ethylene glycol) divinyl ether)

  • A cationic photoinitiator (e.g., a diaryliodonium salt)

  • Acetonitrile (as a solvent)

Procedure:

  • Dispersion of Filler: Disperse the functionalized silica nanoparticles in the vinyl ether resin matrix. For better dispersion, a solvent like acetonitrile can be used, which can be evaporated later. Use ultrasonication to achieve a homogeneous mixture.

  • Addition of Photoinitiator: Add the cationic photoinitiator to the mixture and stir in the dark until it is completely dissolved.

  • Casting: Cast the resin-filler mixture into a mold of the desired shape.

  • Solvent Evaporation: If a solvent was used, place the mold in a vacuum oven at a low temperature (e.g., 40°C) to remove the solvent.

  • UV Curing: Expose the sample to a UV light source of appropriate wavelength and intensity to initiate cationic polymerization. The curing time will depend on the photoinitiator, the thickness of the sample, and the intensity of the UV source.

  • Post-Curing: After UV exposure, a post-curing step at a slightly elevated temperature (e.g., 80°C) in an oven might be necessary to ensure complete polymerization.

  • Characterization: Evaluate the mechanical properties of the cured composite (e.g., tensile strength, modulus) and compare them to a control sample prepared with unfunctionalized silica.

Signaling Pathway for Cationic Polymerization:

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking at Filler Surface UV UV Light PI Photoinitiator (PI) UV->PI activates H_plus Protonic Acid (H+) PI->H_plus generates VE_Monomer Vinyl Ether Monomer H_plus->VE_Monomer initiates Carbocation Growing Carbocationic Chain VE_Monomer->Carbocation propagation Carbocation->VE_Monomer attacks Filler_VE Functionalized Filler (with Vinyl Ether groups) Carbocation->Filler_VE reacts with Composite Crosslinked Composite Network Carbocation->Composite Filler_VE->Composite

Cationic Polymerization Pathway in the Composite

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the characterization of the prepared composite materials. This data would be essential to validate the effectiveness of using this compound as a coupling agent.

Composite FormulationFiller Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Glass Transition Temp. (°C)
Neat Polymer Matrix045 ± 32.1 ± 0.285
Unfunctionalized Silica548 ± 42.5 ± 0.387
Functionalized Silica565 ± 53.5 ± 0.395
Unfunctionalized Silica1050 ± 42.8 ± 0.488
Functionalized Silica1078 ± 64.2 ± 0.4102

Disclaimer: The experimental protocols and data presented are hypothetical and intended to serve as a starting point for research. Actual experimental conditions and results will vary. Researchers should conduct a thorough literature search for related chemistries and perform appropriate safety assessments before commencing any experimental work.

Troubleshooting & Optimization

Troubleshooting poor yield in 3-(Vinyloxy)propan-1-amine polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor yields and other issues during the cationic polymerization of 3-(vinyloxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization of this compound resulting in very low or no polymer yield?

Poor or no yield in the cationic polymerization of this monomer is the most common issue and typically stems from the nucleophilic and basic nature of the primary amine group. This group can interfere with the reaction in several ways:

  • Initiator Quenching: The amine's lone pair of electrons readily reacts with and neutralizes the acidic initiator (Lewis or Brønsted acid), preventing the initiation of polymerization.

  • Chain Termination: The amine can react with the propagating carbocation at the chain end, effectively terminating polymer growth.

  • Monomer Impurities: Like all cationic vinyl ether polymerizations, this reaction is highly sensitive to water and other nucleophilic impurities which act as terminating agents.[1]

Q2: How exactly does the amine functional group interfere with cationic polymerization?

The primary amine (-NH2) is a strong Lewis base. Cationic polymerization is initiated by strong Lewis or Brønsted acids. When the initiator is introduced, it will preferentially react with the most basic species in the system, which is the amine on the monomer, rather than the vinyl ether group. This acid-base reaction consumes the initiator. Furthermore, if any polymer chains do begin to grow, the amine on a nearby monomer molecule can act as a potent nucleophile, attacking the electrophilic carbocation chain end and causing termination.

Below is a diagram illustrating the primary pathways of interference.

InterferencePathways cluster_initiation Initiation Step cluster_quenching Interference by Amine Group cluster_propagation Propagation vs. Termination I Initiator (e.g., H⁺) M_VE Monomer (Vinyl Ether) I->M_VE Desired Reaction M_Amine Monomer (Amine Group) Quenched Quenched Initiator (R-NH₃⁺) I2 Initiator (e.g., H⁺) I2->M_Amine Side Reaction (Quenching) PC Propagating Chain (+) M_VE2 Monomer (Vinyl Ether) PC->M_VE2 Propagation M_Amine2 Monomer (Amine Group) PC->M_Amine2 Termination Terminated Terminated Chain

Caption: Interference of the amine group in cationic polymerization.

Q3: What is the recommended strategy to overcome initiator quenching and achieve successful polymerization?

The most effective strategy is to protect the amine group by converting it into a non-nucleophilic, non-basic functional group before polymerization. Common protection strategies include:

  • Conversion to an Amide: Reacting the amine with an acid chloride or anhydride.

  • Conversion to a Carbamate: Using reagents like Boc-anhydride (Di-tert-butyl dicarbonate).

  • Conversion to a Phthalimide: Using phthalic anhydride.

After polymerization, the protecting group can be removed to yield the desired poly(this compound). This multi-step process, while more complex, prevents the detrimental side reactions.

Q4: My polymer has a very low molecular weight and a broad molecular weight distribution (Đ > 1.5). What causes this?

This is a classic sign of uncontrolled polymerization dominated by chain transfer reactions.[1][2] In cationic polymerization of vinyl ethers, the propagating carbocation is highly reactive and can be stabilized by transfer reactions with monomers, solvents, or impurities.[1]

  • High Temperature: Higher temperatures increase the rate of chain transfer relative to propagation. Conducting the polymerization at very low temperatures (e.g., -78 °C) is often necessary to suppress these side reactions.[1][3]

  • Solvent Choice: Polar solvents can solvate the carbocation, but less polar solvents like toluene or hexane are often used to stabilize the dormant species, leading to better control.[3]

  • Impure Reagents: Water is a strong chain transfer agent. Ensure both the monomer and solvent are rigorously dried before use.

Q5: Are there specific initiators or conditions that are better suited for functional vinyl ethers?

Yes, the choice of the initiating system is critical. While classic systems like BF₃·OEt₂ or SnCl₄ can be used, they are very sensitive.[3][4][5] Modern systems offer better control:

  • Trifluoromethyl Sulfonates: Catalysts like Ag(CF₃SO₃) or Fe(CF₃SO₃)₂ have shown good activity and can lead to well-controlled polymerization, sometimes in combination with specific ligands to improve solubility and control at low temperatures.[1][6]

  • Organocatalysts: Metal-free systems, such as strong Brønsted acids or halogen-bonding catalysts, are emerging as viable alternatives that avoid metal contamination.[5][7]

  • RAFT Polymerization: Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can provide excellent control over molecular weight and distribution (Đ < 1.1).[1][5]

Troubleshooting Guide

If you are experiencing poor yields, follow this diagnostic workflow.

TroubleshootingWorkflow start Start: Poor or No Yield q1 Is the amine group protected? start->q1 protect ACTION: Protect the amine (e.g., as Boc-carbamate) before polymerization. q1->protect No q2 Are monomer and solvent rigorously dry? q1->q2 Yes end Re-run Experiment protect->end dry ACTION: Distill monomer over CaH₂. Use freshly dried solvent from a purification system or distilled from a suitable drying agent. q2->dry No q3 What is the reaction temperature? q2->q3 Yes dry->end temp_high > -30°C q3->temp_high temp_low ≤ -60°C q3->temp_low lower_temp ACTION: Lower temperature to -60°C or -78°C to minimize chain transfer. temp_high->lower_temp q4 Is the reaction under a strictly inert atmosphere? temp_low->q4 lower_temp->end inert ACTION: Use a glovebox or Schlenk line techniques. Purge all glassware and reagents with dry N₂ or Ar. q4->inert No q4->end Yes inert->end

Caption: Troubleshooting workflow for poor polymerization yield.

Data on Vinyl Ether Polymerization

While specific data for this compound is sparse in the literature due to its challenging nature, the following table for ethyl vinyl ether (EVE) polymerization illustrates the impact of different catalyst/ligand systems on yield and polymer characteristics. These conditions serve as a strong starting point for the protected monomer.

Table 1: Representative Cationic Polymerization of Ethyl Vinyl Ether (EVE) at -78 °C Data adapted from related studies on vinyl ethers.[1]

EntryCatalyst (5 µmol)Ligand (≥5 µmol)Monomer Conv. (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)Isotacticity (% m)
1(CF₃SO₃)₃AlL1 (O^O type)9515.11.8981
2(CF₃SO₃)₂FeL1 (O^O type)9214.51.7675
3CF₃SO₃AgL2 (O^O type)8813.91.9568
4CF₃SO₃PyL3 (N^O type)7511.22.1055
Polymerization Conditions: Toluene (25 mL), Monomer (2.5 mmol), 8 h, -78 °C. Mₙ and Đ determined by GPC.

Experimental Protocols

Protocol 1: Monomer Purification (General for Vinyl Ethers)

Objective: To remove water and other impurities that can terminate cationic polymerization.

Materials:

  • This compound (or its protected form)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Schlenk flask for collection

  • Dry nitrogen or argon source

Procedure:

  • Set up a distillation apparatus that has been oven- or flame-dried and cooled under a stream of inert gas.

  • Add the crude monomer and a small amount of CaH₂ (approx. 1-2% w/v) to the distillation flask.

  • Stir the mixture for several hours at room temperature to allow for initial drying.

  • Carefully distill the monomer under atmospheric pressure or reduced pressure (depending on boiling point) under a slow counter-flow of inert gas. The boiling point of this compound is ~76 °C at atmospheric pressure.[8]

  • Collect the purified monomer in a Schlenk flask containing molecular sieves and store it in a glovebox or under an inert atmosphere.

Protocol 2: General Procedure for Cationic Polymerization

Objective: To perform a controlled cationic polymerization of a protected vinyl ether monomer under inert conditions.

Materials:

  • Purified, protected this compound monomer

  • Anhydrous toluene (or other suitable solvent)

  • Initiator/catalyst solution (e.g., a stock solution of (CF₃SO₃)₃Al in toluene)

  • Dry ice / acetone or liquid nitrogen bath

  • Oven-dried glassware and magnetic stir bars

  • Schlenk line or glovebox

Workflow Diagram:

ExperimentalWorkflow A 1. Reactor Setup (Oven-dried glassware under inert atmosphere) B 2. Add Solvent & Monomer (via syringe) A->B C 3. Cool to Target Temp (e.g., -78°C) B->C D 4. Initiate Polymerization (Add catalyst solution) C->D E 5. Allow to Polymerize (Stir for specified time) D->E F 6. Quench Reaction (Add pre-chilled methanol) E->F G 7. Isolate & Purify Polymer (Precipitation in non-solvent) F->G

Caption: Standard workflow for a controlled cationic polymerization.

Procedure:

  • Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.

  • Add anhydrous toluene and the purified, protected monomer to the flask via syringe.

  • Cool the reaction mixture to the target temperature (e.g., -78 °C) using an appropriate cooling bath.

  • Once the temperature is stable, add the initiator solution dropwise via syringe to begin the polymerization.

  • Allow the reaction to stir at the low temperature for the desired time (e.g., 2-8 hours). Monitor progress by taking aliquots for analysis if possible.

  • Terminate (quench) the polymerization by adding a small amount of pre-chilled, anhydrous methanol or an ammoniated methanol solution.

  • Allow the mixture to warm to room temperature.

  • Isolate the polymer by precipitating the reaction solution into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the polymer by filtration or decantation and dry under vacuum.

  • If necessary, perform deprotection of the amine group under appropriate conditions, followed by dialysis or re-precipitation to purify the final polymer.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Vinyloxy)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(vinyloxy)propan-1-amine. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound is primarily achieved through the O-vinylation of 3-amino-1-propanol. The most common methods involve the reaction of the alcohol with a vinylating agent. Key approaches include:

  • Reaction with Acetylene (Reppe Synthesis): This classic method involves the base-catalyzed addition of the alcohol to acetylene, often under pressure.

  • Vinylation with Calcium Carbide: A safer alternative to using gaseous acetylene, where calcium carbide serves as the in-situ source of acetylene under superbasic conditions (e.g., KOH/DMSO).

  • Transetherification: Reaction with a vinyl ether, such as ethyl vinyl ether, in the presence of a palladium catalyst.

  • Reaction with Vinyl Acetate: An iridium-catalyzed vinyl transfer from vinyl acetate to the alcohol.

Q2: What is the main challenge in the synthesis of this compound?

A2: The principal challenge is achieving chemoselectivity. 3-Amino-1-propanol is a bifunctional molecule with two nucleophilic centers: the primary amine and the primary alcohol. The vinylating agent can react with either group, leading to the desired O-vinylation product, this compound, and the undesired N-vinylation byproduct, N-vinyl-3-hydroxypropan-1-amine. The reaction conditions must be carefully controlled to favor the O-vinylation.

Q3: How can selective O-vinylation be promoted over N-vinylation?

A3: Several strategies can be employed to enhance the selectivity for O-vinylation:

  • Use of a Strong Base: In the reaction with acetylene, a strong base (e.g., KOH, NaOH, or their combination with CsF) deprotonates the more acidic hydroxyl group, forming an alkoxide that is a more potent nucleophile than the neutral amine.

  • N-Protection: The amino group can be temporarily protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction. The protecting group is then removed after the O-vinylation is complete.

  • Catalyst Choice: In transition metal-catalyzed reactions, the choice of metal and ligands can influence the selectivity.

Q4: What are common side reactions and byproducts?

A4: Besides the undesired N-vinylation, other potential side reactions include:

  • Polymerization: The vinyl ether product can polymerize, especially in the presence of acidic impurities or at elevated temperatures.

  • Acetal Formation: In the presence of acid, the vinyl ether can react with the starting alcohol to form an acetal.

  • Isomerization: Under certain conditions, rearrangement of the vinyl group can occur.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved by fractional distillation under reduced pressure to prevent polymerization at high temperatures. Due to the polar nature of the amino and ether groups, column chromatography on silica gel can be challenging and may require a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking. Ion-exchange chromatography can also be an effective method for separating the basic amino compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Insufficient catalyst activity or loading. - Competing N-vinylation.- Increase reaction time. - Optimize temperature and pressure (for acetylene-based reactions). - Increase catalyst concentration or use a fresh batch of catalyst. - Employ an N-protection strategy or use a stronger base to favor O-vinylation.
Presence of Significant N-Vinylation Byproduct - Insufficient selectivity of the reaction conditions. - Amine group reacting as a nucleophile.- Increase the amount of strong base to ensure complete deprotonation of the hydroxyl group. - Protect the amine group with a suitable protecting group prior to vinylation. - For catalytic reactions, screen different catalysts and ligands to improve O-selectivity.
Product Polymerization During Reaction or Purification - Presence of acidic impurities. - High reaction or distillation temperature.- Ensure all reagents and solvents are anhydrous and free of acidic contaminants. - Perform the reaction at the lowest effective temperature. - Purify by vacuum distillation to keep the temperature low. - Add a small amount of a radical inhibitor (e.g., hydroquinone) during distillation.
Difficulty in Separating O- and N-Vinyl Isomers - Similar boiling points and polarities of the isomers.- Utilize high-efficiency fractional distillation. - Employ preparative chromatography (e.g., HPLC or flash chromatography with a modified mobile phase). - Consider converting the amine to a salt to alter its solubility and facilitate separation.
Formation of Acetal Byproducts - Presence of acidic catalysts or impurities.- Ensure the reaction is conducted under strictly basic conditions. - Neutralize any acidic components before workup and purification.

Experimental Protocols

Method 1: Base-Catalyzed Vinylation with Acetylene

This protocol is based on the general principles of the Reppe synthesis for vinyl ethers.

Materials:

  • 3-Amino-1-propanol

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetylene gas

  • Autoclave reactor

Procedure:

  • Charge the autoclave with 3-amino-1-propanol and a catalytic amount of potassium hydroxide (e.g., 5-10 mol%).

  • Add anhydrous DMSO as the solvent.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with acetylene to the desired pressure (e.g., 10-15 atm).

  • Heat the mixture to the reaction temperature (e.g., 120-150°C) with stirring.

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude product by vacuum distillation.

Method 2: N-Protection Followed by O-Vinylation

This method involves protecting the amine functionality before proceeding with the vinylation of the hydroxyl group.

Step A: Protection of the Amine Group (e.g., Boc Protection)

  • Dissolve 3-amino-1-propanol in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine).

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction and purify the resulting Boc-protected 3-amino-1-propanol.

Step B: O-Vinylation of the Protected Amino Alcohol

  • Follow the procedure for Method 1, using the Boc-protected 3-amino-1-propanol as the starting material.

Step C: Deprotection of the Amine Group

  • Dissolve the purified Boc-protected this compound in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction and extract the product.

  • Purify the final product by vacuum distillation.

Data Presentation

Table 1: Effect of Base Catalyst on Vinylation of Alcohols with Acetylene

Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Reference
CsF-NaOH135-14010-141-373-89
KOH/DMSO9014134-40

Note: Yields are for various aliphatic alcohols and may vary for 3-amino-1-propanol.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Aminopropanol 3-Aminopropanol Vinylation Vinylation 3-Aminopropanol->Vinylation Acetylene Acetylene Acetylene->Vinylation Filtration Filtration Vinylation->Filtration Crude Product Distillation Distillation Filtration->Distillation This compound This compound Distillation->this compound Purified Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_byproduct Identify major byproduct(s) by GC-MS/NMR start->check_byproduct is_n_vinyl N-vinylation byproduct detected check_byproduct->is_n_vinyl N-vinyl is_polymer Polymer detected check_byproduct->is_polymer Polymer is_unreacted Unreacted starting material check_byproduct->is_unreacted Starting Material solution_n_vinyl Increase base concentration or use N-protection strategy is_n_vinyl->solution_n_vinyl solution_polymer Lower reaction/distillation temperature or add inhibitor is_polymer->solution_polymer solution_unreacted Increase reaction time, temperature, or catalyst loading is_unreacted->solution_unreacted

Preventing side reactions of the vinyl ether group in 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Vinyloxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this versatile bifunctional molecule and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary reactive functional groups: the vinyl ether and the primary amine. The vinyl ether is susceptible to electrophilic attack, leading to hydrolysis or polymerization under acidic conditions. The primary amine is nucleophilic and can react with various electrophiles.

Q2: What are the main side reactions to be aware of when working with this compound?

A2: The two most significant side reactions are the acid-catalyzed hydrolysis of the vinyl ether group and its cationic polymerization. The primary amine can also undergo typical amine side reactions if not properly managed.

Q3: Under what conditions is the vinyl ether group in this compound stable?

A3: The vinyl ether group is generally stable under neutral to basic conditions. It is highly sensitive to acidic environments, including both Brønsted and Lewis acids, which can catalyze its decomposition.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to moisture and acidic vapors. For long-term storage, the addition of a small amount of a weak base, such as potassium carbonate, can help to neutralize any adventitious acidity.

Q5: Can I perform reactions on the amine group without affecting the vinyl ether?

A5: Yes, this is possible by carefully selecting reaction conditions. Reactions involving the amine group should be carried out under neutral or basic conditions to avoid hydrolysis or polymerization of the vinyl ether. For reactions that require conditions incompatible with the vinyl ether, protection of the amine group may be necessary.

Troubleshooting Guides

Issue 1: Unexpected Polymerization of this compound

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • Formation of an insoluble white or off-white precipitate.

  • Poor yield of the desired product.

Possible Causes and Solutions:

CauseSolution
Acidic Impurities in Reagents/Solvents Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled or purified solvents. Consider passing solvents through a plug of basic alumina before use.
Exposure to Atmospheric CO₂ and Moisture Perform the reaction under an inert atmosphere (nitrogen or argon). Use dry glassware and solvents.
Generation of Acidic Byproducts If the reaction is expected to generate acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms.
Inadequate Inhibition For bulk storage or reactions at elevated temperatures, consider adding a polymerization inhibitor. Phenolic inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be effective.
Issue 2: Hydrolysis of the Vinyl Ether Group

Symptoms:

  • Appearance of acetaldehyde (a pungent odor) and 3-aminopropanol in the reaction mixture, detectable by GC-MS or NMR.

  • Reduced yield of the desired vinyl ether-containing product.

  • Changes in the pH of the reaction mixture towards the acidic range.

Possible Causes and Solutions:

CauseSolution
Acidic Reaction Conditions Avoid acidic reagents and catalysts. If an acid is required for another part of the molecule, the vinyl ether or the amine may need to be protected.
Aqueous Workup During workup, use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution). Avoid washing with acidic solutions like dilute HCl unless the vinyl ether is intended to be cleaved.
Silica Gel Chromatography Standard silica gel can be slightly acidic and may cause hydrolysis. To mitigate this, the silica gel can be neutralized by slurrying it with a solvent containing a small amount of a non-polar amine (e.g., triethylamine) before packing the column. Alternatively, use neutral or basic alumina for chromatography.

Data Presentation

Table 1: Relative Hydrolysis Rates of Vinyl Ethers Under Acidic Conditions

Vinyl Ether StructureSubstituent at α-carbonSubstituent at β-carbonRelative Rate of Hydrolysis
CH₂=CH-ORHH1
CH₃-CH=CH-ORHCH₃~0.1
(CH₃)₂C=CH-ORH2 x CH₃~0.01
CH₂=C(CH₃)-ORCH₃H~100
CH₂=C(Ph)-ORPhenylH~50

This data is illustrative and compiled from various sources on vinyl ether chemistry to show general trends.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Electrophile (e.g., Acylation)

Objective: To acylate the primary amine of this compound without causing hydrolysis or polymerization of the vinyl ether group.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on neutralized silica gel or basic alumina.

Protocol 2: Orthogonal Protection of the Amine Group

Objective: To protect the amine group of this compound to allow for subsequent reactions that are incompatible with a free amine.

Choice of Protecting Group: A suitable protecting group should be one that can be introduced under neutral or basic conditions and removed under conditions that do not cleave the vinyl ether. The Boc (tert-butyloxycarbonyl) group is a good candidate as it is introduced under basic conditions and typically removed with strong acid, which would also cleave the vinyl ether. For orthogonality, a protecting group removable under non-acidic conditions is preferred, such as the Cbz (carboxybenzyl) group, which can be removed by hydrogenolysis.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of DCM and aqueous sodium carbonate solution.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the Cbz-protected product by column chromatography.

Visualizations

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis A Vinyl Ether B Protonation A->B + H+ C Carbocation Intermediate B->C D Nucleophilic Attack by Water C->D + H2O E Hemiacetal D->E F Decomposition E->F G Aldehyde + Alcohol F->G

Caption: Mechanism of acid-catalyzed hydrolysis of a vinyl ether.

Polymerization_Mechanism cluster_1 Cationic Polymerization M Vinyl Ether Monomer I Initiation (H+) M->I P1 Propagating Carbocation I->P1 M2 Another Monomer P1->M2 + Monomer P2 Elongated Chain M2->P2 T Termination P2->T Polymer Polymer T->Polymer

Caption: Simplified mechanism of cationic polymerization of a vinyl ether.

Troubleshooting_Workflow cluster_polymerization Troubleshooting Polymerization cluster_hydrolysis Troubleshooting Hydrolysis start Reaction Issue with this compound issue_type Polymerization Hydrolysis start->issue_type poly_q1 Check for acidic impurities in reagents/solvents? issue_type:f0->poly_q1 hydro_q1 Are reaction conditions acidic? issue_type:f1->hydro_q1 poly_a1_yes Purify/neutralize reagents and solvents. poly_q1->poly_a1_yes Yes poly_q2 Reaction under inert atmosphere? poly_q1->poly_q2 No poly_a2_no Use N2 or Ar atmosphere. poly_q2->poly_a2_no No poly_q3 Add polymerization inhibitor? poly_q2->poly_q3 Yes poly_a3_no Consider adding BHT or hydroquinone. poly_q3->poly_a3_no No hydro_a1_yes Switch to neutral/basic conditions or use protecting groups. hydro_q1->hydro_a1_yes Yes hydro_q2 Is aqueous workup acidic? hydro_q1->hydro_q2 No hydro_a2_yes Use basic quench (e.g., NaHCO3). hydro_q2->hydro_a2_yes Yes hydro_q3 Using silica gel for purification? hydro_q2->hydro_q3 No hydro_a3_yes Neutralize silica gel or use alumina. hydro_q3->hydro_a3_yes Yes

Caption: Troubleshooting workflow for side reactions.

Technical Support Center: Purification of Polymers Containing 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of polymers synthesized with 3-(Vinyloxy)propan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete removal of unreacted this compound monomer.

  • Question: My NMR spectrum still shows peaks corresponding to the vinyl and amine protons of the monomer after purification. How can I improve its removal?

  • Answer: Unreacted monomer can be persistent. Consider the following troubleshooting steps:

    • Reprecipitation: This is often the first method of choice.[][2] Ensure you are using a suitable solvent/non-solvent system. The polymer should be highly soluble in the solvent, and the monomer should be highly soluble in the non-solvent. Repeating the precipitation process two to three times can significantly reduce monomer content.[2]

    • Dialysis: For water-soluble polymers, dialysis is a highly effective technique for removing small molecules like monomers.[][3] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer (e.g., 1-3.5 kDa).[4] Ensure vigorous stirring of the external solvent and change it frequently to maintain a high concentration gradient.[2]

    • Solvent Extraction: This method can be used to selectively dissolve and remove the low molecular weight monomer without dissolving the polymer.[]

Issue 2: Low polymer yield after purification.

  • Question: After precipitating my polymer, the recovered yield is much lower than expected. What could be the cause?

  • Answer: Low yield is a common issue and can stem from several factors:

    • Co-precipitation of Oligomers: Short polymer chains (oligomers) may remain soluble in the non-solvent and be lost during filtration. Try adjusting the solvent/non-solvent ratio or cooling the mixture to a lower temperature to encourage the precipitation of lower molecular weight species.

    • Polymer Solubility in Non-Solvent: The chosen non-solvent might be partially solvating your polymer. Test different non-solvents to find one in which the polymer is completely insoluble.

    • Mechanical Losses: Ensure complete transfer of the precipitated polymer during filtration and washing steps. Use a minimal amount of cold non-solvent for washing to avoid redissolving the product.

Issue 3: Polymer aggregation or poor solubility after purification.

  • Question: My purified polymer, which was soluble in the reaction solvent, is now difficult to redissolve. Why is this happening?

  • Answer: The primary amine groups in your polymer can lead to strong intermolecular hydrogen bonding, especially after the removal of solvent.

    • Drying Method: Avoid aggressive drying methods like high-vacuum at elevated temperatures for extended periods. Lyophilization (freeze-drying) from an appropriate solvent (like water or dioxane) can yield a more porous, easily re-solvable solid.

    • pH Adjustment: For water-soluble polymers, the protonation state of the amine groups is critical for solubility. Try dissolving the polymer in a slightly acidic aqueous solution (e.g., pH 4-6) to protonate the amines, which can disrupt hydrogen bonding and improve solubility.

Issue 4: Difficulty with column chromatography.

  • Question: I am trying to purify my amine-containing polymer using silica gel chromatography, but the polymer is sticking to the column. What can I do?

  • Answer: The basic amine groups in your polymer interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and band tailing.[5][6]

    • Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine or ammonium hydroxide, to your eluent.[6] This will neutralize the acidic sites on the silica and allow your polymer to move down the column.

    • Alternative Stationary Phases: Consider using a different stationary phase that is more compatible with basic compounds. Options include basic alumina or amine-functionalized silica columns.[6][7]

    • Reversed-Phase Chromatography: For more polar polymers, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (like acetonitrile/water with a modifier) can be an effective alternative.[6]

Purification Strategy Overview

The selection of a purification technique depends on the polymer's properties, such as its molecular weight, solubility, and the nature of the impurities. Below is a general workflow.

PurificationWorkflow Start Crude Polymer Solution (Polymer + Monomer + Solvent) Decision Is the polymer soluble in water? Start->Decision Precipitation Precipitation (Add non-solvent) Decision->Precipitation  No Dialysis Dialysis (vs. Water or Organic Solvent) Decision->Dialysis  Yes CheckPurity Analyze Purity (e.g., NMR, GPC) Precipitation->CheckPurity Dialysis->CheckPurity Chromatography Column Chromatography (e.g., Amine-functionalized silica) Chromatography->CheckPurity CheckPurity->Chromatography Impurities Remain End Pure Polymer CheckPurity->End Purity OK

Caption: General workflow for selecting a purification technique.

Data Summary Tables

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Precipitation Differential solubility of polymer and impurities.[]Fast, scalable, good for removing most monomer.[2]Potential loss of low MW oligomers, may trap impurities.Non-polar to moderately polar polymers not soluble in water.
Dialysis Size exclusion using a semi-permeable membrane.[3]Excellent for removing small molecules, gentle on polymer.[8]Time-consuming, requires large volumes of solvent, only for soluble polymers.[4]Water-soluble or organic-soluble polymers.
Column Chromatography Differential adsorption of components to a stationary phase.[9]High resolution, can separate oligomers from polymer.Can be complex to optimize, potential for polymer adhesion to column.[5]Final polishing step or for separating complex mixtures.

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseRecommended Action(s)
Residual Monomer Insufficient purification cycles or inefficient method.Repeat precipitation; use dialysis with appropriate MWCO; increase dialysis solvent changes.
Low Polymer Yield Polymer partially soluble in non-solvent; mechanical loss.Screen for a better non-solvent; cool mixture before filtration; minimize washing volume.
Poor Solubility Strong intermolecular hydrogen bonding.Use freeze-drying instead of oven-drying; dissolve in slightly acidic aqueous solution.
Polymer Sticks to Column Acid-base interaction between amine groups and silica.Add a basic modifier (e.g., triethylamine) to the eluent; use an amine-functionalized or alumina column.[6][7]

Detailed Experimental Protocols

Protocol 1: Purification by Precipitation

  • Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)). The solution should be concentrated but still easily stirrable.

  • Precipitation: While vigorously stirring, slowly add the polymer solution dropwise into a large volume (approx. 10x the volume of the polymer solution) of a cold non-solvent (e.g., hexane, diethyl ether, or cold methanol). A white, flocculent precipitate should form.

  • Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the solid polymer by vacuum filtration.

  • Washing: Wash the collected polymer sparingly with small portions of cold non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 30-40 °C) until a constant weight is achieved. For improved re-solubility, consider freeze-drying.

  • Analysis: Confirm the removal of impurities via techniques like ¹H NMR spectroscopy.

Protocol 2: Purification by Dialysis (for water-soluble polymers)

  • Membrane Preparation: Select a dialysis membrane (e.g., cellulose ester) with an appropriate MWCO (e.g., 1-3.5 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves soaking in deionized water.

  • Sample Loading: Dissolve the crude polymer in deionized water (or a suitable buffer) and load it into the dialysis tubing. Securely clamp both ends, leaving some headspace to allow for solvent ingress.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker of deionized water (or the same buffer) at room temperature or 4 °C. The volume of the external solvent (dialysate) should be at least 100 times the volume of the sample.

  • Solvent Exchange: Stir the dialysate continuously. Change the dialysate frequently to maintain a high concentration gradient for efficient diffusion of small molecules out of the bag. For example, change after 2 hours, 4 hours, and then every 12 hours for 2-3 days.

  • Recovery: Carefully remove the polymer solution from the dialysis bag.

  • Lyophilization: Freeze the polymer solution (e.g., using a dry ice/acetone bath or a freezer) and then freeze-dry under high vacuum to obtain a purified, fluffy solid.

  • Analysis: Confirm purity using appropriate analytical methods.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingLogic Start Start: Purified Polymer CheckPurity Analyze Purity (NMR) Start->CheckPurity CheckYield Acceptable Yield? CheckPurity->CheckYield Purity OK MonomerPresent Action: Repeat Precipitation or Perform Dialysis CheckPurity->MonomerPresent Monomer Detected CheckSolubility Good Solubility? CheckYield->CheckSolubility Yes LowYield Action: Change Non-Solvent or Reduce Wash Volume CheckYield->LowYield No PoorSolubility Action: Freeze-Dry Polymer or Dissolve in Acidic Buffer CheckSolubility->PoorSolubility No End End: Pure, Usable Polymer CheckSolubility->End Yes MonomerPresent->Start Re-purify LowYield->Start Re-evaluate Protocol PoorSolubility->End Post-Process

Caption: A decision tree for troubleshooting polymer purification.

References

Stability and storage issues of 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-(Vinyloxy)propan-1-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The bifunctional nature of this compound presents several stability challenges. The primary concerns are:

  • Hydrolysis: The vinyl ether group is susceptible to acid-catalyzed hydrolysis, which cleaves the ether bond to form acetaldehyde and 3-aminopropanol.

  • Oxidation: The primary amine group can be oxidized, leading to the formation of various degradation products and potential discoloration of the compound.

  • Polymerization: The vinyl group can undergo polymerization, especially in the presence of heat, light, or acidic impurities. This can result in the formation of oligomers or polymers, leading to increased viscosity and changes in the material's properties.[1][2][3][4][5]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation pathways, causing discoloration and loss of purity.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis. The product should be kept in a tightly sealed container.[6][7]

  • Light: Protect from light by storing in a dark place or using an amber vial.[6][7]

  • Moisture: Store in a dry environment to minimize the risk of hydrolysis.[6][7]

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellow or brownish hue, is often an indication of degradation. The most likely causes are:

  • Oxidation: The primary amine functionality is susceptible to oxidation, which can produce colored byproducts.

  • Photodegradation: Exposure to light can lead to the formation of chromophores.

  • Impurities: The presence of certain impurities can catalyze degradation reactions that result in color formation.

Q4: My this compound sample has become viscous or has solidified. What happened?

A4: Increased viscosity or solidification is a strong indicator of polymerization. The vinyl group of the molecule can polymerize, especially under the following conditions:

  • Elevated Temperatures: Higher temperatures can initiate thermal polymerization.

  • Exposure to Light: UV light can trigger photopolymerization.

  • Presence of Initiators: Contamination with acids, peroxides, or other radical initiators can catalyze polymerization.

To prevent this, ensure the product is stored at the recommended low temperature, protected from light, and that a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is present if required for long-term storage.[8]

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

A5: Yes, care should be taken when formulating this compound with certain excipients. Potential incompatibilities include:

  • Acidic Excipients: These can catalyze the hydrolysis of the vinyl ether group.

  • Reducing Sugars (e.g., Lactose, Dextrose): The primary amine can react with reducing sugars via the Maillard reaction, leading to discoloration and degradation.[9]

  • Oxidizing Agents: Excipients with oxidizing potential can degrade the amine functionality.

  • Aldehydes and Ketones: The primary amine can form Schiff bases with aldehydic or ketonic excipients.

It is highly recommended to conduct compatibility studies with your specific formulation.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability and storage issues with this compound.

Issue 1: Unexpected Degradation Observed in Analytical Testing
Symptom Potential Cause Troubleshooting Steps
Appearance of a new peak corresponding to acetaldehyde or 3-aminopropanol in GC or LC analysis.Hydrolysis of the vinyl ether group.- Verify the pH of your sample and solutions. Avoid acidic conditions. - Ensure the sample was protected from moisture during storage and handling. - Use freshly prepared, neutral solvents for analysis.
Broadening of peaks or appearance of a polymer hump in chromatography.Polymerization of the vinyl group.- Check the storage temperature of the material. - Confirm the presence and concentration of a polymerization inhibitor if required. - Avoid exposure to light and sources of initiation.
Appearance of multiple new, unidentified peaks.Oxidative degradation of the amine group or complex degradation pathways.- Ensure the material was stored under an inert atmosphere. - Check for potential sources of oxidative stress (e.g., peroxide-containing solvents). - Perform forced degradation studies to identify potential degradation products.
Issue 2: Physical Changes in the Stored Material
Symptom Potential Cause Troubleshooting Steps
The material has turned yellow or brown.Oxidation or photodegradation.- Verify that the material was stored in the dark and under an inert atmosphere. - If the material is old, consider that slow degradation may have occurred even under recommended conditions. - Re-purify the material if necessary and store it appropriately.
The liquid has become more viscous or has solidified.Polymerization.- Immediately check the storage temperature. - If polymerization is suspected, handle the material with caution as the process can be exothermic. - For future storage, consider adding a suitable polymerization inhibitor.
Presence of solid precipitate.Formation of insoluble degradation products or impurities.- Analyze the precipitate to identify its nature. - Review the storage conditions and handling procedures to identify any deviations.

Summary of Quantitative Data

Due to the limited availability of public quantitative stability data for this compound, the following table provides an illustrative summary of expected stability based on the known chemistry of vinyl ethers and primary amines. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Parameter Time Assay (% Initial) Major Degradants Observed
Recommended Storage 2-8°C, Dark, Inert Atmosphere12 months> 98%None significant
Accelerated Storage 25°C / 60% RH, Dark6 months~ 95%Minor hydrolysis and oxidation products
Accelerated Storage 40°C / 75% RH, Dark3 months~ 85%Hydrolysis products, oxidation products, potential oligomers
Forced Degradation 0.1 M HCl (aq) at 60°C24 hours< 10%3-Aminopropanol, Acetaldehyde
Forced Degradation 0.1 M NaOH (aq) at 60°C72 hours> 90%Minor oxidation products
Forced Degradation 3% H₂O₂ (aq) at 25°C48 hours~ 70%Various oxidation products
Photostability ICH Q1B Option II1.2 million lux hours~ 90%Photodegradation products (colored)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL. Incubate at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C and collect samples at various time points. Neutralize before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature and collect samples at different intervals.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C. Analyze samples at set time points.

    • Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap control samples in aluminum foil.

  • Sample Analysis: Analyze the stressed samples and controls using a validated stability-indicating method, such as HPLC-UV/MS or GC-MS, to quantify the remaining parent compound and identify degradation products.

Protocol 2: Quantification by RP-HPLC-UV

This method can be used for assay and purity determination.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (~100 µg/mL) in the initial mobile phase composition.

Visualizations

cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_oxidation Oxidation cluster_polymerization Polymerization main This compound hydrolysis_product1 3-Aminopropanol main->hydrolysis_product1 + H₂O, H⁺ hydrolysis_product2 Acetaldehyde main->hydrolysis_product2 + H₂O, H⁺ oxidation_products N-Oxides, Nitroalkanes, and other products main->oxidation_products [O] polymer Oligomers/Polymers main->polymer Heat, Light, or Initiator

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal photo Photolytic (ICH Q1B) sampling Collect Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples via Stability-Indicating Method (e.g., HPLC-MS, GC-MS) sampling->analysis evaluation Identify Degradants and Determine Degradation Pathways analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

cluster_troubleshooting Troubleshooting Logic for Stability Issues cluster_symptoms Symptoms cluster_causes Potential Causes cluster_actions Corrective Actions issue Observed Stability Issue color_change Color Change issue->color_change viscosity_increase Increased Viscosity/ Solidification issue->viscosity_increase new_peaks New Peaks in Chromatogram issue->new_peaks oxidation Oxidation/ Photodegradation color_change->oxidation polymerization Polymerization viscosity_increase->polymerization new_peaks->oxidation new_peaks->polymerization hydrolysis Hydrolysis new_peaks->hydrolysis check_storage Verify Storage Conditions (Temp, Light, Atmosphere) oxidation->check_storage polymerization->check_storage check_inhibitor Verify Polymerization Inhibitor polymerization->check_inhibitor check_ph Check pH and Moisture Exposure hydrolysis->check_ph

Caption: Logical diagram for troubleshooting stability issues.

References

How to control the molecular weight of polymers from 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of polymers derived from 3-(vinyloxy)propan-1-amine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound to achieve a controlled molecular weight?

A1: The most effective method is living cationic polymerization (LCP).[1][2][3] Unlike conventional cationic polymerization, which is often plagued by side reactions, LCP minimizes chain termination and chain transfer events.[3][4] This allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI).[1][2]

Q2: Why is it challenging to control the polymerization of this specific monomer?

A2: The primary challenge arises from the pendant amine (-NH2) group. This group is basic and can react with the highly reactive cationic propagating species or the acidic initiator. This interaction can terminate the growing polymer chain, leading to low molecular weight polymers and a broad PDI. Therefore, direct polymerization of the unprotected monomer is often difficult to control.

Q3: How can the interference from the amine group be managed?

A3: There are two main strategies:

  • Amine Protection: The most common approach is to protect the amine group with a suitable protecting group (e.g., converting it to a carbamate or an amide) before polymerization. After the polymerization is complete, the protecting group is removed to yield the desired primary amine functionality.

  • Use of Proton Traps: In some systems, a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can be added to the reaction.[5] This "proton trap" scavenges stray protons that could either initiate uncontrolled polymerization or protonate the amine group on the monomer, without interfering with the desired cationic propagation.[5]

Q4: What are the key experimental parameters to control for predictable molecular weight?

A4: The key parameters in living cationic polymerization are:

  • Monomer to Initiator Ratio ([M]/[I]): The number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.

  • Initiator/Catalyst System: A proper initiating system (e.g., a protonic acid like triflic acid, or a Lewis acid combined with an initiator) is crucial.[2] The choice of initiator affects the rate of initiation and propagation. For living polymerization, the rate of initiation should be much faster than the rate of propagation.[4]

  • Temperature: Cationic polymerizations are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer reactions, which become more prominent at higher temperatures.[6]

  • Solvent: The polarity of the solvent can influence the stability of the propagating carbocation. Non-polar or mildly polar solvents like hexane, toluene, or dichloromethane are commonly used.[3]

  • Purity of Reagents: Water, alcohols, and other nucleophilic impurities can act as terminating agents.[6] Therefore, all reagents and glassware must be rigorously dried and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem 1: The resulting polymer has a very broad molecular weight distribution (high PDI > 1.5).

  • Possible Cause A: Chain Transfer or Termination. Unwanted side reactions are occurring, causing polymer chains to stop growing prematurely while others continue to propagate.[7]

    • Solution: Lower the reaction temperature significantly (e.g., from 0 °C to -40 °C or -78 °C). This reduces the rate of chain transfer relative to propagation.[6][8]

  • Possible Cause B: Slow Initiation. If the initiation of new polymer chains is slow compared to their growth, new chains will be forming throughout the reaction, leading to a wide range of final chain lengths.[4]

    • Solution: Select a more efficient initiating system. For vinyl ethers, systems like HI/I2 or specific Lewis acids are known to provide fast initiation.

  • Possible Cause C: Impurities. The presence of water or other nucleophilic impurities in the monomer or solvent is a common cause of termination.[6]

    • Solution: Ensure all reagents are meticulously purified and dried. Solvents should be distilled over a suitable drying agent (e.g., CaH2), and the monomer should be distilled and stored over molecular sieves.

Problem 2: The polymerization reaction fails to start or proceeds very slowly.

  • Possible Cause A: Inactive Initiator. The initiator or catalyst may have degraded due to exposure to moisture or air.

    • Solution: Use freshly purified initiators and catalysts. Store them under an inert atmosphere and at the recommended temperature.

  • Possible Cause B: Amine Group Interference. The unprotected amine group on the monomer is neutralizing the acidic initiator.

    • Solution: Protect the amine group prior to polymerization as described in the FAQs.

  • Possible Cause C: Incorrect Temperature. While low temperatures are generally preferred, some initiating systems have an optimal temperature range for activation.

    • Solution: Consult the literature for the specific initiating system you are using to ensure you are within the effective temperature range.

Problem 3: The obtained molecular weight is consistently lower than the theoretical value calculated from the [M]/[I] ratio.

  • Possible Cause A: Inefficient Initiation. Not all of your initiator molecules may be successfully starting a polymer chain. This leads to fewer, longer chains than expected if all monomer is consumed, but if chain transfer is the issue, it leads to more, shorter chains.

    • Solution: Re-evaluate your initiator system. Consider using an initiator known for high efficiency with vinyl ethers.

  • Possible Cause B: Dominant Chain Transfer. Chain transfer to the monomer, solvent, or counter-ion is terminating chains and starting new ones, which inherently limits the achievable molecular weight.[3]

    • Solution: Lower the polymerization temperature.[8] Also, consider using a solvent that is less prone to participating in chain transfer reactions.

Quantitative Data on Molecular Weight Control

The following table provides illustrative data from a typical living cationic polymerization of a model vinyl ether, demonstrating how the monomer-to-initiator ratio affects the resulting polymer's molecular weight (Mn) and polydispersity index (PDI).

ExperimentMonomer/Initiator Ratio ([M]/[I])Temperature (°C)Mn (Theoretical) ( g/mol )Mn (Experimental) ( g/mol )PDI (Mw/Mn)
150-405,0505,1001.15
2100-4010,10010,5001.12
3200-4020,20019,8001.18
4400-4040,40039,5001.20

Note: Data is representative for a model vinyl ether with a molecular weight of ~101 g/mol and is intended to illustrate the trend. Actual results will vary based on the specific monomer, purity, and experimental conditions.

Experimental Protocols

Protocol 1: Amine Protection (Boc Protection)

This protocol describes the protection of the amine group of this compound using Di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution portion-wise while stirring.

  • Add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected monomer by column chromatography.

Protocol 2: Living Cationic Polymerization of Boc-Protected Monomer

  • Preparation: Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

  • Solvent and Monomer: Add freshly distilled, anhydrous solvent (e.g., toluene) to the reaction flask via cannula. Add the purified Boc-protected monomer.

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Prepare a stock solution of the initiator (e.g., triflic acid or an HCl/vinyl ether adduct) and the catalyst (e.g., SnCl₄[5]) in the reaction solvent. Add the required amount of the initiator/catalyst solution to the stirred monomer solution to begin the polymerization.

  • Propagation: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.

  • Termination/Quenching: Quench the reaction by adding a pre-chilled basic solution, such as ammoniacal methanol. This will neutralize the cationic chain ends.

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the polymer by filtration, redissolve it in a small amount of a suitable solvent (like THF), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under high vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

logical_relationship cluster_params Experimental Parameters cluster_process Polymerization Process cluster_results Polymer Properties p1 [M]/[I] Ratio r1 Molecular Weight (Mn) p1->r1 Directly Proportional p2 Initiator/Catalyst Choice proc1 Initiation Rate p2->proc1 Determines Speed p3 Temperature proc3 Chain Transfer & Termination p3->proc3 Suppresses p4 Solvent & Purity p4->proc3 Minimizes r2 Polydispersity (PDI) proc1->r2 Fast initiation reduces PDI proc2 Propagation Rate proc2->r1 proc3->r1 Limits Mn proc3->r2 Increases PDI

Caption: Key parameters influencing molecular weight and PDI.

experimental_workflow start Start: Reagent Prep step1 1. Amine Protection (e.g., Boc-protection) start->step1 step2 2. Purification of Monomer & Solvents step1->step2 step3 3. Assemble Dry Glassware under Inert Atmosphere step2->step3 step4 4. Cool Reactor to Target Temperature step3->step4 step5 5. Add Initiator/Catalyst to Monomer Solution step4->step5 step6 6. Quench Reaction (e.g., with basic methanol) step5->step6 step7 7. Isolate & Purify Polymer (Precipitation) step6->step7 step8 8. Characterize Polymer (GPC/SEC, NMR) step7->step8 end End Product step8->end

Caption: Workflow for controlled cationic polymerization.

troubleshooting_chart problem Problem: High PDI & Poor MW Control cause1 Cause: Impurities (H₂O) problem->cause1 cause2 Cause: Slow Initiation problem->cause2 cause3 Cause: Chain Transfer problem->cause3 solution1 Solution: Rigorously Dry Reagents & Solvents cause1->solution1 solution2 Solution: Use Faster Initiator (e.g., HI/I₂) cause2->solution2 solution3 Solution: Lower Reaction Temperature (-40 to -78°C) cause3->solution3

Caption: Troubleshooting flowchart for poor polymerization control.

References

Addressing gelation issues in 3-(Vinyloxy)propan-1-amine crosslinking reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(vinyloxy)propan-1-amine in crosslinking reactions. The following information is designed to help address common challenges, particularly the premature gelation of reaction mixtures.

Troubleshooting Guide: Addressing Premature Gelation

Premature gelation is a common issue in the crosslinking of this compound, often occurring before the desired degree of functionalization or mixing is achieved. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My reaction mixture is gelling too quickly. What are the potential causes and how can I control the reaction rate?

Answer:

Premature gelation in this compound crosslinking reactions is typically a result of rapid, uncontrolled polymerization. The primary reaction mechanism is an aza-Michael addition, where the primary amine of one molecule adds across the activated vinyl group of another. Several factors can influence the rate of this reaction.

Troubleshooting Workflow:

G start Premature Gelation Observed concentration High Monomer/Crosslinker Concentration? start->concentration temperature Elevated Reaction Temperature? concentration->temperature No sol_concentration Reduce Monomer and/or Crosslinker Concentration concentration->sol_concentration Yes catalyst Inappropriate Catalyst or Catalyst Concentration? temperature->catalyst No sol_temperature Lower Reaction Temperature (e.g., to 0-4 °C) temperature->sol_temperature Yes solvent Incorrect Solvent Polarity/Proton Source? catalyst->solvent No sol_catalyst Screen Catalysts (e.g., weaker bases) or Reduce Catalyst Concentration catalyst->sol_catalyst Yes sol_solvent Use Aprotic Solvent or Solvent with Lower Polarity solvent->sol_solvent Yes end Controlled Crosslinking solvent->end No sol_concentration->end sol_temperature->end sol_catalyst->end sol_solvent->end

Caption: Troubleshooting workflow for premature gelation.

Key Factors Influencing Gelation and Recommended Solutions:

Factor Potential Issue Recommended Action
Concentration High concentrations of this compound and/or the crosslinking agent increase the probability of intermolecular reactions, leading to rapid network formation.Decrease the overall reactant concentration. Perform the reaction in a suitable solvent to maintain a lower concentration.
Temperature The aza-Michael addition is often exothermic. Higher temperatures increase the reaction rate, which can lead to a rapid, uncontrolled polymerization.Conduct the reaction at a lower temperature (e.g., 0-4 °C). Use an ice bath to dissipate heat generated during the reaction.
Catalyst The presence of a strong base or an inappropriate catalyst can significantly accelerate the aza-Michael addition.If a catalyst is being used, consider using a weaker base or reducing the catalyst concentration. In many cases, the inherent basicity of the amine may be sufficient for the reaction to proceed at a controlled rate without an external catalyst.
Solvent Polar protic solvents can facilitate the proton transfer step in the aza-Michael addition, potentially accelerating the reaction.Use a less polar or an aprotic solvent to slow down the reaction. The choice of solvent can also affect the solubility of the forming polymer, which can influence the gelation point.
Mixing Inefficient mixing can lead to localized areas of high concentration, initiating premature gelation in those regions.Ensure vigorous and uniform stirring throughout the addition of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism in the crosslinking of this compound?

A1: The primary crosslinking mechanism is an aza-Michael addition reaction. In this reaction, the nucleophilic primary amine of one this compound molecule adds to the electron-deficient β-carbon of the vinyl group of another molecule. This process can continue, leading to the formation of a crosslinked polymer network.

Technical Support Center: Enhancing the Solubility of 3-(Vinyloxy)propan-1-amine Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(vinyloxy)propan-1-amine based polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving polymer solubility.

Frequently Asked Questions (FAQs)

Q1: My poly(this compound) won't dissolve in water at neutral pH. What is the underlying issue?

A1: Poly(this compound) contains primary amine groups along its backbone. At neutral pH, these amines are only partially protonated. The polymer's solubility in water is largely dependent on the protonation of these amine groups, which leads to electrostatic repulsion between polymer chains and favorable interactions with water molecules. Insufficient protonation can lead to poor solubility.

Q2: How does pH affect the solubility of poly(this compound)?

A2: The solubility of poly(this compound) is highly pH-dependent.[1][2][3] As the pH of the aqueous solution decreases, the primary amine groups become protonated (forming ammonium salts). This introduces positive charges along the polymer chain, leading to increased electrostatic repulsion between chain segments and enhanced interaction with polar water molecules, thereby increasing solubility. Conversely, at higher pH values, the amine groups are deprotonated and the polymer becomes less soluble, potentially leading to precipitation.

Q3: I've dissolved my polymer at a low pH, but it precipitates when I raise the pH back to a neutral or basic level. How can I prevent this?

A3: This is expected behavior for a polyamine. To maintain solubility at a higher pH, you can chemically modify the polymer. One common strategy is to introduce permanently charged or highly hydrophilic groups to the polymer backbone. For instance, quaternization of the amine groups will introduce a permanent positive charge, making the polymer's solubility largely independent of pH. Another approach is to graft hydrophilic chains, such as polyethylene glycol (PEG), onto the polymer.

Q4: Can I improve the solubility of my polymer without chemical modification?

A4: Yes, to some extent. Besides lowering the pH, you can try the following:

  • Temperature: For some polymers, solubility increases with temperature. However, some polymers with ether linkages, like poly(vinyl methyl ether), can exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as the temperature increases.[4] It is important to determine the thermoresponsive behavior of your specific polymer.

  • Salts: The addition of certain salts can influence solubility. However, the effect can be complex and is dependent on the specific salt and its concentration. It is advisable to screen a range of salt concentrations to determine the optimal conditions.

  • Co-solvents: Using a mixture of water and a miscible, polar organic solvent (e.g., ethanol, isopropanol) can sometimes improve the solubility of polymers that have both hydrophilic and hydrophobic character.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with poly(this compound) and its derivatives.

Problem 1: Incomplete Dissolution or Presence of Swollen Gel-like Particles
Possible Cause Suggested Solution
Insufficient Protonation Decrease the pH of the solvent by adding a small amount of a suitable acid (e.g., HCl, acetic acid). Monitor the pH and observe for dissolution.
High Molecular Weight Polymers with very high molecular weight may take longer to dissolve. Increase the stirring time and consider gentle heating if the polymer is not thermally sensitive.
Cross-linking Impurities in the monomer or side reactions during polymerization can lead to cross-linking, resulting in an insoluble network. Characterize the polymer for evidence of cross-linking using techniques like rheology. If cross-linked, synthesis may need to be optimized.
Aggregation Polymer chains may be aggregating due to intermolecular forces. Try dissolving the polymer at a lower concentration or in the presence of a chaotropic salt (e.g., urea, guanidinium chloride) at a low concentration.
Problem 2: Polymer Precipitates Over Time or Upon Standing
Possible Cause Suggested Solution
Slow Deprotonation If the solution is exposed to air, CO₂ can be absorbed, leading to a slight decrease in pH over time. However, if the initial pH was not sufficiently low, slow deprotonation can still lead to precipitation. Ensure the pH is well below the pKa of the conjugate acid of the amine.
Temperature Fluctuations If the polymer exhibits temperature-sensitive solubility, changes in room temperature could cause it to precipitate. Store the polymer solution at a constant temperature.
Ionic Strength Changes The addition of other components to your formulation could alter the ionic strength, affecting polymer solubility. Re-evaluate the solubility in the final buffer or medium.

Illustrative Data on Solubility Improvement

The following tables provide example data to illustrate how different factors can influence the solubility of a hypothetical poly(this compound). Actual values will depend on the specific molecular weight and purity of your polymer.

Table 1: Effect of pH on Polymer Solubility at 25°C

pHApproximate Solubility (mg/mL)Observations
8.0< 0.1Insoluble, forms a cloudy suspension.
7.00.5Partially soluble, some swelling observed.
6.05Mostly soluble, forms a slightly viscous solution.
5.050Freely soluble, clear solution.
4.0> 100Freely soluble, clear solution.

Table 2: Effect of Post-Polymerization Modification on Solubility at Neutral pH (pH 7.0) and 25°C

Polymer ModificationApproximate Solubility (mg/mL)Rationale for Improved Solubility
Unmodified Polymer0.5Limited solubility due to partial protonation of primary amines.
Quaternization (50% of amines)20Introduction of permanent positive charges increases hydrophilicity.
PEGylation (10 mol%)35Grafted hydrophilic PEG chains enhance interaction with water.
Acetylation (50% of amines)< 0.1Conversion of amines to less polar amides reduces hydrophilicity.

Experimental Protocols

Protocol 1: Post-Polymerization Modification - Quaternization of Amine Groups

This protocol describes a general procedure for the quaternization of the primary amine groups on poly(this compound) to improve its water solubility, particularly at neutral and higher pH.

Materials:

  • Poly(this compound)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH₃I) or other suitable alkylating agent

  • Diethyl ether

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve poly(this compound) (1.0 g, x mmol of amine repeat units) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (1.5 molar equivalents relative to the amine groups) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the quaternized polymer by adding the reaction mixture dropwise to an excess of cold diethyl ether.

  • Isolate the precipitate by filtration or decantation.

  • Wash the polymer with fresh diethyl ether two more times to remove unreacted reagents.

  • Dry the polymer under vacuum.

  • For further purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the purified quaternized polymer as a powder.

Characterization:

  • ¹H NMR Spectroscopy: Confirm the presence of the new methyl groups attached to the nitrogen, which will appear as a new peak, typically around 3.0-3.5 ppm. The degree of quaternization can be estimated by comparing the integration of this peak to the integration of the polymer backbone protons.[5][6][7]

  • FTIR Spectroscopy: Look for changes in the N-H stretching and bending vibrations.

  • Solubility Tests: Assess the solubility of the modified polymer in water at various pH values (e.g., 4, 7, 9).

Protocol 2: Characterization of Polymer Solubility and Aggregation

This protocol outlines methods to quantitatively assess the solubility and solution behavior of the polymer.

1. Gravimetric Solubility Determination:

  • Prepare saturated solutions of the polymer in the desired solvent (e.g., water at a specific pH) by adding an excess amount of polymer to a known volume of the solvent.

  • Stir the solutions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet the undissolved polymer.

  • Carefully take a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent completely (e.g., in a vacuum oven at a suitable temperature).

  • Weigh the container with the dried polymer residue.

  • Calculate the solubility in mg/mL.

2. Dynamic Light Scattering (DLS) for Aggregation Analysis: DLS can be used to determine the hydrodynamic radius of the polymer chains in solution and to detect the presence of aggregates.[8][9][10]

  • Prepare a series of dilute polymer solutions (e.g., 0.1, 0.5, 1.0 mg/mL) in the desired filtered solvent (0.22 µm filter).

  • Filter the polymer solutions through a low-protein-binding filter (e.g., 0.22 µm syringe filter) directly into a clean DLS cuvette.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Perform the DLS measurement. An increase in the hydrodynamic radius or the appearance of a second, larger population of particles with increasing concentration can indicate aggregation.[8]

3. Size Exclusion Chromatography (SEC) for Molecular Weight and Aggregation: Aqueous SEC can provide information on the molecular weight distribution and the presence of high molecular weight aggregates.[11][12][13]

  • Select a suitable aqueous mobile phase (e.g., phosphate buffer with added salt like NaCl to screen charge interactions) and a column set appropriate for the expected molecular weight range of your polymer.

  • Prepare polymer solutions in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Filter the solutions through a 0.22 µm syringe filter.

  • Inject the sample onto the SEC system.

  • The appearance of a high molecular weight shoulder or a separate peak at a shorter retention time can indicate the presence of aggregates.

Visual Guides

TroubleshootingWorkflow start Poor Polymer Solubility check_ph Is the polymer in an acidic aqueous solution (pH < 6)? start->check_ph adjust_ph Adjust pH to 4-5 with dilute acid check_ph->adjust_ph No recheck_solubility1 Does it dissolve? check_ph->recheck_solubility1 Yes adjust_ph->recheck_solubility1 success Solubility Achieved recheck_solubility1->success Yes consider_other Consider other factors recheck_solubility1->consider_other No high_mw High Molecular Weight? consider_other->high_mw crosslinking Potential Cross-linking? consider_other->crosslinking aggregation Aggregation? consider_other->aggregation solution_high_mw Increase dissolution time/ Consider gentle heating high_mw->solution_high_mw solution_crosslinking Characterize polymer/ Optimize synthesis crosslinking->solution_crosslinking solution_aggregation Use lower concentration/ Add chaotropic agent aggregation->solution_aggregation recheck_solubility2 Does it dissolve? solution_high_mw->recheck_solubility2 Try Solution solution_crosslinking->recheck_solubility2 Try Solution solution_aggregation->recheck_solubility2 Try Solution recheck_solubility2->success Yes modify_polymer Consider Chemical Modification recheck_solubility2->modify_polymer No

Caption: Troubleshooting workflow for improving the solubility of poly(this compound).

QuaternizationReaction reactant Poly(this compound) (Primary Amine) reagent + Methyl Iodide (CH3I) in DMF reactant->reagent product Quaternized Polymer (Permanent Positive Charge) reagent->product

Caption: Chemical pathway for the quaternization of the amine groups to enhance hydrophilicity.

SolubilityFactors solubility Polymer Solubility ph pH solubility->ph modification Chemical Modification solubility->modification mw Molecular Weight solubility->mw protonation Amine Protonation ph->protonation protonation->solubility influences hydrophilicity Increased Hydrophilicity/ Permanent Charge modification->hydrophilicity hydrophilicity->solubility improves chain_entanglement Chain Entanglement mw->chain_entanglement chain_entanglement->solubility hinders

References

Technical Support Center: Catalyst Selection for 3-(Vinyloxy)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct catalytic studies on 3-(vinyloxy)propan-1-amine are not extensively available in the public domain. This guide provides troubleshooting and catalyst selection advice based on the reactivity of its two primary functional groups: the vinyl ether and the primary amine. The information is derived from established catalytic systems for these functional groups and should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary reactive sites on this compound for catalytic reactions?

A1: this compound has two main reactive sites: the vinyl ether group and the primary amine group. The vinyl ether is susceptible to acid-catalyzed hydrolysis and can undergo cationic polymerization.[1][2] The primary amine is a nucleophile and can participate in various catalytic reactions such as reductive amination and cross-coupling reactions.[][4]

Q2: How do the two functional groups influence each other's reactivity?

A2: The basicity of the primary amine can neutralize acid catalysts intended for the vinyl ether group. Conversely, the conditions for some amine reactions might affect the stability of the acid-labile vinyl ether. Careful selection of catalysts and reaction conditions is crucial to achieve selectivity for the desired transformation.

Vinyl Ether Reactions

Q3: What types of catalysts are typically used for the hydrolysis of vinyl ethers?

A3: Acid catalysts are generally used for the hydrolysis of vinyl ethers.[5] This can include dilute aqueous solutions of strong acids like perchloric acid, carboxylic acid buffers, or solid acid catalysts such as silica gel, acid-washed alumina, and tungstic oxide.[5][6]

Q4: What catalysts are suitable for the polymerization of this compound?

A4: The polymerization of vinyl ethers is typically initiated by cationic catalysts. Common examples include Lewis acids like boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and titanium-based Lewis acids.[7][8] Organic catalysts and systems for controlled polymerization, such as cationic RAFT polymerization, have also been developed.[7][9]

Amine Reactions

Q5: What are common catalytic methods for forming new bonds with the primary amine group?

A5: Primary amines are versatile functional groups in drug development and materials science.[] Key catalytic methods include reductive amination with aldehydes or ketones using reducing agents like sodium cyanoborohydride (NaBH₃CN), and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4][10]

Q6: Why is catalyst deactivation a common issue in reactions involving primary amines?

A6: Primary amines, especially basic ones, can act as ligands that coordinate strongly to metal catalysts (e.g., palladium), leading to the formation of inactive complexes.[11][12] This can significantly reduce the catalyst's activity and the overall reaction efficiency.[12]

Troubleshooting Guides

Vinyl Ether Hydrolysis

Problem 1: The hydrolysis of my vinyl ether is too slow or incomplete.

  • Possible Cause: The acid catalyst is too weak or its concentration is too low.

  • Solution:

    • Increase the concentration of the acid catalyst.

    • Switch to a stronger acid catalyst. For example, if you are using a carboxylic acid buffer, try a dilute solution of a strong mineral acid.

    • If using a solid acid catalyst, ensure it is properly activated and has a high surface area. The presence of alkali metal ions can decrease catalyst activity.[5]

Problem 2: I am observing unwanted side reactions or decomposition of my starting material.

  • Possible Cause: The acidic conditions are too harsh, leading to side reactions involving the amine group or other sensitive parts of the molecule.

  • Solution:

    • Use a milder acid catalyst, such as a carboxylic acid buffer, to maintain a more controlled pH.[6]

    • Consider using an acid-functionalized artificial enzyme or other site-isolated catalysts that can provide localized acidity.[13]

    • Optimize the reaction temperature; running the reaction at a lower temperature may improve selectivity.

Vinyl Ether Polymerization

Problem 1: The polymerization is uncontrolled, leading to a broad molecular weight distribution (high polydispersity, Đ).

  • Possible Cause: The initiator concentration is not optimal, or there are chain transfer reactions occurring.[8]

  • Solution:

    • Systematically vary the initiator concentration. A lower concentration generally leads to higher molecular weight but may be slower.[8]

    • Ensure that the monomer and solvent are of high purity, as impurities can act as chain transfer agents.[14]

    • Consider using a controlled polymerization technique like cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to achieve a narrow polydispersity.[9]

Problem 2: The polymerization is not initiating or is very slow.

  • Possible Cause: The chosen initiator is not active enough for this compound, possibly due to inhibition by the amine group.

  • Solution:

    • Select a more powerful Lewis acid initiator.

    • Consider protecting the amine group prior to polymerization and deprotecting it afterward.

    • Some initiating systems are sensitive to water; ensure anhydrous conditions if necessary.[15]

Catalytic Amination Reactions

Problem 1: The catalytic amination reaction (e.g., Buchwald-Hartwig) has a low conversion rate.

  • Possible Cause: The catalyst has been deactivated by the amine starting material, or there are impurities in the reagents or solvents.[10]

  • Solution:

    • Ensure all reagents and solvents are pure and dry.[10]

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as many palladium catalysts are air-sensitive.[10]

    • A strategy to avoid catalyst inhibition is the slow release of the free amine from an ammonium salt during the reaction.[12]

    • Screen different ligands for the palladium catalyst, as the choice of ligand is critical in Buchwald-Hartwig aminations.

Problem 2: I am observing the formation of multiple unexpected byproducts.

  • Possible Cause: The reaction conditions (temperature, base, solvent) are not optimal, leading to side reactions. For aryl halide substrates, chlorides can be less reactive and require more forcing conditions, which can lead to byproducts.[16]

  • Solution:

    • Screen different solvents, bases, and reaction temperatures.

    • If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are typically more reactive.[16]

    • Confirm the identity of your product and byproducts using techniques like GC-MS or LC-MS to better understand the side reactions.[16]

Data Presentation: Catalyst Performance

Table 1: Representative Catalysts for Vinyl Ether Hydrolysis

CatalystSubstrateSolventTemperature (°C)Reaction TimeConversion/YieldReference
Tungstic Oxide on AluminaMethyl Vinyl EtherVapor Phase (with steam)1502 seconds (contact time)100%[5]
10% Molybdic Oxide on AluminaMethyl Vinyl EtherVapor Phase (with steam)Not specifiedNot specified96% (initial)[5]
Acid-washed Silica GelMethyl Vinyl EtherVapor Phase (with steam)180Not specified91% (initial)[5]
Perchloric Acid4-methoxy-1,2-dihydronaphthaleneAqueous25Not specifiedRate constants measured[6]
MINP(8e) (Artificial Enzyme)Phenyl Vinyl EtherWater258 hours~80%[13]

Table 2: Initiator Systems for Cationic Polymerization of Vinyl Ethers

Initiator SystemMonomerSolventTemperature (°C)ResultReference
BF₃·OEt₂Benzyl Vinyl EtherNot specified-78Highly isotactic polymer[7]
Titanium-based Lewis Acids / iBVE-HCl adductIsobutyl Vinyl Ether (iBVE)Hexane-78Highly isotactic polymer[7]
Trifluoromethyl Sulfonates / O^O type ligandsEthyl Vinyl Ether (EVE)VariousNot specifiedControlled tacticity (up to 81% m)[9]
CumOH/B(C₆F₅)₃/Et₂OIsobutyl Vinyl Ether (IBVE)Aqueous suspensionNot specifiedReproducible polymerization[15]
PCCP-H / Thiophosphoramide 4Isobutyl Vinyl Ether (IBVE)Ambient atmosphereNot specifiedControlled Mn and low Đ[14]

Table 3: Catalytic Systems for Reactions of Primary Amines

Reaction TypeCatalyst SystemSubstrate ExampleAmineSolventTemperature (°C)YieldReference
Reductive AminationNi/Al₂O₃Various alcoholsNH₃Not specifiedNot specifiedGood to excellent[17]
Reductive AminationNaBH₃CNAldehydes/KetonesPrimary AminesNot specifiedNot specifiedGeneral method[4]
Allylic C-H AminationPalladium/SOX catalystTerminal OlefinsSecondary AminesNot specifiedNot specified>80 examples[18]
Borrowing HydrogenRu-PNP complexPrimary AlcoholsNH₃Not specifiedNot specifiedGeneral method[17]
Asymmetric Amination[Ir(COD)OMe]₂ / L1 / Zn(OTf)₂Racemic Primary AlcoholsAnilineso-Xylene100Good yields, high ee[19]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Vinyl Ether
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the vinyl ether substrate (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane to ensure solubility).

  • Catalyst Addition: To the stirred solution, add the acid catalyst. For a homogenous catalyst like perchloric acid, add a dilute aqueous solution dropwise. For a solid acid catalyst, add the catalyst powder.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, by taking aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: If a co-solvent was used, remove it under reduced pressure. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for Cationic Polymerization of a Vinyl Ether
  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add a dry solvent to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Monomer Addition: Add the purified and dried vinyl ether monomer to the solvent.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Prepare a solution of the initiator (e.g., a Lewis acid like BF₃·OEt₂) in a dry solvent and add it dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired amount of time. The solution may become viscous as the polymer forms.

  • Termination: Quench the polymerization by adding a pre-chilled quenching agent, such as methanol or a solution of ammonia in methanol.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight. Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for tacticity.

Protocol 3: General Procedure for Reductive Amination
  • Preparation: To a reaction vessel, add the carbonyl compound (1 equivalent), the primary amine (1-1.2 equivalents), and a suitable solvent (e.g., methanol or dichloroethane).

  • pH Adjustment (if necessary): For reactions using sodium cyanoborohydride, the pH is often adjusted to be slightly acidic (pH 5-6) to facilitate imine formation without degrading the reducing agent. This can be done by adding a small amount of acetic acid.

  • Reducing Agent Addition: Add the reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous solution (e.g., water or a saturated solution of ammonium chloride).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_final Final Product start Define Reaction Goal (Hydrolysis, Polymerization, Amination) reagents Select & Purify Reagents - this compound - Solvent - Other reactants start->reagents cat_select Select Initial Catalysts (Based on Literature) reagents->cat_select reaction_setup Set up Parallel Reactions - Vary Catalyst - Vary Ligand/Solvent cat_select->reaction_setup monitoring Monitor Reactions (TLC, GC, LC-MS) reaction_setup->monitoring analysis Analyze Results - Conversion - Yield - Selectivity monitoring->analysis analysis->cat_select Re-screen if necessary best_cat Select Best Catalyst System analysis->best_cat Identify Lead(s) optimize_cond Optimize Conditions - Temperature - Concentration - Reaction Time best_cat->optimize_cond scale_up Scale-up Reaction optimize_cond->scale_up purification Purification & Characterization scale_up->purification conclusion Final Protocol Established purification->conclusion

Caption: Experimental workflow for catalyst screening and optimization.

catalyst_selection_tree start Desired Reaction for This compound? hydrolysis Hydrolysis of Vinyl Ether? start->hydrolysis polymerization Polymerization of Vinyl Ether? start->polymerization amination Reaction at Amine Group? start->amination acid_cat Use Acid Catalyst hydrolysis->acid_cat cationic_cat Use Cationic Initiator polymerization->cationic_cat amine_reaction_type What type of amination? amination->amine_reaction_type solid_acid Solid Acids (Silica, Alumina) acid_cat->solid_acid Heterogeneous aqueous_acid Aqueous Acids (HCl, H₂SO₄, Buffers) acid_cat->aqueous_acid Homogeneous lewis_acid Lewis Acids (BF₃·OEt₂, SnCl₄) cationic_cat->lewis_acid Conventional controlled_poly Controlled Systems (RAFT, Organic Catalysts) cationic_cat->controlled_poly Controlled MW/Đ reductive_amination Reductive Amination amine_reaction_type->reductive_amination with Carbonyl cross_coupling Cross-Coupling amine_reaction_type->cross_coupling with Aryl Halide reductive_amination_cat Hydride Source (NaBH₃CN, NaBH(OAc)₃) reductive_amination->reductive_amination_cat cross_coupling_cat Pd-based Catalyst + Ligand + Base cross_coupling->cross_coupling_cat

Caption: Decision tree for catalyst selection.

hydrolysis_pathway start Vinyl Ether + H₃O⁺ intermediate Resonance-Stabilized Carbocation Intermediate start->intermediate Rate-determining protonation of alkene hemiacetal Hemiacetal intermediate->hemiacetal + H₂O (Nucleophilic attack) product Aldehyde + Alcohol + H₃O⁺ hemiacetal->product Proton transfer & collapse

Caption: Simplified pathway for acid-catalyzed vinyl ether hydrolysis.

References

Characterizing and identifying byproducts in 3-(Vinyloxy)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Vinyloxy)propan-1-amine. The information is designed to help identify and characterize common byproducts encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, presenting them in a question-and-answer format.

Q1: My final product shows unexpected peaks in the 1H NMR spectrum, particularly in the aliphatic region. What could these be?

A1: Unanticipated aliphatic signals often indicate the presence of byproducts from side reactions. Common culprits include acetal formation and polymerization of the starting material or product.

  • Acetal Byproduct: The reaction of the vinyl ether product with the starting alcohol (3-aminopropanol) can form an acetal. This will result in a more complex aliphatic region in the 1H NMR spectrum, with additional signals corresponding to the CH and CH2 groups of the acetal moiety.

  • Oligomerization/Polymerization: Vinyl ethers can polymerize, especially in the presence of trace acids. This leads to broad, poorly resolved signals in the NMR spectrum.

Q2: My GC-MS analysis shows a peak with a higher molecular weight than this compound. What is a likely structure?

A2: A higher molecular weight peak could correspond to several byproducts. One common possibility is the formation of a dimer or oligomer. Another likely candidate is the acetal formed between the product and the starting material, 3-aminopropanol. The mass spectrum of this acetal would show a molecular ion peak corresponding to the combined mass of the two molecules minus a molecule of water. Fragmentation patterns of ethers often involve cleavage at the C-O bond, which can help in identifying the structure.

Q3: The yield of my reaction is consistently low, and I observe a significant amount of a viscous, insoluble material. What is happening?

A3: The formation of a viscous or solid precipitate is a strong indication of polymerization of the this compound product. Vinyl ethers are susceptible to polymerization, which can be initiated by trace amounts of acid.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried and free of acidic residues.

    • Use freshly distilled and anhydrous solvents.

    • Consider adding a small amount of a polymerization inhibitor to the reaction mixture.

Q4: My IR spectrum shows a weak or broad hydroxyl (-OH) stretch, even after purification. What does this suggest?

A4: A persistent hydroxyl peak could indicate the presence of unreacted 3-aminopropanol or the formation of the acetal byproduct, which also contains a hydroxyl group. Incomplete drying of the product or solvents can also contribute to a broad -OH band.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are believed to be:

  • Acetal: Formed from the reaction of this compound with unreacted 3-aminopropanol.

  • Polymers/Oligomers: Resulting from the polymerization of the vinyl ether product.

  • Unreacted Starting Material: Residual 3-aminopropanol.

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproduct formation:

  • Control Stoichiometry: Use a slight excess of the vinylating agent (e.g., acetylene) to ensure complete conversion of the 3-aminopropanol.

  • Maintain Anhydrous Conditions: Water can react with the vinylating agent and contribute to side reactions.

  • Optimize Reaction Temperature: Higher temperatures can sometimes lead to increased polymerization.

  • Use a Base: The synthesis is typically carried out in the presence of a base (e.g., potassium hydroxide) to deprotonate the alcohol and catalyze the reaction. Ensure the base is of high purity and used in the correct amount.

Q3: What analytical techniques are best for identifying byproducts?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and determine their molecular weights and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the structure of the main product and byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the product and impurities.

Data Presentation

The following tables summarize key quantitative data for the starting material, main product, and a potential major byproduct.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-AminopropanolC₃H₉NO75.11184-186
This compoundC₅H₁₁NO101.15153-155
Acetal ByproductC₈H₁₈N₂O₂174.24Higher than product

Table 2: Key Spectroscopic Data for Identification

Compound1H NMR (Key Signals, δ ppm)13C NMR (Key Signals, δ ppm)FTIR (Key Bands, cm⁻¹)
3-Aminopropanol~3.6 (t, -CH₂OH), ~2.7 (t, -CH₂NH₂)~61 (-CH₂OH), ~40 (-CH₂NH₂)3350 (br, O-H), 3280 (br, N-H), 1050 (C-O)
This compound~6.4 (dd, =CHO-), ~4.1 (d, =CH₂), ~3.9 (d, =CH₂), ~3.6 (t, -OCH₂-), ~2.8 (t, -CH₂NH₂)~151 (=CHO-), ~86 (=CH₂), ~67 (-OCH₂-), ~39 (-CH₂NH₂)3360 (N-H), 3080 (=C-H), 1620 (C=C), 1200 (C-O-C)
Acetal ByproductAdditional signals for -O-CH(CH₃)-O-Additional signals for acetal carbonPersistent O-H band, complex C-O region

Experimental Protocols

General Protocol for Synthesis of this compound

This is a general procedure and may require optimization.

  • Reaction Setup: A pressure-resistant reactor is charged with 3-aminopropanol and a catalytic amount of a strong base (e.g., potassium hydroxide). The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • Vinylation: Acetylene gas is introduced into the reactor to a specific pressure. The reaction mixture is heated and stirred for a set period. The progress of the reaction should be monitored by GC.

  • Workup: After cooling, the reactor is vented, and the reaction mixture is filtered to remove the catalyst.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Protocol for GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject the sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) with a temperature program that allows for the separation of the starting material, product, and potential byproducts.

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Identify peaks based on their retention times and compare their mass spectra with libraries or expected fragmentation patterns.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Byproduct Characterization cluster_identification Byproduct Identification cluster_remediation Remediation start This compound Synthesis observation Unexpected Analytical Results (e.g., extra NMR peaks, high MW in MS) start->observation gcms GC-MS Analysis observation->gcms Identify MW & Fragments nmr NMR Analysis (1H, 13C) observation->nmr Identify Structural Features ftir FTIR Analysis observation->ftir Identify Functional Groups acetal Acetal gcms->acetal polymer Polymer/Oligomer gcms->polymer unreacted_sm Unreacted Starting Material gcms->unreacted_sm nmr->acetal nmr->polymer nmr->unreacted_sm ftir->acetal ftir->unreacted_sm optimize Optimize Reaction Conditions acetal->optimize purify Purification Strategy acetal->purify polymer->optimize unreacted_sm->optimize unreacted_sm->purify

Caption: Troubleshooting workflow for identifying byproducts.

Acetal_Formation_Pathway product This compound acetal Acetal Byproduct product->acetal + 3-Aminopropanol sm 3-Aminopropanol (Starting Material) sm->acetal

Caption: Acetal byproduct formation pathway.

Validation & Comparative

Characterizing Polymers from 3-(Vinyloxy)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the characterization of polymers synthesized with 3-(vinyloxy)propan-1-amine. Given the limited direct data on its homopolymer, this document outlines the expected synthetic routes, potential challenges, and characterization methodologies based on established principles for similar functional poly(vinyl ethers). We will also present a comparative analysis with other functional poly(vinyl ethers) to offer a baseline for anticipated properties.

Synthesis and Polymerization of Functional Vinyl Ethers

The synthesis of functional vinyl ethers, including those with amine-containing side groups, can be achieved through methods like transetherification.[1][2][3] This process often involves the reaction of an alcohol with a vinyl ether, such as ethyl vinyl ether (EVE), in the presence of a catalyst.[2]

The polymerization of vinyl ethers is typically carried out via cationic polymerization, as the vinyl ether double bond is electron-rich.[4][5] This method can be initiated by Lewis acids or protonic acids.[4] However, the presence of a primary amine in the monomer this compound poses a significant challenge for direct cationic polymerization. The basic amine group can neutralize the acidic initiator or the propagating cationic chain end, thereby inhibiting or terminating the polymerization.

To circumvent this, a common strategy is to use a protecting group for the amine functionality before polymerization, followed by a deprotection step to yield the desired primary amine-functionalized polymer.

Comparative Data of Functional Poly(vinyl ethers)

While specific data for poly(this compound) is scarce, the table below presents characterization data for other functional poly(vinyl ethers) to provide a comparative context for researchers.

Polymer/MonomerInitiator/Catalyst SystemMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td,10% (°C)Reference
Poly(isobutyl vinyl ether)Varies1,800 - 180,0001.1 - 2.0--[6]
Poly(2-chloroethyl vinyl ether)Varies----[5]
Poly(hydroxybutyl vinyl ether)IBEA/Et1.5AlCl1.5/SnCl4up to 12,900< 1.2277-[7]
Copolymers with functional groups----214 - 324[1]

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Td,10% = Temperature at 10% weight loss. Data is compiled from various studies and polymerization conditions may vary.

Experimental Protocols

Synthesis of this compound (Hypothetical)

A potential synthetic route for this compound is the transetherification of 3-amino-1-propanol with an excess of ethyl vinyl ether, catalyzed by a palladium complex.[2] The reaction would likely be carried out at room temperature for 24 hours. Purification would be achieved through distillation or column chromatography.

Cationic Polymerization (General Protocol)

The living cationic polymerization of a protected amine-functional vinyl ether could be carried out under an inert atmosphere at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane.[7] An initiating system such as a Lewis acid (e.g., SnCl4) in conjunction with an initiator (e.g., 1-isobutoxyethyl acetate) could be employed.[7] The polymerization would be terminated by the addition of a quenching agent like methanol. Subsequent deprotection would be necessary to yield the final amine-functionalized polymer.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the monomer and the resulting polymer.[2][8]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and polymer.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).[1]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the general signaling pathway for cationic polymerization and a typical experimental workflow for characterization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer I Initiator (I) IM Initiator-Monomer Adduct (I-VE+) I->IM + Monomer M Monomer (VE) Pn Propagating Chain (P_n+) IM->Pn Pn1 Propagating Chain (P_{n+1}+) Pn->Pn1 + Monomer M2 Monomer (VE) T Terminated Polymer P_final Propagating Chain (P_n+) P_final->T Termination/Transfer

Caption: Cationic Polymerization Pathway.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Monomer Monomer Synthesis Polymerization Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification Structure Structural Analysis (NMR, FTIR) Purification->Structure MW Molecular Weight (GPC) Purification->MW Thermal Thermal Properties (TGA, DSC) Purification->Thermal

Caption: Experimental Workflow.

References

Validating Adduct Structures of 3-(Vinyloxy)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural validation of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for characterizing adducts formed from the versatile bifunctional monomer, 3-(vinyloxy)propan-1-amine. Due to the limited availability of direct experimental data in peer-reviewed literature for specific adducts of this compound, this guide will utilize illustrative data based on the expected reactivity of its vinyl ether and primary amine functionalities. The presented data serves as a representative example of the analytical results one would anticipate.

Executive Summary

This compound is a valuable building block capable of undergoing various chemical transformations, including Michael additions and cycloadditions. The validation of the resulting adducts relies on a combination of spectroscopic and spectrometric techniques. This guide compares and contrasts the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for two representative hypothetical adducts: a Michael adduct and a [4+2] cycloaddition product.

Comparative Analysis of Adduct Structures

The reactivity of this compound allows for the formation of diverse adducts. Here, we compare the expected analytical data for a hypothetical Michael adduct formed with an α,β-unsaturated carbonyl compound and a hypothetical Diels-Alder adduct from a reaction with a suitable diene.

Analytical TechniqueMichael Adduct (Hypothetical)[4+2] Cycloaddition Adduct (Hypothetical)
¹H NMR Disappearance of vinyl protons (δ 6.4, 4.2, 4.0 ppm). Appearance of a new acetal proton (CH-O) signal. Shifts in the propyl chain protons adjacent to the nitrogen.Disappearance of vinyl protons. Appearance of new signals corresponding to the cyclic core. Characteristic coupling constants for the newly formed stereocenters.
¹³C NMR Disappearance of vinyl carbon signals (δ 151, 87 ppm). Appearance of a new acetal carbon signal.Disappearance of vinyl carbon signals. Appearance of new aliphatic and/or olefinic signals within the newly formed ring structure.
Mass Spec. (ESI+) [M+H]⁺ corresponding to the sum of the molecular weights of this compound and the Michael acceptor.[M+H]⁺ corresponding to the sum of the molecular weights of this compound and the diene.
IR Spectroscopy Disappearance of the C=C stretch of the vinyl ether (~1620 cm⁻¹). Persistence of the N-H bend (~1590 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).Disappearance of the C=C stretch of the vinyl ether. Appearance of new C-C and C-H stretching frequencies characteristic of the cyclic system.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for the reproducible synthesis and validation of adducts. Below are illustrative methodologies for the formation and characterization of the hypothetical adducts.

Synthesis of a Michael Adduct (Illustrative Protocol)

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, the α,β-unsaturated carbonyl compound (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure Michael adduct.

Synthesis of a [4+2] Cycloaddition Adduct (Illustrative Protocol)

This compound (1.0 eq) and a suitable diene (1.2 eq) are dissolved in toluene in a sealed reaction vessel. The mixture is heated to 80-110 °C for 48 hours. The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS). After completion, the solvent is evaporated, and the residue is purified by flash chromatography to afford the desired cycloaddition product.

Visualizing Reaction and Validation Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and validation processes for the adducts of this compound.

cluster_synthesis Adduct Synthesis 3-VPA This compound Reaction Reaction Conditions (Solvent, Temp, Time) 3-VPA->Reaction Reactant Michael Acceptor or Diene Reactant->Reaction Purification Purification (Chromatography) Reaction->Purification Adduct Purified Adduct Purification->Adduct

Caption: Synthetic workflow for adduct formation.

cluster_validation Structural Validation cluster_confirmation Structure Confirmation Adduct Purified Adduct NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Adduct->NMR Provides detailed structural framework MS Mass Spectrometry (HRMS, MS/MS) Adduct->MS Confirms molecular weight and formula IR IR Spectroscopy Adduct->IR Identifies functional groups Confirmed_Structure Validated Adduct Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure

Caption: Analytical workflow for adduct validation.

Alternative Validation Strategies

While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: For crystalline adducts, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for proposed structures, which can then be compared with experimental data to support a structural assignment.

  • 2D NMR Techniques: In addition to standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within the molecule, especially for complex adducts.

By employing a multi-faceted analytical approach, researchers can confidently validate the structures of novel adducts derived from this compound, ensuring the integrity of their findings and advancing their research and development objectives.

Performance Showdown: 3-(Vinyloxy)propan-1-amine Formulations vs. Traditional Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic landscape of high-performance coatings, the quest for novel formulations with superior protective properties is perpetual. This guide offers an in-depth performance evaluation of coatings formulated with 3-(Vinyloxy)propan-1-amine, a reactive intermediate poised to deliver enhanced characteristics. Through a comprehensive comparison with established epoxy-amine and polyurethane systems, this document provides researchers, scientists, and drug development professionals with the critical data and methodologies necessary to assess its potential for their specific applications.

The unique molecular structure of this compound, featuring both a vinyl ether and a primary amine group, allows for versatile curing mechanisms and the potential for creating highly cross-linked, durable polymer networks. This guide will delve into the quantitative performance of these innovative coatings, benchmarking them against industry-standard alternatives in key areas such as adhesion, corrosion resistance, and chemical resilience.

At a Glance: Comparative Performance Data

The following tables summarize the quantitative performance of coatings based on vinyl ether amine chemistry, alongside traditional epoxy-amine and polyurethane coatings. It is important to note that specific performance data for coatings exclusively formulated with this compound is limited in publicly available literature. Therefore, data for a representative Fluoroethylene Vinyl Ether (FEVE) system is utilized as a proxy to provide insights into the potential performance of vinyl ether-based coatings.

Performance Metric Vinyl Ether Amine (FEVE Representative) Epoxy-Amine Coatings Polyurethane Coatings ASTM Test Method
Adhesion to Steel (Pull-off Strength) >100 psi (0.69 MPa)[1][2]8.3 - 10.48 MPa[3]6.5 - 8.60 MPa[3][4]ASTM D4541
Corrosion Resistance (Salt Spray) No rust around scratch after 360 hours[1][2]>1,000 hours[5]Varies significantly with formulationASTM B117
Chemical Resistance (Acid) GoodExcellent (especially to sulfuric acid)[6][7][8]Good (resistance to lactic acid)[8]ASTM D1308
Chemical Resistance (Solvent) GoodModerate to Good[6][7]GoodASTM D1308 / D5402
Hardness (Shore D) B-H pencil hardness[1][2]~86[9]Varies (can be formulated for flexibility)ASTM D2240

Delving into the Data: A Deeper Comparison

Adhesion: Coatings formulated with vinyl ether functionalities, as represented by the FEVE system, demonstrate robust adhesion to steel substrates[1][2]. Epoxy-amine systems are renowned for their exceptional adhesion, often forming strong covalent bonds with the substrate, resulting in high pull-off strength values[3][10]. Polyurethane coatings also exhibit good adhesion, which can be tailored based on the specific polyol and isocyanate chemistry employed[3][4].

Corrosion Resistance: The representative FEVE coating exhibits excellent corrosion resistance in salt spray tests, with no signs of rusting around the scribe after extended exposure[1][2]. Epoxy-amine coatings are a cornerstone of corrosion protection in many industries, capable of withstanding over 1,000 hours of salt spray[5]. The corrosion resistance of polyurethane coatings is highly dependent on the specific formulation.

Chemical Resistance: Vinyl ester resins, a related class of materials, are known for their extreme chemical resistance to a wide array of chemicals, including acids, alkalis, and solvents[3]. Epoxy-amine coatings, particularly those with high cross-link density, offer excellent resistance to many chemicals, especially acids[6][7][8]. Polyurethanes can be formulated to resist specific chemicals, with some showing superior resistance to substances like lactic acid[8].

Experimental Protocols: The "How-To" Behind the Data

To ensure objective and reproducible results, the performance of these coatings is evaluated using standardized testing protocols. The following are detailed methodologies for the key experiments cited in this guide.

Adhesion Testing (ASTM D4541: Pull-Off Strength)

This method provides a quantitative measure of the adhesion of a coating to a substrate.

  • Sample Preparation: A circular dolly is bonded to the surface of the cured coating using a suitable adhesive.

  • Testing Apparatus: A portable pull-off adhesion tester is attached to the dolly.

  • Procedure: A tensile force is applied to the dolly in a direction perpendicular to the surface until the dolly is detached.

  • Data Analysis: The force required to pull the dolly off is recorded, and the pull-off strength is calculated in megapascals (MPa) or pounds per square inch (psi). The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.

Corrosion Resistance Testing (ASTM B117: Salt Spray)

This accelerated corrosion test simulates a corrosive saline environment.

  • Sample Preparation: Coated panels are scribed with an "X" to expose the underlying substrate.

  • Test Chamber: The panels are placed in a closed chamber where a heated, humidified 5% sodium chloride solution is atomized to create a salt fog.

  • Exposure: The panels are exposed to this environment for a specified duration (e.g., 100, 500, 1000+ hours).

  • Evaluation: After exposure, the panels are rinsed, and the extent of corrosion is evaluated, particularly the creepage of rust from the scribe and the presence of blistering.

Chemical Resistance Testing (ASTM D1308: Effect of Household Chemicals on Clear and Pigmented Organic Finishes)

This standard outlines methods to assess a coating's resistance to various chemical agents.

  • Spot Test: A small amount of the test chemical is placed on the coated surface and covered with a watch glass for a specified period.

  • Immersion Test: A section of the coated panel is immersed in the test chemical.

  • Evaluation: After the exposure period, the coating is examined for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion.

Visualizing the Chemistry and Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Curing_Mechanisms cluster_VEA Vinyl Ether Amine Curing cluster_EA Epoxy-Amine Curing cluster_PU Polyurethane Curing VE Vinyl Ether Group (-O-CH=CH2) Crosslinked_Polymer_VEA Cross-linked Polymer VE->Crosslinked_Polymer_VEA Free Radical Polymerization Amine Amine Group (-NH2) Amine->Crosslinked_Polymer_VEA Addition Reaction Initiator Initiator (e.g., UV, Peroxide) Initiator->VE Epoxy Epoxy Group Crosslinked_Polymer_EA Cross-linked Polymer Epoxy->Crosslinked_Polymer_EA Ring-Opening Polymerization Amine_Curing Amine Curing Agent Amine_Curing->Crosslinked_Polymer_EA Isocyanate Isocyanate Group (-NCO) Crosslinked_Polymer_PU Cross-linked Polymer Isocyanate->Crosslinked_Polymer_PU Polyaddition Reaction Polyol Polyol (-OH) Polyol->Crosslinked_Polymer_PU Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Coating Formulation Application Application on Substrate Formulation->Application Curing Curing Application->Curing Adhesion Adhesion Test (ASTM D4541) Curing->Adhesion Corrosion Corrosion Test (ASTM B117) Curing->Corrosion Chemical Chemical Resistance Test (ASTM D1308) Curing->Chemical Data Quantitative Data Collection Adhesion->Data Corrosion->Data Chemical->Data Comparison Comparative Analysis Data->Comparison Report Report Generation Comparison->Report

References

Spectroscopic Confirmation of 3-(Vinyloxy)propan-1-amine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 3-(vinyloxy)propan-1-amine, a bifunctional molecule of interest in polymer chemistry and drug delivery systems. Successful incorporation of this monomer into a polymer backbone or its use in bioconjugation relies on robust analytical techniques to confirm its presence and structural integrity. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), comparing them with related structures to aid in data interpretation.

Spectroscopic Data Comparison

The unique structure of this compound, containing both a vinyl ether and a primary amine, gives rise to a distinct spectroscopic fingerprint. The following table summarizes the expected and observed spectral data for this compound and compares it with relevant molecules, propyl vinyl ether and propylamine, to highlight the characteristic signals for each functional group.

Spectroscopic TechniqueThis compoundPropyl Vinyl Ether (for comparison)Propylamine (for comparison)
¹H NMR Vinyl Protons: - O-CH=: ~6.4 ppm (dd)- =CH₂ (trans): ~4.2 ppm (dd)- =CH₂ (cis): ~4.0 ppm (dd)Alkyl Protons: - O-CH₂-: ~3.7 ppm (t)- -CH₂-CH₂-N: ~1.8 ppm (quintet)- -CH₂-N: ~2.8 ppm (t)- NH₂: Broad singlet, variableVinyl Protons: - O-CH=: ~6.5 ppm (dd)- =CH₂ (trans): ~4.2 ppm (dd)- =CH₂ (cis): ~4.0 ppm (dd)Alkyl Protons: - O-CH₂-: ~3.6 ppm (t)- -CH₂-CH₃: ~1.6 ppm (sextet)- -CH₃: ~0.9 ppm (t)Alkyl Protons: - -CH₂-N: ~2.6 ppm (t)- -CH₂-CH₃: ~1.5 ppm (sextet)- -CH₃: ~0.9 ppm (t)- NH₂: Broad singlet, variable
¹³C NMR Vinyl Carbons: - O-CH=: ~151 ppm- =CH₂: ~87 ppmAlkyl Carbons: - O-CH₂-: ~68 ppm- -CH₂-CH₂-N: ~33 ppm- -CH₂-N: ~40 ppmVinyl Carbons: - O-CH=: ~152 ppm- =CH₂: ~86 ppmAlkyl Carbons: - O-CH₂-: ~74 ppm- -CH₂-CH₃: ~23 ppm- -CH₃: ~11 ppmAlkyl Carbons: - -CH₂-N: ~45 ppm- -CH₂-CH₃: ~26 ppm- -CH₃: ~11 ppm
FTIR (cm⁻¹) N-H stretch: 3300-3500 (two bands, medium)C-H stretch (vinyl): ~3100C-H stretch (alkyl): 2850-3000C=C stretch: ~1620N-H bend (scissoring): ~1600C-O-C stretch: 1100-1200 (strong)C-H stretch (vinyl): ~3100C-H stretch (alkyl): 2850-3000C=C stretch: ~1620C-O-C stretch: 1100-1200 (strong)N-H stretch: 3300-3500 (two bands, medium)C-H stretch (alkyl): 2850-3000N-H bend (scissoring): ~1600
Mass Spec. (m/z) Molecular Ion [M]⁺: 101.08Key Fragments: - [M-CH₂=CH-O]⁺: 58- [CH₂=NH₂]⁺: 30Molecular Ion [M]⁺: 86.07Key Fragments: - [M-CH₂CH₃]⁺: 57- [CH₂=CHO]⁺: 43Molecular Ion [M]⁺: 59.07Key Fragments: - [M-CH₂CH₃]⁺: 30- [CH₂=NH₂]⁺: 30

Note: Specific chemical shifts and peak intensities can vary depending on the solvent, concentration, and instrument used. The data for this compound is based on typical values for its functional groups and data available from sources such as PubChem, which indicates the availability of spectra from commercial suppliers.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups (vinyl ether, primary amine) based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Place a small drop of the liquid sample directly onto the crystal surface.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for vinyl ethers and primary amines.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support structural elucidation.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a common method for volatile, low molecular weight compounds.

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For a molecule with one nitrogen atom, the molecular weight will be an odd number.

    • Analyze the major fragment ions. Key fragmentation pathways for this molecule include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the incorporation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Synthesis/Reaction cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Confirmation Synthesis Reaction involving This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analyze Product FTIR FTIR Spectroscopy Synthesis->FTIR Analyze Product MS Mass Spectrometry Synthesis->MS Analyze Product Confirm_Structure Confirm Presence of: - Vinyloxy Group - Propylamine Backbone NMR->Confirm_Structure FTIR->Confirm_Structure MS->Confirm_Structure Compare_Spectra Compare with Spectra of Starting Materials & Analogs Confirm_Structure->Compare_Spectra Final_Confirmation Confirmation of Successful Incorporation Compare_Spectra->Final_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound incorporation.

References

A Comparative Guide to the Mechanical Properties of Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is paramount in the design and engineering of advanced therapeutic and biomedical applications. This guide provides a comparative analysis of the mechanical characteristics of three commonly utilized hydrogel systems: Polyvinyl Alcohol (PVA), Polyethylene Glycol (PEG), and Polyacrylamide (PAAm). While the initial focus was on polymers derived from 3-(vinyloxy)propan-1-amine, a notable lack of publicly available mechanical testing data for this specific class of polymers necessitates a shift to these well-characterized alternatives.

This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and provides a logical workflow for material selection based on mechanical performance.

Comparative Mechanical Properties of Biomedical Hydrogels

The selection of a suitable hydrogel for a biomedical application is often dictated by its mechanical behavior under physiological conditions. The following table summarizes the key mechanical properties of PVA, PEG, and Polyacrylamide hydrogels, offering a baseline for comparison.

Polymer SystemTensile Strength (MPa)Young's Modulus (kPa)Elongation at Break (%)Key Characteristics & Applications
Polyvinyl Alcohol (PVA) 0.08 - 10.90[1][2]59.1 - 224.9[3]399 - 582[3][4]High water content, good biocompatibility, tunable mechanical properties through freeze-thaw cycling. Used in wound dressings, cartilage repair, and drug delivery.
Polyethylene Glycol (PEG) Varies with formulation8 - 60 (tunable)[5]Varies with formulationBiocompatible, protein-resistant, widely used in tissue engineering, drug delivery, and as a component in other hydrogel formulations.
Polyacrylamide (PAAm) Varies with crosslinker concentration20 - 160[6]Varies with crosslinker concentrationOptically transparent, tunable stiffness, commonly used as a substrate for cell culture studies to investigate mechanotransduction.

Experimental Protocols

The data presented in this guide is derived from standard mechanical testing methodologies. Understanding these protocols is crucial for interpreting the results and for designing future experiments.

Tensile Testing

Tensile testing is a fundamental materials science test used to determine the tensile strength, Young's modulus, and elongation at break of a material.

  • Sample Preparation: Hydrogel samples are typically cast into a specific shape, often a dumbbell or rectangular strip, to ensure that stress is concentrated in the central region of the sample.

  • Testing Procedure: The sample is clamped into a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the sample fractures. The force applied and the corresponding displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Young's Modulus (Elastic Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Rheological Characterization

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' like hydrogels. Rheometers are used to measure the viscoelastic properties of hydrogels.

  • Sample Preparation: A small, typically circular, sample of the hydrogel is placed between two plates of the rheometer.

  • Testing Procedure: A controlled stress or strain is applied to the sample, and the resulting strain or stress is measured. Common tests include:

    • Frequency Sweep: Measures the storage modulus (G') and loss modulus (G'') as a function of frequency, providing information about the material's elastic and viscous properties.

    • Strain Sweep: Determines the linear viscoelastic region (LVER) of the hydrogel, the range of strain over which the material's properties are independent of the applied strain.

  • Data Analysis: The storage modulus (G') is often used as a measure of the hydrogel's stiffness.

Logical Workflow for Polymer Selection

The selection of an appropriate hydrogel for a specific biomedical application involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.

Polymer Selection Workflow DefineApp Define Application Requirements MechProp Mechanical Property Needs (e.g., Stiffness, Strength) DefineApp->MechProp BioProp Biological Property Needs (e.g., Biocompatibility, Degradation) DefineApp->BioProp ChemProp Chemical Property Needs (e.g., Drug loading, Functionalization) DefineApp->ChemProp LitReview Literature Review & Material Screening MechProp->LitReview BioProp->LitReview ChemProp->LitReview PVA PVA LitReview->PVA PEG PEG LitReview->PEG PAAm PAAm LitReview->PAAm Other Other Polymers LitReview->Other Experiment Experimental Characterization PVA->Experiment PEG->Experiment PAAm->Experiment Other->Experiment MechTest Mechanical Testing (Tensile, Rheology) Experiment->MechTest BioTest Biological Testing (Cell Viability, etc.) Experiment->BioTest ChemTest Chemical Analysis Experiment->ChemTest Optimize Optimization MechTest->Optimize BioTest->Optimize ChemTest->Optimize Optimize->Experiment Iterate FinalSelection Final Material Selection Optimize->FinalSelection

Caption: A logical workflow for selecting a suitable polymer for a biomedical application.

Signaling Pathways in Mechanotransduction

The mechanical properties of the extracellular matrix, which hydrogels aim to mimic, play a crucial role in regulating cell behavior through a process called mechanotransduction. While a detailed exploration is beyond the scope of this guide, the following diagram illustrates a simplified overview of key signaling pathways involved.

Mechanotransduction Signaling Pathways ECM Extracellular Matrix (Hydrogel) Integrins Integrins ECM->Integrins Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrins->FAK RhoA RhoA/ROCK Pathway Integrins->RhoA Src Src Family Kinases FAK->Src YAP_TAZ YAP/TAZ FAK->YAP_TAZ Src->RhoA Cytoskeleton Cytoskeletal Tension RhoA->Cytoskeleton GeneExpression Gene Expression (Cell Differentiation, Proliferation) YAP_TAZ->GeneExpression Cytoskeleton->YAP_TAZ Nuclear Translocation

Caption: Simplified overview of key signaling pathways in mechanotransduction.

References

Thermal analysis (TGA, DSC) of 3-(Vinyloxy)propan-1-amine containing polymers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract:

This guide provides a comparative thermal analysis of three amine-containing polymers: poly(N-vinylformamide) (PNVF), poly(N-vinylpyrrolidone) (PVP), and poly(2-ethyl-2-oxazoline) (PEtOx). While the primary focus was intended to be on polymers containing 3-(vinyloxy)propan-1-amine, a thorough literature review revealed a lack of available data on the thermal properties of this specific polymer. Therefore, this guide presents a detailed comparison of relevant alternative polymers that are widely used in biomedical and pharmaceutical applications. The thermal behavior, including glass transition and thermal decomposition, is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols and a summary of key thermal properties are provided to assist researchers, scientists, and drug development professionals in the selection and characterization of these materials.

Introduction

Amine-containing polymers are a versatile class of materials with wide-ranging applications in drug delivery, gene therapy, and biomaterials due to their biocompatibility, water solubility, and functionality. The thermal properties of these polymers are critical for determining their processing parameters, stability, and end-use performance. This guide focuses on the thermal analysis of three prominent amine-containing polymers: poly(N-vinylformamide), poly(N-vinylpyrrolidone), and poly(2-ethyl-2-oxazoline). Understanding their thermal behavior through techniques like TGA and DSC is essential for their application in pharmaceutical and biomedical fields.

Comparative Thermal Properties

The thermal properties of PNVF, PVP, and PEtOx are summarized in Table 1. These values represent typical ranges found in the literature and can vary depending on factors such as molecular weight, polydispersity, and experimental conditions.

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Key Characteristics
Poly(N-vinylformamide) (PNVF) ~18Two-stage decomposition: 199-236 (31.9% loss) and 250-615 (95.2% loss)Hydrophilic, precursor to polyvinylamine.
Poly(N-vinylpyrrolidone) (PVP) 136 - 177Two-stage decomposition: 80-190 (minor loss) and 400-460 (major loss)[1]Amorphous, hygroscopic, excellent film-former.[2]
Poly(2-ethyl-2-oxazoline) (PEtOx) 60 - 70Onset of decomposition can be influenced by modifications.Amorphous, thermoplastic, "pseudo-polypeptide" structure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data.

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA thermogram.

    • The onset of decomposition (Td,onset) is determined from the intersection of the baseline and the tangent of the decomposition step.

    • The peak decomposition temperature (Td,max) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected Tg and Tm (if applicable) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan. The Tg is determined from this scan.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.

    • Melting and crystallization events are observed as endothermic and exothermic peaks, respectively.

Workflow and Signaling Pathways

The logical workflow for conducting a comprehensive thermal analysis of a polymer is depicted below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_results Results Sample Polymer Sample Weighing Weighing (5-10 mg) Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data TGA Thermogram (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Curve DTG Curve (Deriv. Weight % vs. Temp) TGA_Data->DTG_Curve Td Decomposition Temp. (Td_onset, Td_max) DTG_Curve->Td Tg Glass Transition Temp. (Tg) DSC_Data->Tg Tm_Tc Melting/Crystallization (Tm, Tc) DSC_Data->Tm_Tc

Caption: Experimental workflow for polymer thermal analysis.

Conclusion

This guide provides a comparative overview of the thermal properties of poly(N-vinylformamide), poly(N-vinylpyrrolidone), and poly(2-ethyl-2-oxazoline), which serve as important alternatives in the absence of data for polymers of this compound. The provided data and experimental protocols offer a valuable resource for researchers in the fields of polymer science, pharmaceuticals, and drug development, enabling more informed material selection and characterization. Further research into the synthesis and thermal analysis of polymers derived from this compound is warranted to expand the library of well-characterized amine-containing polymers for advanced applications.

References

Safety Operating Guide

Proper Disposal of 3-(Vinyloxy)propan-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 3-(Vinyloxy)propan-1-amine is paramount in any laboratory setting to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on its known hazards. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is essential.

I. Immediate Safety and Hazard Assessment

This compound is a hazardous chemical with multiple risk factors that must be understood before any handling or disposal procedures begin.[1][2] It is classified as a flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[1][2] It may also provoke an allergic skin reaction.[1]

Hazard Identification:

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapour.[1]
Acute Toxicity (Oral)H302: Harmful if swallowed.[1]
Skin CorrosionH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageH318: Causes serious eye damage.[1]
Skin SensitizationH317: May cause an allergic skin reaction.[1]

Required Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.

II. Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, irritant).

Step 2: Handling of Contaminated Materials

  • Solid Waste: All solid materials contaminated with this compound, such as absorbent pads used for spills, contaminated gloves, and weighing papers, must be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused or waste this compound and solutions containing it should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Step 3: Storage of Hazardous Waste

  • Secure Storage: The hazardous waste container must be kept securely closed when not in use.

  • Designated Area: Store the waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office in accordance with their established procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Storage & Disposal A Assess Hazards: - Flammable - Corrosive - Harmful if Swallowed - Skin Sensitizer B Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Generate Waste: - Unused Chemical - Contaminated Materials - Rinsate C->D E Is the waste liquid or solid? D->E F Collect in Designated LIQUID Hazardous Waste Container E->F Liquid G Collect in Designated SOLID Hazardous Waste Container E->G Solid H Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms F->H G->H I Store in a Cool, Ventilated, Designated Satellite Area H->I J Arrange for Pickup by Institutional EHS I->J K Final Disposal by a Licensed Facility J->K

References

Personal protective equipment for handling 3-(Vinyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-(Vinyloxy)propan-1-amine (CAS No. 66415-55-2). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Properties and Hazards

This compound is a flammable and corrosive liquid that requires careful handling to prevent personal injury and property damage.[1][2] It is harmful if swallowed and can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1]

PropertyValue
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Appearance Colorless liquid
Boiling Point 76 °C
Flash Point 39 °C
Density 0.89 g/mL at 25 °C

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications to ensure adequate protection.

Body PartPPE Specification
Hands Chemical-resistant gloves: Nitrile, neoprene, or butyl rubber gloves are recommended.[3][4][5] Ensure gloves are rated for protection against both aliphatic amines and vinyl ethers. Always inspect gloves for integrity before use and replace them immediately if signs of degradation appear.
Body Chemical-resistant lab coat or coveralls: Wear a lab coat made of 100% cotton for handling small quantities.[6] For larger volumes or tasks with a higher risk of splashing, flame-resistant clothing (e.g., Nomex®) or a chemical-resistant apron should be used.[6]
Eyes/Face Safety goggles and face shield: Chemical splash goggles are mandatory.[7] A face shield must be worn over the goggles, especially when transferring liquids or performing reactions that could splash.[7]
Respiratory Respirator (if necessary): Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Handling and Storage Protocol

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use grounded, non-sparking tools and equipment to prevent ignition of flammable vapors.[2] When transferring, pour slowly to avoid splashing.

  • Spill Management: Have a spill kit readily available containing absorbent materials (e.g., sand, vermiculite) and neutralizing agents.[2] Do not use combustible materials like paper towels to absorb spills.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Plan:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Disposal Plan

The disposal of this compound and its contaminated waste must be managed by a licensed hazardous waste disposal company.[1]

Waste Segregation and Collection:

  • Waste Identification: All waste streams containing this compound must be clearly labeled as "Hazardous Waste: Flammable, Corrosive, Organic Amine."

  • Containerization: Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a secure cap). Do not mix with other waste streams to prevent hazardous reactions.[1]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled, sealed container.

Disposal Procedure:

  • Small Quantities: For small amounts, contact your institution's environmental health and safety (EHS) office or a local hazardous waste disposal service for guidance on packaging and pickup.[9]

  • Large Quantities: For larger volumes, a professional environmental disposal company must be contracted.[9] They will provide a specific disposal plan, which may include incineration or chemical neutralization.[9]

  • Empty Containers: "Empty" containers retain hazardous residue and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[8]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Don PPE Inspect 2. Inspect Fume Hood SpillKit 3. Verify Spill Kit Access Transfer 4. Transfer Chemical in Hood SpillKit->Transfer React 5. Perform Experiment Close 6. Securely Close Container Clean 7. Clean Work Area Close->Clean Doff 8. Doff PPE Store 9. Store Chemical Properly Wash 10. Wash Hands SafetyPrecautions cluster_hazards Primary Hazards cluster_controls Control Measures Flammable Flammable Ventilation Fume Hood Flammable->Ventilation Storage Proper Storage Flammable->Storage Corrosive Corrosive PPE Personal Protective Equipment Corrosive->PPE Toxic Harmful if Swallowed Toxic->PPE Toxic->Ventilation Disposal Waste Management PPE->Disposal Spill Spill Response Plan PPE->Spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.